molecular formula C5H7N B574978 N-Methyl pyrrole-d4

N-Methyl pyrrole-d4

Cat. No.: B574978
M. Wt: 85.14 g/mol
InChI Key: OXHNLMTVIGZXSG-QFFDRWTDSA-N
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Description

N-Methyl pyrrole-d4 is a useful research compound. Its molecular formula is C5H7N and its molecular weight is 85.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetradeuterio-1-methylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHNLMTVIGZXSG-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=C1[2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of N-Methylpyrrole-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for N-Methylpyrrole-d4, a deuterated isotopologue of N-methylpyrrole. This document details plausible synthetic routes, experimental protocols, and relevant data to support researchers in the fields of medicinal chemistry, pharmacology, and materials science. The isotopic labeling of N-methylpyrrole is a valuable tool for mechanistic studies, metabolic profiling, and as an internal standard in quantitative analyses.

Overview of Synthetic Strategies

The synthesis of N-Methylpyrrole-d4 (1-methyl-2,3,4,5-tetradeuteriopyrrole) can be approached through two primary retrosynthetic pathways:

  • Pathway A: Deuteration followed by N-methylation. This strategy involves the initial deuteration of the pyrrole ring to yield pyrrole-d5, followed by the methylation of the nitrogen atom.

  • Pathway B: N-methylation followed by deuteration. This approach begins with the synthesis of N-methylpyrrole, which is subsequently subjected to deuteration conditions.

While direct C-H activation for deuteration of N-methylpyrrole is an emerging area, particularly with transition metal catalysts, the most established and accessible laboratory methods currently favor a two-step approach. Pathway A is often preferred as the acidic conditions typically required for ring deuteration can be harsh and may lead to side reactions or degradation if performed on the more electron-rich N-methylpyrrole.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of N-Methylpyrrole-d4 via Pathway A.

Synthesis of Pyrrole-d5 (2,3,4,5-tetradeuteriopyrrole)

The deuteration of the pyrrole ring is achieved through an acid-catalyzed hydrogen-deuterium exchange reaction.

Materials:

  • Pyrrole (C₄H₅N)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D)

  • Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or dichloromethane (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrole (1.0 eq).

  • Add a significant excess of deuterium oxide (D₂O) (e.g., 20-30 eq).

  • Carefully add a catalytic amount of deuterated sulfuric acid (D₂SO₄) (e.g., 0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., 24-48 hours) to ensure complete isotopic exchange. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the pyrrole ring protons.

  • After cooling to room temperature, carefully neutralize the acid catalyst by the slow addition of anhydrous sodium carbonate or potassium carbonate until the effervescence ceases.

  • Extract the deuterated pyrrole from the aqueous layer with anhydrous diethyl ether or dichloromethane (3 x volume of the initial pyrrole).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.

  • For higher purity, the resulting pyrrole-d5 can be distilled under reduced pressure.

Synthesis of N-Methylpyrrole-d4 from Pyrrole-d5

The N-methylation of the deuterated pyrrole is accomplished by deprotonation of the N-H bond followed by reaction with a methylating agent.

Materials:

  • Pyrrole-d5 (from step 2.1)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong base (e.g., potassium hydroxide)

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of pyrrole-d5 (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyrrolide-d4 salt.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-Methylpyrrole-d4 can be purified by column chromatography on silica gel or by distillation.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of N-Methylpyrrole-d4. Note that yields are highly dependent on reaction scale and optimization.

StepReactionStarting MaterialProductTypical Yield (%)Purity (%)Deuteration (%)
1Ring DeuterationPyrrolePyrrole-d570-85>98 (after purification)>98
2N-MethylationPyrrole-d5N-Methylpyrrole-d480-95>99 (after purification)>98 (ring)

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The ¹H NMR spectrum of N-Methylpyrrole-d4 is expected to show a singlet for the N-methyl protons (around 3.6 ppm) and a significant reduction or absence of signals for the pyrrole ring protons (typically observed around 6.1 and 6.7 ppm in the non-deuterated compound).

  • ¹³C NMR (CDCl₃): The ¹³C NMR spectrum will show signals for the methyl carbon and the four deuterated carbons of the pyrrole ring. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) is expected at m/z = 85, corresponding to the formula C₅H₃D₄N.

Mandatory Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway_A Pyrrole Pyrrole Pyrrole_d5 Pyrrole-d5 Pyrrole->Pyrrole_d5 D₂O, D₂SO₄ (cat.) Reflux NMP_d4 N-Methylpyrrole-d4 Pyrrole_d5->NMP_d4 1. NaH, THF 2. CH₃I

Caption: Pathway A: Deuteration of pyrrole followed by N-methylation.

Experimental Workflow Diagram

Experimental_Workflow cluster_deuteration Step 1: Ring Deuteration cluster_methylation Step 2: N-Methylation start_deuteration Mix Pyrrole, D₂O, D₂SO₄ reflux_deuteration Reflux (24-48h) start_deuteration->reflux_deuteration neutralize Neutralize (Na₂CO₃) reflux_deuteration->neutralize extract_deuterate Extract with Et₂O neutralize->extract_deuterate dry_deuterate Dry (MgSO₄) extract_deuterate->dry_deuterate purify_deuterate Purify (Distillation) dry_deuterate->purify_deuterate start_methylation Deprotonate Pyrrole-d5 (NaH) purify_deuterate->start_methylation Pyrrole-d5 add_methyliodide Add CH₃I start_methylation->add_methyliodide react_methylation Stir (2-4h) add_methyliodide->react_methylation quench Quench (NH₄Cl) react_methylation->quench extract_methylate Extract with EtOAc quench->extract_methylate dry_methylate Dry (MgSO₄) extract_methylate->dry_methylate purify_methylate Purify (Chromatography/Distillation) dry_methylate->purify_methylate

Caption: Detailed workflow for the two-step synthesis of N-Methylpyrrole-d4.

Conclusion

This guide outlines a reliable and accessible two-step synthesis of N-Methylpyrrole-d4 for research and development purposes. The presented pathway, involving the deuteration of pyrrole followed by N-methylation, provides a clear route to obtaining the desired isotopically labeled compound with high purity and deuterium incorporation. The provided experimental protocols and data serve as a valuable resource for scientists requiring this important molecule for their studies. Further optimization of reaction conditions may be necessary depending on the desired scale and specific laboratory capabilities.

Navigating the Isotopic Landscape: A Technical Guide to Deuterated N-Methylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physical and chemical characteristics of deuterated N-Methylpyrrole, a molecule of increasing interest in mechanistic studies, metabolic tracing, and as a building block in the synthesis of complex deuterated molecules. By leveraging the kinetic isotope effect, researchers can unlock novel insights into reaction mechanisms and metabolic pathways. This document provides a consolidated resource of available data, experimental protocols, and logical workflows to facilitate its application in research and development.

Core Physical and Chemical Properties

The introduction of deuterium into the N-Methylpyrrole structure subtly alters its physical and chemical properties. While comprehensive experimental data for all deuterated isotopologues is not extensively available in the public domain, the following tables summarize the known properties of N-Methylpyrrole and its common deuterated variants, N-Methyl-d3-pyrrole (deuterated methyl group) and N-Methyl-d4-pyrrole (deuterated pyrrole ring), to provide a comparative overview.

Table 1: General and Physical Properties

PropertyN-MethylpyrroleN-Methyl-d3-pyrroleN-Methyl-d4-pyrrole
CAS Number 96-54-8[1][2]20687-13-2[3][4]190386-37-9[5]
Molecular Formula C5H7N[1][2]C5H4D3N[4]C5H3D4N[5]
Molecular Weight 81.12 g/mol [1]84.14 g/mol [6]85.14 g/mol [5]
Appearance Colorless to light yellow liquid[1][7]Yellow to Dark Yellow Oil[]Not specified
Melting Point -57 °C[1][2][9]Not specifiedNot specified
Boiling Point 112-113 °C[1][2][9]110-112 °C112.5 °C at 760 mmHg[]
Density 0.914 g/mL at 25 °C[1][2][9]Not specified0.908 g/cm3 []
Refractive Index n20/D 1.489[1][9]Not specifiedNot specified
Solubility Slightly soluble in water; soluble in many organic solvents like ethanol and diethyl ether.[1][7]Soluble in Acetone, Chloroform, Methanol.[]Not specified

Table 2: Spectroscopic Data

Spectrum TypeN-MethylpyrroleDeuterated N-Methylpyrrole (General Observations)
¹H NMR Chemical shifts are solvent-dependent. In CDCl3, typical shifts are observed for the pyrrole ring protons and the N-methyl protons. The presence of a N-methyl group causes upfield shifts in the remaining ring proton resonances.[10]In N-Methyl-d3-pyrrole, the singlet corresponding to the N-methyl protons would be absent. In N-Methyl-d4-pyrrole, the signals for the pyrrole ring protons would be absent.
¹³C NMR Chemical shifts are also solvent-dependent.[10][11]The carbon attached to deuterium will show a characteristic C-D coupling, and the signal may be a triplet (for -CD) or a multiplet for (-CD2, -CD3). The chemical shift will be slightly upfield compared to the non-deuterated analog.
Mass Spec (EI) Molecular ion (M•+) at m/z 81.[12][13]For N-Methyl-d3-pyrrole, the molecular ion peak is expected at m/z 84. For N-Methyl-d4-pyrrole, the molecular ion peak is expected at m/z 85. Fragmentation patterns will shift based on the location of the deuterium atoms.
Infrared (IR) Key absorption bands include C-H stretching, C=C stretching, and C-N stretching vibrations.[14][15][16][17]C-D stretching vibrations will appear at lower wavenumbers (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3100 cm⁻¹). The fingerprint region will also show isotopic shifts.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and analysis of deuterated N-Methylpyrrole are not abundantly available. However, the following sections provide generalized methodologies based on established chemical principles and available literature for the synthesis of N-substituted pyrroles and the analysis of deuterated compounds.

Synthesis of Deuterated N-Methylpyrrole

The synthesis of deuterated N-Methylpyrrole can be achieved through several methods. The choice of method depends on the desired location of the deuterium labels.

1. Synthesis of N-Methyl-d3-pyrrole (Deuterated Methyl Group):

This is typically achieved by the N-alkylation of pyrrole using a deuterated methylating agent.

  • Reaction: Pyrrole is deprotonated with a strong base to form the pyrrolide anion, which is then quenched with a deuterated methyl halide (e.g., iodomethane-d3) or dimethyl-d6 sulfate.

  • Reagents and Equipment:

    • Pyrrole

    • Strong base (e.g., sodium hydride, potassium hydroxide)[18]

    • Deuterated methylating agent (e.g., Iodomethane-d3, Dimethyl-d6 sulfate)

    • Anhydrous aprotic solvent (e.g., DMF, THF, DMSO)[18]

    • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole in the anhydrous solvent in a reaction flask.

    • Cool the solution in an ice bath and add the strong base portion-wise.

    • Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.

    • Cool the reaction mixture again and add the deuterated methylating agent dropwise.

    • The reaction is then stirred at room temperature or gently heated until completion, monitored by TLC or GC-MS.

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by distillation or column chromatography.

2. Synthesis of N-Methyl-d4-pyrrole (Deuterated Pyrrole Ring):

This requires starting with a deuterated pyrrole precursor.

  • Reaction: The synthesis can follow the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine.[19] To obtain a deuterated pyrrole ring, a deuterated 1,4-dicarbonyl compound would be required. A more common approach is the direct deuteration of pyrrole itself followed by N-methylation.

  • Reagents and Equipment:

    • Pyrrole

    • Deuterium source (e.g., D₂O with an acid or base catalyst, or a deuterated acid like D₂SO₄)

    • N-methylating agent (e.g., methyl iodide, dimethyl sulfate)

    • Appropriate solvents

    • Standard laboratory glassware

  • Procedure (Two-step):

    • H/D Exchange: Pyrrole is subjected to H/D exchange conditions. This can be achieved by heating pyrrole in D₂O with a suitable catalyst. The acidic protons on the pyrrole ring can exchange with deuterium. This process may require elevated temperatures and extended reaction times to achieve high levels of deuteration.

    • N-Methylation: The resulting pyrrole-d4 is then N-methylated using a non-deuterated methylating agent following a similar procedure as described for N-Methyl-d3-pyrrole synthesis.

Analytical Characterization

The successful synthesis and purity of deuterated N-Methylpyrrole must be confirmed using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the absence of protons at the deuterated positions. For N-Methyl-d3-pyrrole, the characteristic singlet of the methyl group will be absent. For N-Methyl-d4-pyrrole, the signals corresponding to the ring protons will be absent. The integration of remaining proton signals against an internal standard can be used to determine the extent of deuteration.

  • ²H (Deuterium) NMR: To directly observe the deuterium signals and confirm their location in the molecule.

  • ¹³C NMR: To observe the effect of deuterium substitution on the carbon chemical shifts (typically a slight upfield shift) and to see the characteristic coupling between carbon and deuterium (C-D coupling), which appears as a multiplet.

2. Mass Spectrometry (MS):

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Analysis: The molecular ion peak will confirm the incorporation of the expected number of deuterium atoms (M+3 for N-Methyl-d3-pyrrole and M+4 for N-Methyl-d4-pyrrole). The fragmentation pattern will also be altered, providing further structural confirmation. High-resolution mass spectrometry can be used to confirm the elemental composition.

3. Infrared (IR) Spectroscopy:

  • Technique: Fourier-Transform Infrared (FTIR) spectroscopy.

  • Analysis: The most significant change will be the appearance of C-D stretching bands at lower frequencies (around 2100-2300 cm⁻¹) and the disappearance or reduction in intensity of the corresponding C-H stretching bands (around 2800-3100 cm⁻¹).

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the reviewed literature detailing signaling pathways that are uniquely modulated by deuterated N-Methylpyrrole. Its primary utility lies in its application as a tracer or in studies leveraging the kinetic isotope effect to probe existing biological pathways or chemical reactions involving its non-deuterated counterpart.

The following diagrams illustrate generalized workflows for the synthesis and analysis of deuterated N-Methylpyrrole.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Purification cluster_product Final Product Pyrrole Pyrrole Reaction\nSetup Reaction Setup Pyrrole->Reaction\nSetup Deuterated\nReagent Deuterated Reagent Deuterated\nReagent->Reaction\nSetup Reaction\nMonitoring Reaction Monitoring Reaction\nSetup->Reaction\nMonitoring Workup Workup Reaction\nMonitoring->Workup Purification Purification Workup->Purification Deuterated\nN-Methylpyrrole Deuterated N-Methylpyrrole Purification->Deuterated\nN-Methylpyrrole

Caption: A generalized workflow for the synthesis of deuterated N-Methylpyrrole.

Analytical_Workflow cluster_analysis Spectroscopic Analysis Sample Deuterated N-Methylpyrrole NMR NMR Spectroscopy (¹H, ²H, ¹³C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Data_Analysis Data Interpretation & Structural Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: An analytical workflow for the characterization of deuterated N-Methylpyrrole.

References

N-Methyl pyrrole-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Methyl pyrrole-d4, a deuterated analog of N-methylpyrrole. It is intended to be a valuable resource for researchers in analytical chemistry, pharmacology, and drug development who utilize stable isotope-labeled compounds for quantitative analysis. This document covers the fundamental properties, applications, and detailed experimental protocols for the effective use of this compound as an internal standard in mass spectrometry-based assays.

Core Compound Information

This compound is a synthetic isotopologue of N-methylpyrrole where four hydrogen atoms on the pyrrole ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry, as it is chemically identical to the analyte but has a distinct, higher mass.

Physicochemical Properties
PropertyValue
CAS Number 190386-37-9
Molecular Formula C₅D₄H₃N
Molecular Weight 85.14 g/mol
Appearance Typically a colorless to pale yellow liquid
Boiling Point Approx. 114-115 °C (for non-deuterated)
Density Approx. 0.92 g/mL (for non-deuterated)

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in analytical methods, particularly those employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis for several reasons:

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. As this compound co-elutes with the unlabeled analyte and experiences the same matrix effects, it allows for accurate normalization of the signal.

  • Improved Precision and Accuracy: A SIL-IS corrects for variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results.

  • Regulatory Acceptance: Regulatory bodies such as the European Medicines Agency (EMA) favor the use of SIL-IS in bioanalytical method validations.

Experimental Protocols

While specific protocols may vary depending on the matrix and analytical instrumentation, the following provides a detailed methodology for the quantification of N-methylpyrrole in a biological matrix (e.g., plasma) using this compound as an internal standard via LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Aliquoting: Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 100 ng/mL this compound working solution in methanol to each sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

LC-MS/MS Analysis

The following table outlines typical starting parameters for an LC-MS/MS method. These will require optimization for specific instruments and applications.

ParameterTypical Setting
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) To be determined empirically, but based on the non-deuterated N-methylpyrrole (MW 81.12), a possible precursor ion would be m/z 82.[2]
MRM Transition (IS) Precursor ion of m/z 86 (M+H)⁺, with the product ion to be determined experimentally.
Collision Energy To be optimized for each transition.

Data Presentation and Interpretation

The concentration of N-methylpyrrole in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve generated from samples with known concentrations of the analyte and a constant concentration of the internal standard.

Expected Mass Spectra

The mass spectrum of this compound will show a molecular ion peak at a higher m/z value compared to its non-deuterated counterpart due to the four deuterium atoms. For the non-deuterated N-methylpyrrole, the molecular ion is observed at m/z 81 under electron ionization.[2] Therefore, for this compound, the molecular ion is expected at m/z 85. The fragmentation pattern will be similar, but fragments containing deuterium atoms will also exhibit a corresponding mass shift.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a typical quantitative analysis using this compound as an internal standard.

G Workflow for Quantitative Analysis using this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Isolate Supernatant Extract->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: A flowchart of the quantitative analysis process.

References

A Technical Guide to Commercial N-Methyl pyrrole-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available N-Methyl pyrrole-d4, a deuterated analogue of N-Methyl pyrrole. This guide is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for a variety of research applications. The information presented herein covers key commercial suppliers, quantitative specifications, and detailed experimental protocols for its use as an internal standard in analytical methodologies.

Commercial Supplier Landscape for this compound

The acquisition of high-quality deuterated compounds is a critical first step in many research endeavors. This compound is available from a number of reputable chemical suppliers who specialize in stable isotope-labeled compounds. A summary of key quantitative data from prominent suppliers is presented in Table 1 for easy comparison. Researchers are advised to request a certificate of analysis (CoA) from their chosen supplier to obtain lot-specific data.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierCAS NumberIsotopic Enrichment (atom % D)Chemical PurityAvailable Quantities
CDN Isotopes 190386-37-9≥99%[1]Information not readily available0.5 g, 1 g
MedchemExpress 190386-37-9Information not readily availableInformation not readily available1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
BOC Sciences 190386-37-9Information not readily availableInformation not readily availableInquire for details
Mithridion 190386-37-9Information not readily availableInformation not readily available100 mg[2]

Note: Information on chemical purity and isotopic enrichment is not always publicly available and may require direct inquiry with the supplier. Pricing is subject to change and is best obtained by requesting a quote.

Applications in Research

This compound serves as a valuable tool in a range of research applications, primarily as an internal standard for quantitative analysis.[3][4] Its deuteration renders it chemically similar to its non-labeled counterpart, N-Methyl pyrrole, while being distinguishable by mass spectrometry. This property is highly advantageous in techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate quantification of N-Methyl pyrrole in complex matrices.

Experimental Protocols

The following section provides a detailed, generalized methodology for the use of this compound as an internal standard in LC-MS/MS analysis. This protocol is a composite based on established practices for using deuterated internal standards in bioanalysis and environmental testing. Researchers should adapt this protocol based on their specific instrumentation, matrix, and the concentration of the analyte.

Protocol: Quantification of N-Methyl pyrrole in a Biological Matrix using this compound as an Internal Standard by LC-MS/MS

1. Materials and Reagents:

  • N-Methyl pyrrole (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Preparation of Standard and Internal Standard Stock Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Methyl pyrrole in methanol to a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

3. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a series of calibration standards by spiking the biological matrix with the analyte stock solution to achieve a concentration range that brackets the expected analyte concentration in the samples.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same biological matrix.

  • Add a fixed concentration of the this compound internal standard to all calibration standards, QC samples, and unknown samples.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of the matrix sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the this compound internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • N-Methyl pyrrole: Determine the precursor and product ions (e.g., monitor the transition of the protonated molecule to a characteristic fragment ion).

      • This compound: Determine the precursor and product ions, which will be shifted by +4 m/z units compared to the non-labeled analyte.

    • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

6. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Visualizing Workflows and Concepts

To further clarify the processes involved in utilizing this compound, the following diagrams have been generated using the Graphviz DOT language.

SupplierSelectionWorkflow A Identify Research Need for This compound B Search for Commercial Suppliers (e.g., Online Databases, Supplier Websites) A->B C Compare Suppliers Based on: - Isotopic Enrichment - Chemical Purity - Available Quantities - Price and Lead Time B->C D Request Certificate of Analysis (CoA) for Lot-Specific Data C->D E Select Supplier and Procure This compound D->E F Incoming Quality Control (e.g., Verify Identity and Purity) E->F

Supplier Selection Workflow for this compound.

ResearchApplication cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis A Biological Sample (e.g., Plasma, Urine) B Spike with This compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation and Reconstitution D->E F Inject into LC-MS/MS System E->F G Chromatographic Separation (Analyte and Internal Standard) F->G H Mass Spectrometric Detection (MRM Mode) G->H I Generate Calibration Curve (Peak Area Ratio vs. Concentration) H->I J Quantify Analyte in Unknown Samples I->J

Experimental Workflow for Quantification using this compound.

References

An In-depth Technical Guide to N-Methylpyrrole-d4: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety information, handling precautions, and an overview of the experimental applications of N-Methylpyrrole-d4 for researchers, scientists, and professionals in drug development.

Introduction

N-Methylpyrrole-d4 is the deuterated analog of N-Methylpyrrole, a five-membered heterocyclic aromatic compound.[1] In N-Methylpyrrole-d4, the four hydrogen atoms on the pyrrole ring are replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][] It can also be used as a tracer in studies of drug metabolism and pharmacokinetics.[] While its chemical properties are nearly identical to its non-deuterated counterpart, the same rigorous safety and handling protocols must be observed.

Hazard Identification and Classification

N-Methylpyrrole-d4 is classified as a hazardous substance. The following tables summarize its hazard statements and precautionary measures based on the data available for N-Methylpyrrole.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 2 / 3H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapor.[3][4]
Acute Toxicity, OralCategory 3 / 4H301: Toxic if swallowed / H302: Harmful if swallowed.[3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[4]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[3]
Hazardous to the Aquatic Environment, Acute HazardCategory 3H402: Harmful to aquatic life.[4]

Table 2: Signal Word and Pictograms

Signal WordPictograms
DangerGHS02 (Flame), GHS05 (Corrosion), GHS06 (Skull and Crossbones)

Source: Information synthesized from multiple safety data sheets for N-Methylpyrrole.[3][4][5]

Physical and Chemical Properties

The physical and chemical properties of N-Methylpyrrole-d4 are similar to those of N-Methylpyrrole.

Table 3: Physical and Chemical Data

PropertyValue
Molecular Formula C₅H₃D₄N
Appearance Yellow to dark yellow oil/liquid.[][6]
Boiling Point 112-113 °C (lit.).[6]
Melting Point -57 °C (lit.).[6]
Flash Point 15 °C / 59 °F.[7]
Density 0.914 g/mL at 25 °C (lit.).[6]
Vapor Density 2.8 (vs air).[6]
Vapor Pressure 15 mm Hg (20.2 °C).[6]
Solubility Soluble in acetone, chloroform, methanol, and other organic solvents.[][7] Limited solubility in water (13 g/L).[6]
Stability Stable under normal conditions.[3] May decompose on exposure to air and moisture.[4]
Reactivity Vapors may form explosive mixtures with air.[4] Incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[3][8]

Handling and Storage Precautions

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

General Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid breathing vapors or mists.[4]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Use only non-sparking tools and take precautionary measures against static discharge.[3][4]

  • All metal parts of equipment must be grounded to avoid ignition of vapors by static electricity.[3]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Store away from incompatible materials.[8]

  • The product is sensitive to air, light, and moisture; consider storing under an inert gas.[4]

  • Store in a locked-up or restricted-access area.[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling N-Methylpyrrole-d4.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing.[4][5]

  • Respiratory Protection: If vapors or aerosols are generated, use a respirator with an appropriate filter.[4]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for N-Methylpyrrole-d4 Eyes Eye/Face Protection Goggles Safety Goggles / Face Shield Eyes->Goggles Skin Skin Protection Gloves Chemical Resistant Gloves Skin->Gloves Clothing Flame Retardant Clothing Skin->Clothing Respiratory Respiratory Protection Respirator Approved Respirator Respiratory->Respirator

Caption: Required Personal Protective Equipment (PPE).

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[9]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician if irritation persists.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[9]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]

Spill and Leak Procedures:

  • Evacuate personnel to a safe area.[4]

  • Ensure adequate ventilation. Remove all sources of ignition.[5]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9][10]

  • Contain and collect the spillage with non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a container for disposal according to local regulations.[10]

  • Use spark-proof tools and explosion-proof equipment.[10]

Experimental Protocols and Workflows

While specific experimental protocols are highly dependent on the research context, N-Methylpyrrole-d4 is most commonly used as an internal standard. Below is a generalized workflow for its application in quantitative LC-MS analysis.

Methodology: Use as an Internal Standard in LC-MS

  • Standard Preparation: Prepare a stock solution of N-Methylpyrrole-d4 of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).

  • Sample Preparation: Prepare the experimental samples (e.g., plasma, tissue homogenate) containing the analyte of interest (non-deuterated N-Methylpyrrole or a structurally similar compound).

  • Spiking: Add a precise and known amount of the N-Methylpyrrole-d4 internal standard stock solution to each experimental sample, calibration standard, and quality control sample.

  • Extraction: Perform the necessary sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.

  • Analysis: Inject the prepared samples into an LC-MS/MS system. The analyte and the deuterated internal standard will co-elute or elute very closely.

  • Quantification: Monitor the specific mass transitions for both the analyte and N-Methylpyrrole-d4. The ratio of the analyte's peak area to the internal standard's peak area is used to construct a calibration curve and quantify the analyte in the unknown samples. The internal standard corrects for variations in sample preparation, injection volume, and instrument response.

LCMS_Workflow start Start: Prepare Samples & Standards spike Spike Samples with N-Methylpyrrole-d4 (Internal Standard) start->spike extract Sample Extraction (e.g., SPE, LLE) spike->extract inject Inject into LC-MS/MS System extract->inject detect Detect Analyte and Internal Standard inject->detect quantify Quantify Analyte using Peak Area Ratio detect->quantify end End: Report Concentration quantify->end

Caption: Generalized workflow for using N-Methylpyrrole-d4 in LC-MS.

Logical Relationships and Applications

The primary value of N-Methylpyrrole-d4 lies in its relationship to its non-deuterated form and its utility in analytical chemistry.

Logical_Relationship cluster_compound Compound Relationship cluster_application Primary Applications NMP N-Methylpyrrole (Analyte) NMPD4 N-Methylpyrrole-d4 (Isotopologue) NMP->NMPD4 Deuterium Labeling IS Internal Standard NMPD4->IS used as Tracer Metabolic Tracer NMPD4->Tracer used as

Caption: Relationship and applications of N-Methylpyrrole-d4.

Disposal Considerations

Dispose of N-Methylpyrrole-d4 and any contaminated materials in accordance with federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[5] Waste must be disposed of in a licensed hazardous-waste disposal facility.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling any chemical.

References

Solubility Profile of N--Methylpyrrole-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methylpyrrole-d4. Due to the limited availability of direct solubility data for the deuterated variant, this document leverages data from its non-deuterated counterpart, N-Methylpyrrole. The isotopic substitution of deuterium for protium is not expected to significantly alter the compound's solubility properties. This guide presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Core Solubility Data

N-Methylpyrrole is generally characterized as being soluble in many organic solvents while exhibiting limited solubility in water.

Table 1: Solubility of N-Methylpyrrole in Various Solvents

SolventTypeSolubilityTemperature (°C)Notes
WaterPolar Protic13 g/L[1][2][3]20Considered insoluble or poorly soluble by some sources[3][4][5][6].
Alcohol (e.g., Ethanol)Polar ProticSoluble[3][4][5][6]Not SpecifiedMiscible with most common organic solvents.
Diethyl EtherNon-polarSoluble[7]Not SpecifiedGenerally soluble in non-polar organic solvents.
Other Organic SolventsVariousSoluble[3][4][5][6]Not SpecifiedMiscible with most common organic solvents.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like N-Methylpyrrole-d4.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents, which can indicate the presence of certain functional groups.

Materials:

  • Small test tubes

  • Spatula

  • Compound to be tested (e.g., N-Methylpyrrole-d4)

  • Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄

  • Litmus paper

Procedure:

  • Water Solubility:

    • Add approximately 25 mg or 0.05 mL of the compound to a small test tube.

    • Add 0.75 mL of water in small portions, shaking vigorously after each addition.

    • Observe if the compound dissolves completely.

    • If the compound is water-soluble, test the solution with litmus paper to determine its acidity or basicity.[8][9]

  • Acid/Base Solubility (for water-insoluble compounds):

    • If the compound is insoluble in water, use separate test tubes to test its solubility in 0.75 mL of 5% NaOH, 5% NaHCO₃, and 5% HCl, following the same procedure as the water solubility test.[8][9]

    • Solubility in 5% NaOH suggests an acidic functional group.

    • Solubility in 5% NaHCO₃ suggests a strong organic acid.[8]

    • Solubility in 5% HCl indicates an organic base.[8]

  • Solubility in Concentrated Sulfuric Acid:

    • If the compound is insoluble in the above solvents, test its solubility in cold, concentrated sulfuric acid. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen, nitrogen, or sulfur.

Quantitative Solubility Determination: The Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaker or incubator set to a constant temperature.

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials.[10]

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[10]

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical method like HPLC.[10]

    • Generate a calibration curve from the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the saturated solution. This concentration is the solubility of the compound at that specific temperature.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for determining the solubility characteristics of a compound.

Solubility_Workflow cluster_start Start cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination cluster_end Result start Compound (e.g., N-Methylpyrrole-d4) water Test Solubility in Water start->water acid_base Test in 5% NaOH, 5% NaHCO3, 5% HCl water->acid_base Insoluble shake_flask Shake-Flask Method water->shake_flask Soluble or Partially Soluble conc_acid Test in Conc. H2SO4 acid_base->conc_acid Insoluble acid_base->shake_flask conc_acid->shake_flask analysis Analytical Quantification (e.g., HPLC) shake_flask->analysis solubility_data Solubility Profile analysis->solubility_data

Caption: A workflow for determining the solubility of a chemical compound.

References

Spectroscopic Profile of N-Methyl-d4-pyrrole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-d4-pyrrole (N-Methyl-d3-pyrrole-2,3,4,5-d4), a deuterated isotopologue of N-Methylpyrrole. This document is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds for mechanistic studies, as internal standards in quantitative analysis by NMR, GC-MS, or LC-MS, or to alter metabolic profiles.[1]

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H, ¹³C, and ²H NMR data for N-Methyl-d4-pyrrole.

Table 1: Predicted ¹H NMR Data for N-Methyl-d4-pyrrole

Chemical Shift (δ) ppmMultiplicityAssignment
~3.6Singlet (residual protons)N-CD₃
~6.6Singlet (residual protons)C2/C5-D
~6.1Singlet (residual protons)C3/C4-D

Note: In a fully deuterated sample, the proton NMR spectrum would ideally show no signals. The predicted signals correspond to the potential presence of residual, non-deuterated compound.

Table 2: Predicted ¹³C NMR Data for N-Methyl-d4-pyrrole

Chemical Shift (δ) ppmMultiplicityAssignment
~121TripletC2/C5-D
~108TripletC3/C4-D
~36SeptetN-CD₃

Note: The chemical shifts are based on data for N-Methylpyrrole and may be slightly altered by isotopic effects. The multiplicity is due to coupling with deuterium (I=1), following the 2nI+1 rule.

Table 3: Predicted ²H NMR Data for N-Methyl-d4-pyrrole

Chemical Shift (δ) ppmAssignment
~6.6C2/C5-D
~6.1C3/C4-D
~3.6N-CD₃
Infrared (IR) Spectroscopy

The IR spectrum of N-Methyl-d4-pyrrole is expected to show significant shifts in vibrational frequencies involving C-H and N-CH₃ bonds compared to its non-deuterated counterpart due to the heavier mass of deuterium.

Table 4: Predicted IR Absorption Bands for N-Methyl-d4-pyrrole

Wavenumber (cm⁻¹)Assignment
~2250-2100C-D Stretching
~1500-1400Pyrrole Ring Stretching
~1100-1000C-D Bending
~900-800C-D Bending
Mass Spectrometry (MS)

The mass spectrum of N-Methyl-d4-pyrrole will be characterized by a molecular ion peak corresponding to its increased molecular weight due to the four deuterium atoms on the pyrrole ring and three on the methyl group.

Table 5: Predicted Mass Spectrometry Data for N-Methyl-d4-pyrrole

m/zAssignment
88Molecular Ion [M]⁺
87[M-D]⁺
71[M-CD₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of N-Methyl-d4-pyrrole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2]

¹H NMR Acquisition:

  • Acquire a one-dimensional proton spectrum using a standard pulse program.

  • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Reference the spectrum to the residual solvent peak.[2]

¹³C NMR Acquisition:

  • Acquire a one-dimensional proton-decoupled carbon spectrum.

  • Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

  • Use a sufficient number of scans for adequate signal-to-noise.

²H NMR Acquisition:

  • Acquire a one-dimensional deuterium spectrum.

  • Set the spectral width to cover the expected chemical shift range for deuterium.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve N-Methyl-d4-pyrrole in deuterated solvent transfer Transfer to NMR tube dissolve->transfer H1 ¹H NMR C13 ¹³C NMR H2 ²H NMR process Process Spectra (FT, Phasing, Baseline Correction) H1->process C13->process H2->process reference Reference to Solvent Peak process->reference

NMR Spectroscopy Experimental Workflow.
FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one drop of neat N-Methyl-d4-pyrrole between two polished salt plates (e.g., NaCl or KBr).[2]

Sample Preparation (Solution):

  • Dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄) and place the solution in a liquid IR cell.[2]

Data Acquisition:

  • Record a background spectrum of the salt plates or the solvent-filled cell.[2]

  • Place the sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[2]

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.[2]

IR_Workflow prep Sample Preparation (Neat or Solution) background Acquire Background Spectrum prep->background sample Acquire Sample Spectrum background->sample process Ratio Sample to Background sample->process final Final IR Spectrum process->final

FT-IR Spectroscopy Experimental Workflow.
Mass Spectrometry

Sample Introduction:

  • Introduce the sample via a suitable method such as direct infusion or through a gas or liquid chromatograph.

Ionization:

  • Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

  • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragments.

MS_Workflow sample_intro Sample Introduction (e.g., GC, LC, Direct Infusion) ionization Ionization (e.g., EI, ESI) sample_intro->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection spectrum Mass Spectrum detection->spectrum

Mass Spectrometry Experimental Workflow.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols for the characterization of N-Methyl-d4-pyrrole. While direct experimental data is currently limited in the public domain, the information presented here, derived from the analysis of its non-deuterated analog and established spectroscopic principles, serves as a valuable resource for researchers in the fields of analytical chemistry, drug metabolism, and synthetic chemistry. The provided workflows offer a clear and concise guide for the acquisition of high-quality spectroscopic data for this and similar deuterated compounds.

References

A Technical Guide to the Applications of N-Methylpyrrole-d4 in Organic Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylpyrrole-d4 (NMP-d4), the deuterated isotopologue of N-Methylpyrrole, serves as a specialized reagent in advanced organic synthesis and analytical chemistry. Its utility stems from the incorporation of four deuterium atoms on the pyrrole ring, which imparts a distinct mass signature without significantly altering its chemical reactivity. This enables its use in applications where precise tracking and quantification are paramount. While extensive literature detailing diverse synthetic applications is specialized, the primary roles of NMP-d4 are well-established in mechanistic studies, quantitative analysis, and the synthesis of labeled compounds.[1][]

Core Applications of N-Methylpyrrole-d4

The strategic replacement of hydrogen with deuterium is a powerful tool in chemical and pharmaceutical research.[1] Deuteration can influence the pharmacokinetic and metabolic profiles of drug molecules, often leading to improved therapeutic properties.[1][3] The primary applications of NMP-d4 fall into three main categories:

  • Internal Standard for Quantitative Analysis: NMP-d4 is frequently employed as an internal standard for mass spectrometry (MS) based quantification, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4][5] Because it co-elutes with the non-deuterated analyte but is distinguished by its higher mass, it can correct for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements.[4][5]

  • Tracer for Mechanistic and Metabolic Studies: The deuterium labels on NMP-d4 act as a stable isotopic tracer.[1] This allows researchers to follow the fate of the N-methylpyrrole moiety through complex reaction sequences or biological pathways. By incorporating NMP-d4 into a larger molecule, its metabolic breakdown can be meticulously studied, providing critical insights during drug development.[][6]

  • Elucidation of Reaction Mechanisms via Kinetic Isotope Effect (KIE) Studies: The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes.[7][8] By comparing the reaction rates of N-methylpyrrole and NMP-d4, particularly in reactions involving the cleavage of a C-H bond on the pyrrole ring, chemists can gain valuable information about the rate-determining step and the structure of the transition state.[8][9] A significant KIE (kH/kD > 1) suggests that the C-H bond is broken in the rate-determining step.

Experimental Protocols and Data

2.1. Application as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a generalized procedure for using NMP-d4 as an internal standard to quantify a hypothetical analyte containing the N-methylpyrrole core structure in a complex matrix, such as plasma.

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mg/mL stock solution of the analyte in methanol.

    • Prepare a 1.0 mg/mL stock solution of N-Methylpyrrole-d4 (Internal Standard, IS) in methanol.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the analyte stock solution with methanol to prepare working solutions for calibration standards.

    • Spike control plasma with the analyte working solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation:

    • To 50 µL of each calibration standard, QC sample, or study sample, add 25 µL of the NMP-d4 working solution (e.g., at 200 ng/mL).

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute, then centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an LC-MS/MS system.

    • Use chromatographic conditions (e.g., C18 column, mobile phase gradient of water and acetonitrile with 0.1% formic acid) that provide good separation for the analyte.

    • Optimize mass spectrometer parameters for the analyte and the NMP-d4 internal standard using Multiple Reaction Monitoring (MRM).

Data Presentation:

A calibration curve is constructed by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the analyte. The response should be linear over the calibrated range.

Analyte Conc. (ng/mL)Analyte Peak AreaIS (NMP-d4) Peak AreaPeak Area Ratio (Analyte/IS)
1.01,520755,0000.0020
5.07,650761,0000.0101
25.038,100752,0000.0507
100.0153,000759,0000.2016
500.0762,000754,0001.0106
1000.01,515,000751,0002.0173

Table 1: Representative quantitative data for an LC-MS/MS calibration curve using N-Methylpyrrole-d4 as an internal standard. Data is hypothetical.

Visualizing Workflows and Concepts

3.1. Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using NMP-d4 as an internal standard in a quantitative bioanalytical assay.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with NMP-d4 (IS) Sample->Spike_IS Precip Protein Precipitation (Acetonitrile) Spike_IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Integration Peak Integration (Analyte & IS) LCMS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio CalCurve Construct Calibration Curve Ratio->CalCurve Quant Quantify Unknowns CalCurve->Quant

Workflow for quantitative analysis using an internal standard.

3.2. Logical Diagram for Kinetic Isotope Effect Studies

This diagram illustrates the logical relationship in a Kinetic Isotope Effect (KIE) experiment, where the breaking of a C-H or C-D bond is the rate-determining step.

KIE_Concept cluster_observation Observation & Interpretation R_H N-Methylpyrrole (R-H) TS_H Transition State [R---H]‡ R_H->TS_H kH R_D NMP-d4 (R-D) TS_D Transition State [R---D]‡ R_D->TS_D kD Product Product TS_H->Product TS_D->Product Observation Observe kH > kD Conclusion Conclusion: C-H/C-D bond cleavage is in the rate-determining step.

Logical relationship in a Kinetic Isotope Effect (KIE) study.

Synthesis Considerations

While NMP-d4 is typically purchased from specialized suppliers, understanding its synthesis provides insight into its structure. One common method for preparing deuterated heterocycles involves isotope exchange. For instance, heating the corresponding non-deuterated carboxylic acid precursor with sodium deuteroxide in deuterium oxide can achieve high levels of deuterium incorporation before a final decarboxylation step.[10] Synthesis of the N-methylpyrrole core itself can be achieved through various methods, such as the Paal-Knorr synthesis from a 1,4-dicarbonyl compound and methylamine.[11]

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of N-Methylpyrrole using N-Methylpyrrole-d4 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the quantitative analysis of N-Methylpyrrole in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with N-Methylpyrrole-d4 as an internal standard. N-Methylpyrrole is a significant compound in organic synthesis and can be present as a residual solvent or impurity in pharmaceutical products and other materials. Accurate quantification is therefore crucial for quality control and safety assessment.

The use of a deuterated internal standard, such as N-Methylpyrrole-d4, is a robust method for quantitative analysis.[1] This approach, known as isotope dilution mass spectrometry, offers high precision and accuracy by compensating for variations in sample preparation, injection volume, and matrix effects. The internal standard, being chemically almost identical to the analyte, co-elutes and experiences similar ionization and fragmentation, thus ensuring reliable quantification.

Principle of the Method

A known concentration of N-Methylpyrrole-d4 is added to the samples and calibration standards. The samples are then analyzed by GC-MS. The gas chromatograph separates N-Methylpyrrole from other components in the sample matrix, and the mass spectrometer detects and quantifies both N-Methylpyrrole and N-Methylpyrrole-d4. Quantification is achieved by calculating the ratio of the peak area of the analyte (N-Methylpyrrole) to the peak area of the internal standard (N-Methylpyrrole-d4) and comparing this ratio to a calibration curve.

Materials and Reagents

  • Analytes and Standards:

    • N-Methylpyrrole (≥99% purity)

    • N-Methylpyrrole-d4 (≥98% isotopic purity)

  • Solvents:

    • Methanol (GC grade or equivalent)

    • Dichloromethane (GC grade or equivalent)

    • Deionized water

  • Gases:

    • Helium (99.999% purity or higher) for GC carrier gas

Experimental Protocols

Preparation of Standard Solutions

4.1.1. Stock Solutions (1000 µg/mL)

  • N-Methylpyrrole Stock Solution: Accurately weigh approximately 100 mg of N-Methylpyrrole into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • N-Methylpyrrole-d4 Internal Standard (IS) Stock Solution: Accurately weigh approximately 10 mg of N-Methylpyrrole-d4 into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

4.1.2. Working Standard Solutions

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol.

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate amounts of the N-Methylpyrrole stock solution and a constant amount of the IS working solution into a suitable solvent (e.g., methanol or a blank matrix extract). A typical calibration range would be 0.1 µg/mL to 50 µg/mL.

Sample Preparation

The following is a general sample preparation protocol. It may need to be adapted based on the specific sample matrix.

  • Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.

  • Add a known volume of the Internal Standard Working Solution (e.g., 100 µL of 10 µg/mL N-Methylpyrrole-d4).

  • Add a suitable extraction solvent (e.g., dichloromethane) to the flask.

  • Vortex or sonicate the sample for 15 minutes to ensure complete extraction of N-Methylpyrrole.

  • Dilute to the mark with the extraction solvent.

  • Filter the extract through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of N-Methylpyrrole. These may require optimization for specific instruments and applications.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (or split 10:1 for higher concentrations)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 2 min at 200 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ions Monitored
N-Methylpyrrolem/z 81 (Quantifier), m/z 54, 80 (Qualifiers)
N-Methylpyrrole-d4m/z 85 (Quantifier), m/z 56, 84 (Qualifiers)

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the quantifier ions of N-Methylpyrrole (m/z 81) and N-Methylpyrrole-d4 (m/z 85).

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of N-Methylpyrrole to the peak area of N-Methylpyrrole-d4 against the concentration of N-Methylpyrrole for the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantification: Calculate the concentration of N-Methylpyrrole in the samples using the linear regression equation from the calibration curve.

Method Validation Data (Illustrative)

The following tables present illustrative quantitative data for a typical validated GC-MS method for N-Methylpyrrole using N-Methylpyrrole-d4 as an internal standard.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range0.1 - 50 µg/mL
Regression Equationy = 1.2345x + 0.0012
Coefficient of Determination (R²)> 0.998
Number of Calibration Points7

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterConcentration (µg/mL)
Limit of Detection (LOD)0.03
Limit of Quantification (LOQ)0.1

Table 3: Accuracy and Precision

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL) (n=6)Recovery (%)Precision (%RSD)
0.50.4998.04.5
5.05.08101.62.8
25.024.6598.61.9

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Weigh Sample B Add N-Methylpyrrole-d4 (IS) A->B C Extract with Solvent B->C D Filter C->D E Inject into GC-MS D->E Analysis F Chromatographic Separation E->F G Mass Spectrometric Detection (SIM) F->G H Integrate Peak Areas (Analyte & IS) G->H Raw Data I Calculate Area Ratio H->I K Quantify Analyte Concentration I->K J Generate Calibration Curve J->K

Caption: Experimental workflow for the quantitative analysis of N-Methylpyrrole.

Logical_Relationship IS N-Methylpyrrole-d4 (Internal Standard) Ratio Peak Area Ratio (Analyte / IS) IS->Ratio Constant Concentration Analyte N-Methylpyrrole (Analyte) Analyte->Ratio Variable Concentration Concentration Analyte Concentration Ratio->Concentration Proportional Relationship (via Calibration Curve)

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described GC-MS method utilizing N-Methylpyrrole-d4 as an internal standard provides a reliable and robust approach for the accurate quantification of N-Methylpyrrole. The use of a deuterated internal standard effectively mitigates potential errors arising from sample preparation and instrumental variability, ensuring high-quality data for research, development, and quality control purposes. The provided protocol and illustrative data serve as a comprehensive guide for the implementation of this analytical method.

References

Application Notes and Protocols for Quantitative NMR Spectroscopy using N-Methyl pyrrole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds. Unlike many other analytical methods, qNMR is a primary ratio method, meaning it can provide accurate quantification without the need for a calibration curve using the identical analyte. The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal.

For accurate absolute quantification, a certified internal standard (IS) of known purity is added to the sample at a precisely weighed amount. The concentration or purity of the analyte is then determined by comparing the integral of a selected analyte signal to the integral of a signal from the internal standard.

N-Methyl pyrrole-d4 is an excellent internal standard for ¹H qNMR for several reasons:

  • Simplified Spectrum: The deuteration at the 2, 3, 4, and 5 positions of the pyrrole ring eliminates the corresponding proton signals, leaving a sharp singlet for the N-methyl group. This minimizes the potential for signal overlap with the analyte.

  • Chemical Shift in a Relatively Uncrowded Region: The N-methyl singlet appears in a region of the ¹H NMR spectrum that is often free from analyte signals.

  • Good Solubility: It is soluble in common deuterated solvents used for NMR analysis.

  • High Purity: It is available commercially at high isotopic and chemical purity.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of organic molecules, particularly relevant in the field of drug development and quality control.

Experimental Workflow Overview

The overall workflow for a qNMR experiment using an internal standard is a systematic process that ensures accuracy and reproducibility. The key stages involve careful sample preparation, optimization of NMR data acquisition parameters, and meticulous data processing and analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh this compound dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (Tuning, Shimming) transfer->setup set_params Set Quantitative Parameters (D1, PW, NS) setup->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: General workflow for quantitative NMR using an internal standard.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for determining the purity of a hypothetical analyte, "Compound X," using this compound as the internal standard.

3.1. Materials and Equipment

  • Analyte: Compound X (Molecular Weight to be specified)

  • Internal Standard: this compound (MW: 85.15 g/mol , Purity ≥ 99.5%)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Equipment:

    • Analytical balance (readability of at least 0.01 mg)

    • Vortex mixer

    • High-quality 5 mm NMR tubes

    • NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

Accurate weighing is critical for the success of a qNMR experiment.

  • Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. Record the exact mass.

  • Weighing the Analyte: To the same vial, add approximately 10-20 mg of Compound X. A molar ratio of approximately 1:1 between the analyte and the internal standard is often ideal. Record the exact mass.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Homogenization: Securely cap the vial and vortex for at least 1 minute to ensure complete dissolution and a homogeneous solution. Visually inspect the solution to ensure no solid particles remain.

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

3.3. NMR Data Acquisition

Quantitative NMR requires specific acquisition parameters to ensure that the signal intensities are directly proportional to the number of protons.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample temperature to equilibrate for at least 5 minutes.

    • Tune and match the probe for the sample.

    • Perform shimming to optimize the magnetic field homogeneity. High-quality shimming is essential for accurate integration.

  • Acquisition Parameters:

    • Pulse Width (PW): Calibrate a 90° pulse for the sample.

    • Relaxation Delay (D1): Set a long relaxation delay to ensure complete relaxation of all relevant protons between scans. A value of at least 5 times the longest T₁ relaxation time (D1 ≥ 5 * T₁_max) of both the analyte and internal standard signals is recommended. If T₁ values are unknown, a conservative D1 of 30-60 seconds is often used.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated. This is crucial for integration accuracy.

    • Receiver Gain (RG): Set the receiver gain to a level that maximizes the signal without causing clipping of the Free Induction Decay (FID).

Table 1: Recommended NMR Acquisition Parameters

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzBetter signal dispersion, reducing overlap.
Pulse Width (PW)Calibrated 90°Maximizes signal intensity per scan.
Relaxation Delay (D1)≥ 5 x T₁_max (or 30-60 s)Ensures full relaxation for accurate quantification.
Acquisition Time (AT)≥ 3 sProvides adequate digital resolution.
Number of Scans (NS)16 - 128 (or until S/N > 250)Ensures high signal-to-noise for precise integration.
Temperature298 K (or other controlled T)Maintains stable chemical shifts and sample integrity.

3.4. Data Processing

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz to the FID before Fourier transformation. This improves the S/N without significantly distorting the peak shape.

  • Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape. Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum, especially around the signals of interest.

Data Analysis and Purity Calculation

The purity of the analyte is calculated using the following formula:

Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS (%)

Where:

  • I_Analyte: Integral of the selected analyte signal.

  • I_IS: Integral of the N-methyl signal of this compound.

  • N_Analyte: Number of protons corresponding to the selected analyte signal.

  • N_IS: Number of protons for the N-methyl signal of this compound (which is 3).

  • MW_Analyte: Molecular weight of the analyte.

  • MW_IS: Molecular weight of this compound (85.15 g/mol ).

  • m_Analyte: Mass of the analyte.

  • m_IS: Mass of the internal standard.

  • Purity_IS: Purity of the internal standard.

Purity_Calculation cluster_inputs Experimental Inputs cluster_calc Calculation cluster_output Result integrals Integral Values (I_Analyte, I_IS) formula Purity Formula integrals->formula masses Masses (m_Analyte, m_IS) masses->formula constants Known Constants (N, MW, Purity_IS) constants->formula result Analyte Purity (%) formula->result

Caption: Logical flow of the qNMR purity calculation.

4.1. Example Data and Calculation

Let's assume we are determining the purity of "Compound X," a novel drug candidate with the following properties:

  • Molecular Weight (MW_Analyte): 350.4 g/mol

  • A well-resolved triplet at 4.2 ppm corresponding to 2 protons (N_Analyte = 2) is chosen for quantification.

Table 2: Sample Preparation Data

CompoundMass (mg)Molecular Weight ( g/mol )Purity (%)
Compound X15.25350.4To be determined
This compound7.8285.1599.7

Table 3: NMR Integration Data

CompoundSignal Used for IntegrationChemical Shift (ppm)Number of Protons (N)Integral Value (I)
Compound X-CH₂- triplet4.2021.00
This compoundN-CH₃ singlet~3.6 (in CDCl₃)31.25

Calculation:

  • Purity_CompoundX (%) = (1.00 / 1.25) * (3 / 2) * (350.4 / 85.15) * (7.82 / 15.25) * 99.7

  • Purity_CompoundX (%) = 0.8 * 1.5 * 4.115 * 0.513 * 99.7

  • Purity_CompoundX (%) = 2.52 * 99.7

  • Purity_CompoundX (%) = 98.5%

Conclusion

Quantitative NMR spectroscopy using this compound as an internal standard is a robust and accurate method for determining the purity and concentration of organic molecules. The simplicity of the ¹H NMR spectrum of this compound and the strategic location of its N-methyl singlet make it an ideal choice to avoid signal overlap. By following a meticulous experimental protocol, from precise sample preparation to the use of appropriate acquisition and processing parameters, researchers can obtain reliable and reproducible quantitative data. This methodology is particularly valuable in the pharmaceutical industry for the characterization of active pharmaceutical ingredients, intermediates, and reference standards.

Application Note: High-Throughput Quantification of N-Methylpyrrole in Rat Plasma Using LC-MS/MS with a Deuterated Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of N-Methylpyrrole in rat plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The use of N-Methylpyrrole-d4 as a stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis. This method is suitable for high-throughput pharmacokinetic studies in drug discovery and development. Detailed experimental protocols, data presentation, and visualizations of the workflow and a putative metabolic pathway are provided for researchers, scientists, and drug development professionals.

Introduction

N-Methylpyrrole is a heterocyclic aromatic organic compound that serves as a building block in the synthesis of various pharmaceuticals and agrochemicals. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for evaluating its potential therapeutic efficacy and safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[1]

The use of a stable isotope-labeled internal standard (SIL-IS), such as N-Methylpyrrole-d4, is the gold standard in quantitative bioanalysis.[1] SIL-ISs have nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thus effectively minimizing matrix-induced variations and improving the reliability of the results.[1][2] This application note describes a validated LC-MS/MS method for the determination of N-Methylpyrrole in rat plasma, employing N-Methylpyrrole-d4 as the internal standard.

Experimental Protocols

Materials and Reagents
  • N-Methylpyrrole (≥99% purity)

  • N-Methylpyrrole-d4 (≥98% purity, D atom ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Rat plasma (K2-EDTA)

  • Polypropylene tubes and vials

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of N-Methylpyrrole and N-Methylpyrrole-d4 by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of N-Methylpyrrole by serially diluting the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of N-Methylpyrrole-d4 by diluting its stock solution with a 50:50 mixture of methanol and water.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of rat plasma into a 1.5 mL polypropylene tube.

  • Add 10 µL of the N-Methylpyrrole-d4 internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples.

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 2.0 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min.

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (N-Methylpyrrole) To be determined by infusion of standard
MRM Transition (N-Methylpyrrole-d4) To be determined by infusion of standard
Collision Energy To be optimized for each transition
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

Data Presentation

Method Validation Summary

A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria and expected performance for such a method.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Precision (%CV) Within ±15% (±20% at LLOQ)
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor within acceptable limits
Stability Analyte stable under tested conditions (freeze-thaw, bench-top, long-term)
Illustrative Pharmacokinetic Data

Due to the limited availability of specific pharmacokinetic data for N-Methylpyrrole in publicly accessible literature, the following table presents illustrative data for a structurally related compound, N-methyl-2-pyrrolidone (NMP), after oral administration in rats.[2][3] This data is provided as an example of how pharmacokinetic parameters would be presented.

Table 1: Plasma Pharmacokinetic Parameters of N-methyl-2-pyrrolidone (NMP) in Rats Following a Single Oral Dose.

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)t₁/₂ (h)
1251191Data not available~4
5006841Data not available~4

Note: Cmax values were converted from mmol/L to µg/mL for clarity. Tmax and t₁/₂ are approximated from the source data.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma Sample (50 µL) add_is Add N-Methylpyrrole-d4 (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant pk Pharmacokinetic Analysis quant->pk

Caption: Workflow for LC-MS/MS analysis of N-Methylpyrrole.

Putative Metabolic Pathway of N-Methylpyrrole

The metabolism of N-Methylpyrrole is anticipated to involve oxidation of the pyrrole ring, which is a common metabolic pathway for pyrrole-containing compounds. The primary routes are likely hydroxylation at positions alpha to the nitrogen atom, potentially followed by further oxidation or ring opening. This proposed pathway is based on the known metabolism of structurally similar compounds.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) NMP N-Methylpyrrole hydroxylation Hydroxylation (CYP450) NMP->hydroxylation CYP450 Enzymes hydroxylated_metabolite Hydroxylated Metabolites (e.g., 2-hydroxy-N-methylpyrrole) hydroxylation->hydroxylated_metabolite ring_opening Ring Opening hydroxylated_metabolite->ring_opening conjugation Glucuronidation / Sulfation hydroxylated_metabolite->conjugation opened_metabolite Ring-Opened Metabolites ring_opening->opened_metabolite excretion Excretion (Urine/Feces) opened_metabolite->excretion conjugated_metabolite Conjugated Metabolites conjugation->conjugated_metabolite conjugated_metabolite->excretion

Caption: Proposed metabolic pathway for N-Methylpyrrole.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of N-Methylpyrrole in rat plasma. The use of the deuterated internal standard, N-Methylpyrrole-d4, is critical for achieving reliable data in a high-throughput setting. This application note serves as a comprehensive guide for researchers performing pharmacokinetic studies of N-Methylpyrrole and related compounds, offering detailed protocols and expected performance metrics to ensure data quality and integrity in drug development.

References

Application Notes and Protocols for N-Methyl pyrrole-d4 as a Tracer in Metabolic Fate and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl pyrrole-d4 is the deuterated analog of N-Methyl pyrrole, a five-membered aromatic heterocyclic organic compound. In drug discovery and development, stable isotope-labeled compounds like this compound are invaluable tools for elucidating the metabolic fate and stability of new chemical entities containing the N-methyl pyrrole moiety. The deuterium substitution provides a distinct mass signature that allows for the differentiation of the parent compound and its metabolites from endogenous molecules, facilitating their tracking and quantification in complex biological matrices.[1][2][3]

The primary advantage of using deuterated compounds lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration if C-H bond cleavage is the rate-determining step in a metabolic reaction.[4] This property can be exploited to investigate metabolic pathways and improve the pharmacokinetic profiles of drug candidates.[2][5]

These application notes provide an overview of the metabolic pathways of N-methyl pyrrole-containing compounds and detailed protocols for conducting in vitro and in vivo studies using this compound as a tracer.

Predicted Metabolic Pathways of N-Methyl Pyrrole

Based on the known metabolism of pyrrole-containing structures and related N-methyl compounds, the metabolism of N-Methyl pyrrole is anticipated to proceed primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes.[6][7] The primary metabolic transformations are expected to be:

  • Ring Hydroxylation: Introduction of a hydroxyl group onto the pyrrole ring, a common metabolic route for aromatic heterocycles.

  • N-Demethylation: Removal of the methyl group from the nitrogen atom.

  • Methyl Group Oxidation: Oxidation of the N-methyl group to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

  • Ring Opening: More extensive oxidation can lead to the opening of the pyrrole ring.[7]

The use of this compound, with deuterium on the methyl group, would be particularly useful for investigating the kinetics of N-demethylation and methyl group oxidation.

Metabolic_Pathway NMPd4 This compound Hydroxylated Hydroxylated Metabolite NMPd4->Hydroxylated CYP450 (Ring Hydroxylation) Demethylated N-Demethylated Metabolite (Pyrrole-d1) NMPd4->Demethylated CYP450 (N-Demethylation) MethylOxidized N-Hydroxymethyl Metabolite-d3 NMPd4->MethylOxidized CYP450 (Methyl Oxidation) RingOpened Ring-Opened Products Hydroxylated->RingOpened Further Oxidation CarboxylicAcid N-Carboxylic Acid Metabolite-d3 MethylOxidized->CarboxylicAcid ADH/ALDH

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol outlines the procedure for evaluating the metabolic stability of this compound in liver microsomes, a common in vitro model for studying Phase I metabolism.[8][9][10][11]

Objective: To determine the intrinsic clearance (CLint) and half-life (t1/2) of this compound in liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar but non-interfering compound)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ACN) at a concentration of 1 mM.

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes (final concentration 0.5-1 mg/mL), and the this compound stock solution (final concentration 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination:

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of this compound over time using a validated LC-MS/MS method. The mass spectrometer should be set to monitor the specific mass transitions for this compound and the internal standard.

Data Analysis:

  • Plot the natural logarithm of the peak area ratio (this compound / internal standard) versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare NMP-d4 Stock MicrosomeMix Prepare Microsome Mixture Stock->MicrosomeMix Initiate Initiate with NADPH MicrosomeMix->Initiate TimePoints Sample at Time Points Initiate->TimePoints Terminate Terminate with ACN/IS TimePoints->Terminate Process Centrifuge & Collect Supernatant Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate t1/2 and CLint LCMS->Data

Caption: Workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic and Metabolite Identification Study

This protocol describes a typical in vivo study in a rodent model to investigate the pharmacokinetics and identify the metabolites of this compound.

Objective: To determine the pharmacokinetic profile of this compound and identify its major metabolites in plasma and urine.

Materials:

  • This compound

  • Test animals (e.g., Sprague-Dawley rats)

  • Dosing vehicle (e.g., saline, PEG400)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Metabolic cages for urine collection

  • Sample processing reagents (e.g., acetonitrile, internal standard)

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage, intravenous injection). A typical dose might be in the range of 1-10 mg/kg.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood to obtain plasma.

  • Urine Collection:

    • House the animals in metabolic cages and collect urine over specified intervals (e.g., 0-8, 8-24, 24-48 hours).

  • Sample Preparation:

    • For plasma samples, precipitate proteins by adding acetonitrile containing an internal standard. Centrifuge and collect the supernatant.

    • For urine samples, dilute with an appropriate buffer and add an internal standard.

  • LC-MS/MS Analysis for Pharmacokinetics:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Metabolite Identification:

    • Analyze plasma and urine samples using high-resolution mass spectrometry to screen for potential metabolites. Look for mass shifts corresponding to the predicted metabolic transformations (e.g., +16 for hydroxylation). The deuterium label will aid in distinguishing drug-related material from endogenous compounds.

Data Analysis:

  • Pharmacokinetics:

    • Plot the plasma concentration of this compound versus time.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

  • Metabolite Identification:

    • Compare the mass spectra of post-dose samples with pre-dose samples to identify drug-related peaks.

    • Characterize the structure of the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

In_Vivo_Workflow cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation Dosing Dose Animals with NMP-d4 Blood Collect Blood Samples Dosing->Blood Urine Collect Urine Samples Dosing->Urine Plasma Process Blood to Plasma Blood->Plasma UrinePrep Prepare Urine Samples Urine->UrinePrep LCMS_PK LC-MS/MS for PK Plasma->LCMS_PK LCMS_MetID HRMS for Metabolite ID Plasma->LCMS_MetID UrinePrep->LCMS_MetID PK_Params Calculate PK Parameters LCMS_PK->PK_Params Met_Struct Characterize Metabolite Structures LCMS_MetID->Met_Struct

Caption: Workflow for in vivo pharmacokinetic and metabolite ID study.

Data Presentation

The quantitative data obtained from these studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human[Insert Value][Insert Value]
Rat[Insert Value][Insert Value]
Mouse[Insert Value][Insert Value]
Dog[Insert Value][Insert Value]
Monkey[Insert Value][Insert Value]

Table 2: Pharmacokinetic Parameters of this compound in Rats following a Single Dose

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)CL (mL/h/kg)Vd (L/kg)
IV[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
PO[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]

Table 3: Major Metabolites of this compound Identified in Rat Urine

Metabolite IDProposed StructureMass Shift from ParentRelative Abundance (%)
M1Hydroxylated this compound+16[Insert Value]
M2N-Hydroxymethyl pyrrole-d3+16[Insert Value]
M3Pyrrole-d1-18[Insert Value]

Note: The values in the tables are placeholders and should be replaced with actual experimental data.

Conclusion

This compound is a powerful tool for investigating the metabolic fate and stability of compounds containing the N-methyl pyrrole scaffold. The provided protocols offer a framework for conducting both in vitro and in vivo studies to generate critical data for drug discovery and development programs. The use of this deuterated tracer, in conjunction with modern analytical techniques, enables a thorough understanding of the biotransformation and pharmacokinetic properties of N-methyl pyrrole-containing molecules.

References

Application Note: Deuterium-Labeled N-Methylpyrrole for Enhanced Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The identification and characterization of drug metabolites are critical components of drug discovery and development, providing essential insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Stable isotope labeling, particularly with deuterium (²H), is a powerful technique used in conjunction with mass spectrometry (MS) to facilitate the unambiguous identification of metabolites in complex biological matrices.[2][3] By introducing a known mass shift in the parent drug, deuterium-labeled compounds allow for the rapid distinction of drug-related material from endogenous background noise.[1]

This application note provides detailed protocols for the use of deuterium-labeled N-Methylpyrrole (D-NMP) as a tool for metabolite identification. N-Methylpyrrole (NMP) serves as a representative five-membered nitrogen-containing heterocyclic scaffold common in medicinal chemistry.[4] The methodologies described herein cover the synthesis of D-NMP, in vitro and in vivo metabolism studies, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Benefits of Using Deuterium-Labeled N-Methylpyrrole:

  • Confident Metabolite Identification: The characteristic mass shift between the unlabeled metabolite and its deuterated counterpart provides a high degree of confidence in metabolite identification.[1]

  • Elucidation of Metabolic Pathways: Strategic placement of deuterium labels can help delineate complex metabolic pathways and identify sites of metabolic modification.[2]

  • Improved Accuracy and Precision: Co-administration of labeled and unlabeled compounds allows the deuterated analogue to serve as an ideal internal standard, compensating for variations during sample preparation and analysis.[1]

Predicted Metabolic Pathways of N-Methylpyrrole

Based on known biotransformations of pyrrole-containing structures and related compounds, the metabolism of N-Methylpyrrole is expected to proceed via several key pathways.[4] Cytochrome P450 enzymes extensively metabolize pyrroles, with oxidation being a primary route, often occurring on the carbons adjacent to the nitrogen atom.[4] Additionally, oxidation of the N-methyl group can occur. A major metabolic pathway for the structurally similar N-methyl-2-pyrrolidone in humans involves hydroxylation.[5]

Expected primary metabolites include:

  • Oxidation of the pyrrole ring: Leading to hydroxylated species such as 2-hydroxy-N-methylpyrrole or 3-hydroxy-N-methylpyrrole, which may exist in equilibrium with their corresponding pyrrolinone tautomers.

  • Oxidation of the N-methyl group: Forming a hydroxymethyl intermediate, which can be further oxidized to a carboxylic acid or exist as a stable metabolite.

  • Ring-opening: More complex per-oxidative reactions can lead to the opening of the pyrrole ring.[4]

Experimental Protocols

Protocol 1: Synthesis of Deuterium-Labeled N-Methylpyrrole (d₃-NMP)

This protocol describes a method for synthesizing N-methyl-d₃-pyrrole, where the deuterium label is on the methyl group. This is achieved by using a deuterated methylating agent.

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deuterated iodomethane (CD₃I, 99.5 atom % D)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the NaH with hexane to remove mineral oil and decant the hexane.

  • Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back down to 0 °C.

  • Add deuterated iodomethane (CD₃I, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by distillation or column chromatography to yield pure d₃-N-Methylpyrrole.

  • Confirm identity, purity, and deuterium incorporation via ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Metabolite Identification using Liver Microsomes

This protocol outlines the incubation of D-NMP with liver microsomes to generate metabolites in vitro. A 1:1 mixture of labeled and unlabeled NMP is used.

Materials:

  • Pooled human or rat liver microsomes (HLM or RLM)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • 1:1 mixture of N-Methylpyrrole and d₃-N-Methylpyrrole (10 mM stock in methanol)

  • Ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide)

  • Centrifuge tubes

Procedure:

  • Prepare the incubation mixture in a microcentrifuge tube on ice by adding the following in order: phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the NMP/d₃-NMP mixture (final substrate concentration 10 µM).

  • Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for 60 minutes at 37 °C.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile with the internal standard.

  • Vortex the mixture vigorously and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 3: In Vivo Metabolite Identification in Rats

This protocol provides a general framework for an animal study to identify metabolites in biological fluids.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • 1:1 mixture of N-Methylpyrrole and d₃-N-Methylpyrrole formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Metabolic cages for urine and feces collection

  • Equipment for blood collection (e.g., via tail vein or terminal cardiac puncture)

  • Anticoagulant (e.g., K₂-EDTA)

  • Centrifuge

Procedure:

  • Acclimatize animals to metabolic cages for at least 24 hours before dosing.[6]

  • Administer a single oral dose of the NMP/d₃-NMP formulation (e.g., 10 mg/kg).

  • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Collect blood samples at time points such as 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing anticoagulant.[6]

  • Process blood by centrifuging to separate plasma.[6]

  • Store all biological samples (urine, plasma) at -80 °C until analysis.

  • For analysis, thaw samples and prepare them using protein precipitation (for plasma) or a dilute-and-shoot approach (for urine) followed by LC-MS/MS.

Protocol 4: LC-MS/MS Analysis for Metabolite Detection

This protocol describes a typical LC-MS/MS method for detecting NMP and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions (Representative):

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)[7]

  • Full Scan Range: m/z 70-700

  • Collision Energy: Ramped (e.g., 10-40 eV)

  • Data Analysis: Look for ion pairs separated by 3 Da (for d₃-labeled metabolites). The characteristic isotopic pattern will confirm the presence of a drug-related metabolite.

Data Presentation

Quantitative and qualitative data should be summarized for clarity. The following tables provide examples of expected results.

Table 1: Expected Masses of N-Methylpyrrole and its Potential Metabolites

CompoundPutative StructureFormulaMonoisotopic Mass (Unlabeled)Monoisotopic Mass (d₃-labeled)Mass Shift (Da)
N-MethylpyrroleParentC₅H₇N81.057884.0767+3.0189
Metabolite 1 (M+O)Hydroxylated NMPC₅H₇NO97.0528100.0717+3.0189
Metabolite 2 (M+O)N-hydroxymethyl-pyrroleC₅H₇NO97.0528100.0717+3.0189
Metabolite 3 (M+2O-2H)N-carboxy-pyrroleC₅H₅NO₂111.0320111.03200*
Metabolite 4 (M+O-2H)N-methylsuccinimideC₅H₅NO95.037198.0560+3.0189

*Note: Loss of the deuterated methyl group during metabolism would result in a loss of the mass label.

Table 2: Representative LC-MS/MS Fragmentation Data

Precursor Ion (m/z)Label StatusPutative IdentityKey Fragment Ions (m/z)
82.065UnlabeledN-Methylpyrrole66 (loss of CH₄), 54
85.084d₃-labeledd₃-N-Methylpyrrole66 (loss of CD₃H), 54
98.060UnlabeledHydroxylated NMP82 (loss of O), 68
101.079d₃-labeledHydroxylated d₃-NMP85 (loss of O), 68

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for metabolite identification using deuterium-labeled N-Methylpyrrole.

G cluster_synthesis Synthesis & Preparation cluster_metabolism Metabolism Studies cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Identification s1 Synthesis of d₃-N-Methylpyrrole s3 Prepare 1:1 Dosing Solution (Labeled:Unlabeled) s1->s3 s2 Synthesis of Unlabeled N-Methylpyrrole s2->s3 invitro In Vitro Incubation (Liver Microsomes) s3->invitro Dose invivo In Vivo Administration (Rat Model) s3->invivo Dose p1 Quench Reaction & Protein Precipitation invitro->p1 p2 Collect Plasma & Urine invivo->p2 a1 LC-MS/MS Analysis p1->a1 p3 Sample Extraction (SPE or LLE) p2->p3 p3->a1 a2 Data Processing: Look for Doublet Peaks (M, M+3) a1->a2 a3 Structure Elucidation (Fragmentation Analysis) a2->a3 a4 Metabolite Identification & Pathway Mapping a3->a4

Caption: Workflow for metabolite identification using deuterium-labeled N-Methylpyrrole.

References

Application Notes and Protocols for N-Methyl pyrrole-d4 in Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. This "isotopic internal standard" is chemically identical to the analyte of interest and therefore experiences the same physical and chemical effects throughout the entire analytical process, including sample extraction, cleanup, derivatization, and instrument analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, IDMS can effectively compensate for sample loss during preparation and variations in instrument response, leading to highly reliable and reproducible results.

N-Methyl pyrrole-d4 as an Internal Standard

This compound is the deuterated form of N-Methyl pyrrole and serves as an excellent internal standard for the quantification of N-Methyl pyrrole and related compounds by mass spectrometry.[1] Its key advantages include:

  • Near-Identical Chemical and Physical Properties: this compound behaves almost identically to the unlabeled analyte during sample preparation and chromatographic separation, ensuring that it accurately reflects any analyte loss.

  • Mass Differentiation: The mass difference between this compound and the native analyte allows for their distinct detection by a mass spectrometer, preventing signal overlap.

  • Improved Accuracy and Precision: By correcting for variations in sample preparation and instrument response, the use of this compound significantly enhances the accuracy and precision of the quantitative analysis.

Experimental Protocols

Quantification of N-Methyl pyrrole in Biological Matrices by GC-MS

This protocol describes a general procedure for the quantitative analysis of N-Methyl pyrrole in a biological matrix (e.g., plasma, urine) using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

a. Materials and Reagents:

  • N-Methyl pyrrole (analyte) standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • Biological matrix (e.g., blank human plasma)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

b. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Methyl pyrrole and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

c. Sample Preparation (Solid-Phase Extraction):

  • Thaw biological samples (e.g., plasma) and blank matrix to room temperature.

  • To 100 µL of each sample, calibrator, and quality control (QC) sample, add 10 µL of the internal standard spiking solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for GC-MS analysis.

d. GC-MS Instrumental Parameters (Illustrative Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • N-Methyl pyrrole: m/z 81 (quantifier), m/z 54 (qualifier)

    • This compound: m/z 85 (quantifier), m/z 58 (qualifier)

e. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the concentration of N-Methyl pyrrole in the samples by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.

Quantification of a Pyrrole-Containing Drug by LC-MS/MS

This protocol outlines a general method for quantifying a hypothetical pyrrole-containing drug in a biological matrix using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

a. Materials and Reagents:

  • Pyrrole-containing drug (analyte) standard

  • This compound (internal standard)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., blank rat plasma)

b. Preparation of Solutions:

  • Follow a similar procedure as described in the GC-MS protocol to prepare stock solutions, working standard solutions, and an internal standard spiking solution at appropriate concentrations for the specific drug.

c. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibrator, or QC sample, add 10 µL of the internal standard spiking solution.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and inject a portion into the LC-MS/MS system.

d. LC-MS/MS Instrumental Parameters (Illustrative Example):

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Analyte: Determine the specific precursor > product ion transition for the pyrrole-containing drug.

    • This compound: Determine a suitable precursor > product ion transition (e.g., m/z 86 > m/z 60, this is a hypothetical transition and would need to be optimized).

e. Data Analysis:

  • As described in the GC-MS protocol, use the ratio of the analyte peak area to the internal standard peak area to construct a calibration curve and quantify the analyte in the samples.

Quantitative Data

The following tables present representative data for a bioanalytical method validation using an isotope-labeled internal standard like this compound. The values are based on typical performance characteristics observed in similar assays.[2][3]

Table 1: Linearity of Calibration Curve

Analyte Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
10.012 ± 0.001102.5
50.061 ± 0.00498.7
200.245 ± 0.015101.2
500.618 ± 0.03199.8
1001.240 ± 0.059100.5
5006.215 ± 0.28099.1
100012.480 ± 0.55098.9
Regression y = 0.0125x + 0.0005 r² = 0.9998

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)% Accuracy% RSD (Precision)
LLOQ11.03 ± 0.09103.08.7
Low QC32.95 ± 0.2198.37.1
Mid QC8081.2 ± 4.5101.55.5
High QC800790.4 ± 34.898.84.4

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC398.8102.1
High QC800106.699.5

Recovery is calculated by comparing the analyte peak area in a pre-extraction spiked sample to a post-extraction spiked sample. Matrix effect is determined by comparing the analyte peak area in a post-extraction spiked sample to a neat solution of the analyte.

Visualizations

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Standard Analyte Analyte (Unknown Amount) Mix Mixing Analyte->Mix IS This compound (Known Amount) IS->Mix Preparation Sample Preparation (Extraction, Cleanup) Mix->Preparation Analysis MS Analysis Preparation->Analysis Ratio Measure Peak Area Ratio (Analyte/IS) Analysis->Ratio Quantification Quantification Ratio->Quantification G GC-MS Experimental Workflow Start Start: Biological Sample Spike Spike with this compound Start->Spike SPE Solid-Phase Extraction Spike->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Data Data Processing & Quantification GCMS->Data End End: Report Concentration Data->End

References

Application Notes and Protocols for N-Methyl pyrrole-d4 in Mechanistic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl pyrrole-d4 is the deuterated analog of N-methylpyrrole, a heterocyclic compound of interest in medicinal chemistry and toxicology. The substitution of hydrogen with deuterium at the N-methyl group provides a powerful tool for investigating reaction mechanisms, particularly in the context of drug metabolism. This is achieved through the study of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution.[1][2] A significant KIE is observed when the cleavage of the carbon-hydrogen bond is the rate-determining step of the reaction.

These application notes provide detailed protocols for utilizing this compound to study its metabolic fate, with a focus on cytochrome P450 (CYP) mediated oxidation, and to quantify the kinetic isotope effect associated with its N-demethylation. Such studies are crucial for understanding the bioactivation and detoxification pathways of N-methylpyrrole-containing compounds and for designing new chemical entities with optimized metabolic profiles.[1][3][4] this compound can also serve as an invaluable internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices.[5]

Putative Metabolic Pathway of N-Methylpyrrole

The metabolism of N-methylated compounds, particularly those containing a pyrrolidine or pyrrole ring, often involves N-demethylation and oxidation of the ring system.[1][2][6][7][8] These reactions are primarily catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes in the liver.[1][7] Based on established metabolic pathways for similar structures, a putative metabolic pathway for N-methylpyrrole is proposed to involve two primary routes:

  • N-demethylation: Oxidative removal of the methyl group to form pyrrole and formaldehyde.

  • Ring Oxidation: Hydroxylation of the pyrrole ring to form various hydroxylated metabolites.

The following diagram illustrates this proposed metabolic activation pathway.

Workflow for Metabolite Identification cluster_incubation In Vitro Incubation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_identification Metabolite Identification Incubate_H Incubate N-Methylpyrrole with HLM + NADPH LCMS_H Analyze supernatant (H) Incubate_H->LCMS_H Incubate_D Incubate N-Methylpyrrole-d4 with HLM + NADPH LCMS_D Analyze supernatant (D) Incubate_D->LCMS_D Extract_H Extract ion chromatograms (H) LCMS_H->Extract_H Extract_D Extract ion chromatograms (D) LCMS_D->Extract_D Compare Compare spectra and identify isotopic pairs Extract_H->Compare Extract_D->Compare Identify Characterize metabolites based on mass shifts and fragmentation Compare->Identify

References

Preparation of N-Methyl pyrrole-d4 Stock Solutions for Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl pyrrole-d4 is the deuterated form of N-Methyl pyrrole and serves as a valuable internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The use of stable isotope-labeled internal standards is a critical practice in analytical chemistry, enhancing the accuracy and precision of quantification by correcting for variability in sample preparation and instrument response. This document provides a detailed protocol for the preparation of this compound stock solutions to be used as analytical standards.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety information for this compound is essential for its proper handling and the accurate preparation of standard solutions. The properties of the unlabeled N-Methyl pyrrole are often used as a close reference.

Table 1: Physicochemical Properties of N-Methyl pyrrole and its Deuterated Analog

PropertyN-Methyl pyrroleThis compoundSource
Molecular FormulaC5H7NC5D4H3N[2]
Molecular Weight81.12 g/mol Approx. 85.14 g/mol [2]
AppearanceColorless to pale yellow liquid-[3]
Density0.914 g/mL at 25 °C-[4]
Boiling Point112-113 °C-[4]
Melting Point-57 °C-[4]
SolubilitySoluble in many organic solvents like ethanol and diethyl ether; slightly soluble in water.Soluble in organic solvents such as methanol.[3][5]
Storage Temperature2-8 °C; Store below +30°C.2-8 °C; Freezer (-20°C) recommended for long-term storage.[4][6][7]

Safety Precautions:

N-Methyl pyrrole and its deuterated analog are flammable liquids and should be handled with care.[7] They are also sensitive to air, light, and moisture.[6] It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames. Store the material under an inert gas atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a refrigerator or freezer as recommended.[6][8]

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a 1 mg/mL primary stock solution of this compound and subsequent serial dilutions to create working standard solutions.

Materials and Equipment:

  • This compound (of known purity)

  • Anhydrous methanol (or other suitable anhydrous organic solvent)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile tips

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Argon or nitrogen gas supply

Procedure:

1. Preparation of 1 mg/mL Primary Stock Solution:

1.1. Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

1.2. In a fume hood, carefully weigh approximately 1 mg of this compound into a tared, clean, and dry amber glass vial. Record the exact weight.

1.3. Using a calibrated micropipette, add the appropriate volume of anhydrous methanol to the vial to achieve a final concentration of 1 mg/mL. For example, if 1.05 mg of this compound is weighed, add 1.05 mL of methanol.

1.4. Cap the vial tightly and vortex gently until the solid is completely dissolved.

1.5. Flush the headspace of the vial with argon or nitrogen gas before sealing tightly with a PTFE-lined cap.

1.6. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

1.7. Store the primary stock solution in a refrigerator at 2-8 °C or a freezer at -20°C for long-term stability, protected from light.[6][7]

2. Preparation of Working Standard Solutions (Serial Dilution):

Working standards of lower concentrations can be prepared by serially diluting the primary stock solution. The following is an example of preparing a set of working standards.

2.1. Label a series of clean amber glass vials for the desired concentrations of the working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, 100 ng/mL, 10 ng/mL, 1 ng/mL).

2.2. To prepare the 100 µg/mL working standard, transfer 100 µL of the 1 mg/mL primary stock solution into a labeled vial and add 900 µL of anhydrous methanol. Cap and vortex to mix thoroughly.

2.3. To prepare the 10 µg/mL working standard, transfer 100 µL of the 100 µg/mL working standard into a new labeled vial and add 900 µL of anhydrous methanol. Cap and vortex.

2.4. Continue this serial dilution process until all desired working standard concentrations are prepared. Use a fresh pipette tip for each transfer.

2.5. Flush the headspace of each vial with inert gas before sealing.

2.6. Store the working standard solutions under the same conditions as the primary stock solution. It is recommended to prepare fresh working solutions from the stock solution as needed to ensure accuracy.

Table 2: Example Serial Dilution Scheme for this compound Working Standards

Target ConcentrationVolume of Higher Concentration StandardVolume of Solvent (Anhydrous Methanol)Final Volume
100 µg/mL100 µL of 1 mg/mL Stock900 µL1 mL
10 µg/mL100 µL of 100 µg/mL Standard900 µL1 mL
1 µg/mL100 µL of 10 µg/mL Standard900 µL1 mL
100 ng/mL100 µL of 1 µg/mL Standard900 µL1 mL
10 ng/mL100 µL of 100 ng/mL Standard900 µL1 mL
1 ng/mL100 µL of 10 ng/mL Standard900 µL1 mL

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.

Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_storage Storage start Start: Obtain N-Methyl pyrrole-d4 weigh Accurately Weigh ~1 mg of Compound start->weigh dissolve Dissolve in Anhydrous Methanol (1 mL) weigh->dissolve stock Primary Stock Solution (1 mg/mL) dissolve->stock dilute1 Dilute 1:10 (100 µL + 900 µL Solvent) stock->dilute1 storage Store at 2-8°C or -20°C Protect from Light Under Inert Atmosphere stock->storage ws1 Working Standard 1 (100 µg/mL) dilute1->ws1 dilute2 Dilute 1:10 ws1->dilute2 ws1->storage ws2 Working Standard 2 (10 µg/mL) dilute2->ws2 dilute_n ... ws2->dilute_n ws2->storage ws_n Final Working Standard dilute_n->ws_n ws_n->storage

Caption: Workflow for this compound standard preparation.

References

Applications of N-Methyl pyrrole-d4 in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl pyrrole-d4 is a deuterated analog of N-methylpyrrole, a common structural motif in many biologically active compounds and pharmaceuticals.[1][2][3][4] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, imparts a greater mass and a stronger carbon-deuterium bond compared to the carbon-hydrogen bond.[5][6] This seemingly subtle modification provides significant advantages in drug discovery and development, primarily by leveraging the kinetic isotope effect. This phenomenon can lead to slower metabolic breakdown, offering a powerful tool for researchers.[5][6][7] Consequently, this compound serves as an invaluable tool in various stages of pharmaceutical research, from early discovery to preclinical and clinical development.[8][9]

This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on its role as an internal standard in quantitative bioanalysis and its application in metabolic profiling studies.

Key Applications

The primary applications of this compound in drug discovery and development include:

  • Internal Standard for Quantitative Bioanalysis: Due to its chemical similarity and mass difference from the non-deuterated analyte, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[8][9][10][11] It co-elutes with the analyte, compensating for variability in sample preparation, injection volume, and matrix effects, thereby ensuring accurate and precise quantification of the target compound in complex biological matrices.[9][12][13]

  • Tracer in Metabolic and Pharmacokinetic Studies: As a stable isotope-labeled compound, this compound can be used as a tracer to elucidate the metabolic fate of N-methylpyrrole-containing drug candidates.[10][11] By tracking the deuterated label, researchers can identify metabolites and better understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.[9]

  • Tool for Investigating Metabolic Pathways: The kinetic isotope effect associated with the carbon-deuterium bond can be exploited to investigate the site of metabolism on N-methylpyrrole-containing molecules.[5][6][7] A slower rate of metabolism at the deuterated site can help to identify the primary metabolic pathways and the enzymes involved.

Data Presentation

The use of a deuterated internal standard like this compound significantly improves the robustness and accuracy of bioanalytical methods. The following tables present hypothetical but representative data illustrating the improved performance of an LC-MS/MS assay for a fictional N-methylpyrrole-containing drug candidate, "Pyrrolinib," when using this compound as an internal standard versus an analog internal standard.

Table 1: Comparison of Calibration Curve Parameters

ParameterUsing Analog Internal StandardUsing this compound (IS)
Linearity (r²)0.995> 0.999
Range (ng/mL)1 - 10000.5 - 2000
LLOQ (ng/mL)10.5
Accuracy at LLOQ (%)88.598.2
Precision at LLOQ (%CV)12.54.8

Table 2: Matrix Effect and Recovery Data

ParameterUsing Analog Internal StandardUsing this compound (IS)
Matrix Effect (%)75 - 12095 - 105
Recovery (%)65 ± 1585 ± 5
Recovery Precision (%CV)236

Table 3: In Vitro Metabolic Stability of Pyrrolinib vs. Deuterated Pyrrolinib

CompoundHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
Pyrrolinib2527.7
d4-Pyrrolinib5512.6

HLM: Human Liver Microsomes

Experimental Protocols

Protocol 1: Quantitative Bioanalysis of a Pyrrole-Containing Drug Candidate in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a method for the accurate quantification of a hypothetical drug, "Pyrrolinib," in human plasma.

1. Materials and Reagents:

  • Pyrrolinib reference standard

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • 96-well protein precipitation plates

2. Preparation of Stock and Working Solutions:

  • Pyrrolinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Pyrrolinib in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Pyrrolinib Working Solutions: Serially dilute the stock solution with 50:50 ACN:Water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.

  • Add 150 µL of the internal standard working solution (in ACN) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Pyrrolinib: [M+H]+ → product ion

    • This compound: [M+H]+ → product ion

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol assesses the metabolic stability of a hypothetical N-methylpyrrole-containing drug by measuring its depletion over time in the presence of human liver microsomes (HLM).

1. Materials and Reagents:

  • Test compound (e.g., d4-Pyrrolinib)

  • Human liver microsomes (HLM), pooled

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (e.g., a stable, non-metabolized compound)

  • 96-well incubation plate

  • 96-well collection plate

2. Experimental Procedure:

  • Prepare a working solution of the test compound (2 µM) in phosphate buffer.

  • Prepare an HLM suspension (0.5 mg/mL) in phosphate buffer.

  • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Initiate the reaction: In a 96-well plate, mix the HLM suspension and the test compound solution. Pre-incubate at 37°C for 5 minutes.

  • Start the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard.

  • Control Incubations: Perform parallel incubations without the NADPH regenerating system to account for non-enzymatic degradation.

  • Centrifuge the collection plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • Determine the slope of the linear regression line (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomes).

Visualizations

The following diagrams illustrate key workflows and concepts related to the application of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Standards, QCs, Unknowns) is Add this compound (IS) in Acetonitrile plasma->is precipitate Protein Precipitation (Vortex) is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Workflow for quantitative bioanalysis using this compound.

G cluster_incubation Incubation at 37°C cluster_sampling Time-course Sampling cluster_analysis Analysis & Calculation mix Mix Test Compound and Human Liver Microsomes preincubate Pre-incubate for 5 min mix->preincubate start Initiate Reaction with NADPH preincubate->start t0 T=0 min quench Quench Reaction with Acetonitrile + IS t0->quench t5 T=5 min t5->quench t15 T=15 min t15->quench t30 T=30 min t30->quench t60 T=60 min t60->quench analyze LC-MS/MS Analysis of Supernatant quench->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for an in vitro metabolic stability assay.

G drug_h Pyrrolinib metabolite_h N-demethylated Metabolite drug_h->metabolite_h Fast Metabolism (CYP-mediated) drug_d d4-Pyrrolinib metabolite_d N-demethylated Metabolite drug_d->metabolite_d Slow Metabolism (Kinetic Isotope Effect)

Caption: The kinetic isotope effect on drug metabolism.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and recommended storage conditions for N-Methyl pyrrole-d4. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like many deuterated solvents, can be compromised by several factors. The most common is moisture absorption from the atmosphere, as many deuterated solvents are hygroscopic.[1] Exposure to air (oxygen), light, and elevated temperatures can also contribute to degradation over time. For instance, some deuterated solvents can become acidic after extended storage at room temperature.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability and purity of this compound, specific storage conditions are recommended. It is advised to store the product at -20°C.[] General best practices for deuterated solvents also suggest keeping the container tightly sealed and storing it in a cool, dry, and dark place.[2][4] For many deuterated solvents, refrigeration is recommended, and bottles should be stored upright.[1][5]

Q3: How can I minimize water contamination when handling this compound?

A3: Water contamination is a frequent issue with deuterated solvents.[2] To minimize moisture, it is crucial to handle the solvent in a dry atmosphere, such as under an inert gas like nitrogen or argon.[6] Using single-use ampoules can also help prevent contamination.[1] Additionally, ensure that all glassware, including NMR tubes and pipettes, is thoroughly dried, for example, by placing it in an oven at approximately 150°C for at least 4 hours (overnight is optimal) and then cooling it in a desiccator before use.[1][7]

Q4: What is the best way to handle a septum-sealed bottle of this compound to prevent contamination?

A4: When using a septum-sealed bottle, it is recommended to use a syringe that has been pre-flushed with a dry, inert gas like nitrogen. Before withdrawing the solvent, inject a volume of dry nitrogen equivalent to the amount of solvent you intend to remove. This helps to maintain a positive pressure of inert gas within the bottle, preventing atmospheric moisture and air from entering.[6]

Q5: Can I store this compound at room temperature?

A5: While some non-deuterated organic solvents can be stored at room temperature (below +30°C), it is specifically recommended to store this compound at -20°C to maintain its quality and isotopic purity.[][8][9] Storing deuterated solvents at room temperature for extended periods can lead to degradation and moisture absorption.[2]

Storage and Handling Summary

ParameterRecommendationSource(s)
Storage Temperature Store at -20°C.[]
Atmosphere Handle under a dry, inert atmosphere (e.g., nitrogen or argon).[6]
Light Exposure Protect from light.[2][4]
Container Keep container tightly sealed. Store upright.[4][5]
Handling Use dry glassware. Consider single-use ampoules to minimize contamination.[1][7]

Troubleshooting Guide

This guide will help you troubleshoot common issues you might encounter when using this compound in your experiments.

Issue 1: Unexpected peaks in the NMR spectrum.

An unexpected peak, often broad, appearing in your ¹H NMR spectrum is a common sign of water contamination.[1] Other small, sharp peaks could indicate contamination from other solvents or impurities.

  • Troubleshooting Steps:

    • Verify Handling Protocol: Review your sample preparation procedure. Was the solvent handled in a dry atmosphere? Was the glassware properly dried?

    • Use a Fresh Sample: If possible, prepare a new sample using a fresh, unopened ampoule or bottle of this compound.

    • Check for Other Contaminants: Residual solvents from cleaning glassware (e.g., acetone) can be a source of contamination. Ensure all equipment is clean and free of residues.[7]

Issue 2: Poor reaction yield or unexpected side products.

If you are using this compound as a reagent or solvent in a reaction and experience poor yields or the formation of unexpected byproducts, the purity of the deuterated compound may be compromised.

  • Troubleshooting Steps:

    • Assess Water Content: Water can interfere with many organic reactions. The presence of excess moisture in the this compound could be the culprit.

    • Check for Degradation: If the product has been stored improperly (e.g., at room temperature, exposed to light), it may have degraded. Consider using a new, properly stored batch.

Experimental Protocol: Proper Handling and Preparation of an NMR Sample

To minimize contamination and ensure the quality of your experimental results, follow this detailed protocol for preparing an NMR sample with this compound.

  • Glassware Preparation:

    • Thoroughly clean your NMR tubes, pipettes, and any other glassware that will come into contact with the solvent. Use an appropriate cleaning solvent (e.g., acetone, methanol) followed by deionized water.

    • Place the clean glassware in an oven set to ~150°C for a minimum of 4 hours, though overnight is recommended for optimal drying.[1]

    • Transfer the hot glassware directly to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.[1]

  • Sample Preparation Environment:

    • For highly sensitive experiments, perform all sample preparation steps inside a glovebox or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[6]

    • For less sensitive applications, an inverted funnel or plastic bag with a steady flow of dry nitrogen over the sample preparation area can suffice.[7]

  • Solvent Handling:

    • Allow the this compound container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.[1]

    • If using a septum-sealed bottle, flush your syringe with dry nitrogen. Inject a volume of nitrogen equal to the volume of solvent to be withdrawn before drawing the liquid.[6]

    • If using an ampoule, score and break it open in the dry atmosphere just before use.

  • Sample Preparation:

    • Add your compound of interest to the dried NMR tube.

    • Using a dried pipette or syringe, transfer the required amount of this compound into the NMR tube.

    • Cap the NMR tube securely. To ensure a homogenous solution, use a vortex mixer instead of shaking, as shaking can introduce contaminants from the cap.[7]

This compound Troubleshooting Workflow

TroubleshootingWorkflow start Start: Unexpected Experimental Results issue_nmr Issue: Unexpected NMR Peaks? start->issue_nmr issue_reaction Issue: Poor Reaction Yield? issue_nmr->issue_reaction No check_water Check for Water Peak (Broad Singlet) issue_nmr->check_water Yes check_storage Verify Storage Conditions: - Stored at -20°C? - Protected from light? issue_reaction->check_storage Yes check_other_peaks Check for Other Contaminant Peaks (e.g., Acetone) check_water->check_other_peaks No Water Peak review_handling Review Handling Protocol: - Dry Glassware? - Inert Atmosphere? check_water->review_handling Peak Present check_other_peaks->review_handling use_new_solvent Use Fresh, Unopened This compound review_handling->use_new_solvent end_good Problem Resolved use_new_solvent->end_good Success end_bad Contact Technical Support use_new_solvent->end_bad Issue Persists check_storage->use_new_solvent

Caption: Troubleshooting workflow for this compound issues.

References

Technical Support Center: N-Methyl pyrrole-d4 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common issues encountered during the synthesis and purification of N-Methyl pyrrole-d4.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and cost-effective method involves a two-step process: first, the deuteration of the pyrrole ring, followed by the N-methylation of the resulting pyrrole-d5.

Q2: How is the deuteration of the pyrrole ring typically achieved?

A2: Deuteration is often accomplished through acid- or base-catalyzed hydrogen-deuterium exchange with a deuterium source, such as deuterium oxide (D₂O).[1][2] For complete deuteration to form pyrrole-d5, multiple exchanges or forcing conditions such as elevated temperatures may be necessary.

Q3: What are the common methylating agents for the second step?

A3: Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base.[3][4] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Q4: How can I confirm the level of deuterium incorporation?

A4: The percentage of deuterium incorporation can be quantified using ¹H NMR spectroscopy by observing the decrease in the integral intensities of the pyrrole ring protons relative to an internal standard.[5][6] Mass spectrometry (MS) can also be used to determine the mass difference between the deuterated and non-deuterated product.[5][6]

Q5: What are the typical purities and yields for this compound synthesis?

A5: While specific yields for this compound are not extensively reported in publicly available literature, the N-methylation of undeuterated pyrrole can achieve high yields, often exceeding 90%.[4] The deuteration step can also proceed with high efficiency, but the overall yield will be a product of the efficiencies of both the deuteration and methylation steps. Purity is typically assessed by GC-MS and NMR.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Issues
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Pyrrole-d5 (Deuteration Step) Incomplete H/D exchange.- Increase the reaction time and/or temperature.[1] - Use a larger excess of the deuterium source (e.g., D₂O). - Consider using a stronger acid or base catalyst. - Perform multiple H/D exchange cycles.
Decomposition of pyrrole.- Pyrrole is sensitive to strong acids and can polymerize.[7] Use milder reaction conditions if possible. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Low Yield of this compound (Methylation Step) Incomplete deprotonation of pyrrole-d5.- Use a stronger base (e.g., NaH, KH) to ensure complete formation of the pyrrolide anion.[3] - Ensure the use of anhydrous solvents to prevent quenching of the base.
C-alkylation instead of N-alkylation.- While N-alkylation is generally favored, C-alkylation can occur. Using a strong base and a polar aprotic solvent can enhance N-selectivity.
Reaction with residual protic solvent.- Ensure all solvents are thoroughly dried before use. Residual water or other protic impurities will react with the base and the pyrrolide anion.
Incomplete Deuteration in Final Product Incomplete deuteration in the starting pyrrole-d5.- Optimize the deuteration step as described above. - Analyze the pyrrole-d5 intermediate by ¹H NMR to confirm complete deuteration before proceeding to the methylation step.
H/D back-exchange during workup or purification.- Minimize exposure to protic solvents (H₂O, alcohols) during workup. - If possible, use deuterated solvents for extraction and washing.
Purification Issues
Issue Possible Cause(s) Troubleshooting Steps
Difficulty in Removing Impurities by Distillation Formation of azeotropes with residual solvents or byproducts.- Consider using fractional distillation under reduced pressure to improve separation.[8] - For removal of basic impurities like residual pyrrolidines, a mild acid wash of the crude product prior to distillation can be effective.[9]
Thermal decomposition of the product.- N-Methyl pyrrole can be sensitive to high temperatures. Distill under reduced pressure to lower the boiling point.[10]
Presence of Oligomeric/Polymeric Material Acid-catalyzed polymerization of pyrrole starting material or product.[7]- Ensure all acidic catalysts are thoroughly neutralized and removed before purification. - Avoid prolonged heating during distillation.
Contamination with Unmethylated Pyrrole-d5 Incomplete methylation reaction.- Ensure sufficient equivalents of the methylating agent and base are used. - Increase the reaction time or temperature for the methylation step.
Contamination with C-methylated Isomers Non-selective methylation.- Optimize the methylation reaction conditions to favor N-alkylation. - C-methylated isomers may have different boiling points and can potentially be separated by careful fractional distillation.

Experimental Protocols

Representative Synthesis of this compound

Step 1: Synthesis of Pyrrole-d5

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyrrole (1.0 eq) and a large excess of deuterium oxide (D₂O, 20 eq).

  • Catalysis: Add a catalytic amount of a deuterated acid (e.g., D₂SO₄) or a base (e.g., NaOD).

  • Reaction: Heat the mixture to reflux for 24-48 hours under an inert atmosphere.[11]

  • Monitoring: Monitor the reaction progress by taking small aliquots, extracting with an aprotic solvent (e.g., deuterated chloroform), and analyzing by ¹H NMR to observe the disappearance of the signals corresponding to the ring protons.

  • Workup: After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ in D₂O). Extract the product with an anhydrous aprotic solvent. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent under reduced pressure.

  • Repeat (if necessary): For very high deuterium incorporation, this process may need to be repeated.

Step 2: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of a strong base like sodium hydride (NaH, 1.1 eq) in an anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Deprotonation: Cool the suspension to 0 °C and slowly add a solution of the synthesized pyrrole-d5 (1.0 eq) in the same anhydrous solvent. Allow the mixture to stir at this temperature for 30 minutes and then warm to room temperature to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for several hours until completion.[3]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.[8]

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_deuteration Step 1: Deuteration cluster_methylation Step 2: N-Methylation cluster_purification Step 3: Purification A Pyrrole + D2O (excess) B Add Catalyst (e.g., D2SO4) A->B C Reflux (24-48h) B->C D Workup & Isolation C->D E Pyrrole-d5 D->E F Pyrrole-d5 + Base (e.g., NaH) in Anhydrous Solvent G Add Methyl Iodide (CH3I) F->G H Reaction G->H I Workup & Crude Product H->I J Fractional Distillation (Reduced Pressure) I->J K Pure this compound J->K

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield A Low Final Yield of this compound B Check Yield of Pyrrole-d5 Intermediate A->B C Low Deuteration Yield B->C Low D Good Deuteration Yield B->D Good E Troubleshoot Deuteration Step: - Incomplete H/D Exchange - Pyrrole Decomposition C->E F Troubleshoot Methylation Step: - Incomplete Deprotonation - C-alkylation Side Reaction - Impure Reagents/Solvents D->F

Caption: A logical diagram for troubleshooting low product yield.

Signaling_Pathway Simplified Reaction Pathway Pyrrole Pyrrole Pyrrole_d5 Pyrrole-d5 Pyrrole->Pyrrole_d5 H/D Exchange D2O D2O D2O->Pyrrole_d5 Catalyst1 H+ or OD- Catalyst1->Pyrrole_d5 Pyrrolide_d4 Pyrrolide-d4 Anion Pyrrole_d5->Pyrrolide_d4 Deprotonation Base Base (e.g., NaH) Base->Pyrrolide_d4 NMP_d4 This compound Pyrrolide_d4->NMP_d4 SN2 Methylation CH3I CH3I CH3I->NMP_d4

Caption: A simplified representation of the reaction pathway.

References

Technical Support Center: Optimizing N-Methyl-d4-pyrrole as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of N-Methyl-d4-pyrrole for use as an internal standard (IS) in quantitative mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of N-Methyl-d4-pyrrole as an internal standard?

N-Methyl-d4-pyrrole, a stable isotope-labeled (SIL) version of N-Methyl-pyrrole, is the preferred internal standard for quantitative analysis.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte. This allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] By adding a known, fixed concentration of N-Methyl-d4-pyrrole to all samples, calibrators, and quality controls, it is possible to correct for variability in extraction recovery, injection volume, and matrix effects, leading to more accurate and precise quantification.[3][4]

Q2: What are the ideal characteristics of a deuterated internal standard like N-Methyl-d4-pyrrole?

An ideal deuterated internal standard should possess high chemical and isotopic purity. The chemical purity ensures no other compounds interfere with the analysis, while high isotopic enrichment minimizes the presence of the unlabeled analyte in the standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[5] The deuterium atoms should be in stable, non-exchangeable positions on the molecule.[5] A sufficient number of deuterium atoms (typically 3 or more) is necessary to provide a clear mass shift from the analyte, avoiding isotopic crosstalk.[5]

Q3: How do I choose an initial concentration for N-Methyl-d4-pyrrole?

A common starting point for the internal standard concentration is in the mid-to-high range of the analyte's calibration curve.[2] A general guideline is to aim for a concentration that is approximately one-third to one-half of the concentration of the Upper Limit of Quantification (ULOQ) for your analyte.[2] The goal is to have an IS response that is high enough to provide a good signal-to-noise ratio and is not suppressed by high concentrations of the analyte.[2]

Q4: What is the "isotope effect" and can it affect my results?

The isotope effect refers to a slight chromatographic shift that can sometimes occur between the deuterated internal standard and the unlabeled analyte due to the difference in mass.[5] While often minor, if this shift leads to the analyte and IS eluting in regions with different degrees of ion suppression or enhancement from the sample matrix, it can result in inaccurate quantification.[2] It is crucial to verify the co-elution of the analyte and the internal standard during method development.

Troubleshooting Guide

This guide addresses common issues encountered when using N-Methyl-d4-pyrrole as an internal standard.

Issue Potential Cause(s) Troubleshooting Steps
High Internal Standard Variability (>15% RSD) Inconsistent pipetting of the IS solution. Instability of the IS in the sample matrix or solvent. Instrument instability (e.g., fluctuating spray in the MS source).[6]Ensure calibrated pipettes are used for adding the IS. Perform stability experiments of the IS in the matrix and solvent under storage conditions. Check instrument performance by injecting a standard solution multiple times to assess reproducibility.
Drifting IS Response Across an Analytical Run Gradual instrument sensitivity loss. IS instability in the autosampler over the course of the run.If the analyte-to-IS ratio remains consistent, the data may still be valid.[3] Investigate autosampler stability of the processed samples. A system suitability test at the beginning and end of the run can help diagnose instrument drift.
Low IS Signal or Poor Signal-to-Noise (S/N) Ratio IS concentration is too low. Significant ion suppression from the sample matrix. Inefficient ionization of the IS under the current MS conditions.Increase the concentration of the IS working solution. Improve sample clean-up to reduce matrix effects. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) for the IS.
Analyte Signal Detected in Blank Samples Spiked Only with IS Isotopic impurity of the N-Methyl-d4-pyrrole (contains some unlabeled analyte).[5]Consult the Certificate of Analysis (CoA) for isotopic purity. Analyze a high concentration of the IS solution alone to quantify the contribution to the analyte signal. This should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[2]
IS Signal Detected in Blank Samples Cross-contamination during sample preparation.Ensure fresh pipette tips are used for each sample and standard. Thoroughly clean reusable labware between uses.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and acceptance criteria for internal standard optimization.

Table 1: Recommended Concentration and Response for N-Methyl-d4-pyrrole

Parameter Recommendation Rationale
IS Concentration 1/3 to 1/2 of the analyte's ULOQ concentration[2]Ensures the IS response is within the linear range of the detector and can effectively normalize the analyte signal across the calibration curve.
Signal-to-Noise (S/N) Ratio > 20:1Provides a stable and reproducible signal for accurate integration.
Analyte Contribution in IS Response in blank + IS should be ≤ 20% of the LLOQ response[2]Minimizes positive bias in the quantification of low-level samples due to isotopic impurities.
IS Contribution in Analyte Response in ULOQ sample should be ≤ 5% of the IS response[2]Ensures that high concentrations of the analyte do not interfere with the IS signal.

Table 2: Acceptance Criteria for Internal Standard Variability

Parameter Acceptance Criteria Reference
IS Response in an Analytical Run Within 50% to 150% of the mean IS response of the calibrators and QCs.[7]FDA guidance suggests monitoring IS response to identify potential issues with sample processing or instrument performance.
Precision of IS Response (%CV) ≤ 15% for calibrators and QCsA common industry practice to ensure consistent performance of the analytical method.

Experimental Protocols

Protocol 1: Preparation of N-Methyl-d4-pyrrole Stock and Working Solutions

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 1 mg of N-Methyl-d4-pyrrole.

    • Dissolve the weighed standard in a suitable solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL in a volumetric flask.

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

  • Intermediate Stock Solution (e.g., 10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

    • Dilute to the mark with the same solvent used for the stock solution.

  • Working Solution (Concentration determined by optimization):

    • Prepare the working solution by diluting the intermediate stock solution to the desired final concentration. This is the solution that will be spiked into the samples.

Protocol 2: Optimizing the Internal Standard Concentration

  • Prepare Analyte Calibration Standards: Prepare a full set of calibration standards for the unlabeled analyte, from the LLOQ to the ULOQ.

  • Prepare Multiple IS Working Solutions: Prepare several different concentrations of the N-Methyl-d4-pyrrole working solution (e.g., low, medium, and high concentrations relative to the expected analyte concentrations).

  • Spike and Process Samples: For each analyte calibration standard, create multiple aliquots. Spike each set of calibration standards with one of the different IS working solutions. Process all samples using your established sample preparation method.

  • LC-MS/MS Analysis: Analyze all prepared samples.

  • Data Evaluation:

    • For each IS concentration, plot the analyte/IS peak area ratio versus the analyte concentration to generate a calibration curve.

    • Evaluate the linearity (R²) of each curve.

    • Examine the precision (%CV) of the IS peak area across all samples for each concentration level.

    • Select the IS concentration that provides the best linearity for the analyte calibration curve and a stable, reproducible IS signal across the entire analytical range.

Visualizations

workflow Workflow for Optimizing Internal Standard Concentration cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation A Prepare Analyte Calibration Standards (LLOQ to ULOQ) C Spike each set of Analyte Standards with a different IS concentration A->C B Prepare Multiple IS Working Solutions (e.g., Low, Medium, High) B->C D Process all samples using established method C->D E Analyze samples by LC-MS/MS D->E F Generate Calibration Curves (Analyte/IS Ratio vs. Conc.) E->F G Assess Linearity (R²) and IS Response Stability (%CV) F->G H Select Optimal IS Concentration G->H

Caption: Workflow for optimizing internal standard concentration.

troubleshoot Troubleshooting Internal Standard Issues cluster_variability Variability Investigation cluster_signal Signal Investigation cluster_purity Purity Investigation cluster_outcome Outcome Start High IS Variability or Drift? CheckPipetting Verify Pipette Calibration and Technique Start->CheckPipetting Yes LowSignal Low IS Signal? Start->LowSignal No CheckStability Assess IS Stability in Matrix and Autosampler CheckPipetting->CheckStability CheckInstrument Inject Standard Repeatedly to Check Instrument Precision CheckStability->CheckInstrument InstrumentOK Instrument OK? CheckInstrument->InstrumentOK IncreaseConc Increase IS Concentration LowSignal->IncreaseConc Yes BlankSignal Signal in Blank + IS? LowSignal->BlankSignal No OptimizeCleanup Improve Sample Cleanup IncreaseConc->OptimizeCleanup OptimizeSource Optimize MS Source Parameters IncreaseConc->OptimizeSource Resolved Issue Resolved IncreaseConc->Resolved OptimizeCleanup->Resolved OptimizeSource->Resolved CheckCoA Check Certificate of Analysis for Isotopic Purity BlankSignal->CheckCoA Yes BlankSignal->Resolved No, likely contamination AnalyzeIS Analyze High Conc. of IS Alone CheckCoA->AnalyzeIS PurityOK Purity Acceptable? AnalyzeIS->PurityOK Revalidate Re-validate Method InstrumentOK->Resolved Yes InstrumentOK->Revalidate No, requires maintenance PurityOK->Resolved Yes PurityOK->Revalidate No, new IS lot needed

Caption: Troubleshooting tree for common internal standard issues.

References

Troubleshooting signal suppression of N-Methyl pyrrole-d4 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression issues with N-Methyl pyrrole-d4 in mass spectrometry analysis.

Troubleshooting Guides & FAQs

This section addresses common problems in a question-and-answer format to help you quickly identify and resolve issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound analysis?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to inaccurate and imprecise quantification, as the measured signal intensity does not accurately reflect the true concentration of the analyte.[1] Given that N-Methyl pyrrole is often analyzed in complex biological matrices like plasma or urine, the risk of encountering signal suppression is high.

Q2: I am observing a weak or inconsistent signal for this compound. What are the primary causes?

A2: A weak or inconsistent signal for this compound can stem from several factors:

  • Ion Suppression: Co-eluting matrix components can compete with this compound for ionization in the mass spectrometer source, reducing its signal.[1]

  • Poor Ionization Efficiency: The choice of mobile phase additives and pH can significantly impact the ionization of this compound. Aromatic nitrogen heterocycles can be sensitive to these conditions.

  • Suboptimal Mass Spectrometry Parameters: Incorrect source temperatures, gas flows, or voltages can lead to inefficient ion generation and transmission.

  • Analyte Degradation: this compound may be unstable under certain sample storage or preparation conditions. Pyrrole-containing compounds can be sensitive to light and temperature.[3]

Q3: My this compound internal standard is not tracking my analyte (N-Methyl pyrrole) signal consistently. Why might this be happening?

A3: While deuterated internal standards are designed to mimic the behavior of the analyte, discrepancies can arise:

  • Chromatographic Shift: Deuteration can sometimes lead to a slight shift in retention time, causing the analyte and internal standard to elute into the mass spectrometer at slightly different times and experience different matrix effects.[4][5]

  • Isotopic Interference: The analyte may have naturally occurring isotopes that contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.

  • Differential Ion Suppression: If the analyte and internal standard are not perfectly co-eluting, they may be affected differently by co-eluting matrix components.[6]

Q4: How can I proactively assess the risk of signal suppression in my this compound assay?

A4: A post-column infusion experiment is a valuable tool to identify regions of ion suppression in your chromatogram.[2] This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column and injecting a blank matrix extract. Dips in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.

Data Presentation: Understanding the Impact of Signal Suppression

The following tables present hypothetical data to illustrate the quantitative effects of signal suppression on this compound analysis and the benefits of mitigation strategies.

Table 1: Matrix Effect Assessment of N-Methyl Pyrrole in Human Plasma

Sample TypeAnalyte Peak AreaThis compound Peak AreaAnalyte/IS RatioCalculated Concentration (ng/mL)Accuracy (%)
Neat Solution (Spiked at 50 ng/mL)1,250,0001,300,0000.9650.0100
Plasma Extract (Spiked Post-Extraction at 50 ng/mL)650,000680,0000.9549.599.0
Plasma Extract (Spiked Pre-Extraction at 50 ng/mL)645,000675,0000.9549.799.4

This table demonstrates a significant reduction in the absolute peak areas for both the analyte and the internal standard in the plasma matrix compared to the neat solution, indicating the presence of ion suppression. However, the consistent analyte/internal standard ratio highlights the effectiveness of the deuterated internal standard in compensating for this effect, leading to high accuracy.

Table 2: Effect of Mobile Phase Additive (Trifluoroacetic Acid - TFA) on this compound Signal Intensity

TFA Concentration (%)This compound Peak AreaSignal Suppression (%)
0.0 (Formic Acid only)1,500,0000
0.011,125,00025
0.05675,00055
0.1300,00080

This table illustrates the ion-pairing effect of TFA, which can suppress the signal of basic compounds like N-Methyl pyrrole.[7] While TFA can improve chromatography, its concentration should be minimized to maintain good mass spectrometry sensitivity.

Experimental Protocols

This section provides a detailed hypothetical methodology for the analysis of N-Methyl pyrrole in human plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Method

  • Liquid Chromatography (LC)

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-Methyl pyrrole: Precursor Ion (m/z) 82.1 -> Product Ion (m/z) 54.1

      • This compound: Precursor Ion (m/z) 86.1 -> Product Ion (m/z) 58.1

    • Ion Source Parameters (example):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

Visualizations

Diagram 1: General Workflow for Troubleshooting Signal Suppression

G start Weak or Inconsistent This compound Signal check_is Check Internal Standard (this compound) Response start->check_is optimize_ms Optimize MS Parameters start->optimize_ms is_ok IS Signal Stable? check_is->is_ok matrix_effect Investigate Matrix Effects is_ok->matrix_effect Yes is_issue Investigate IS Issues is_ok->is_issue No post_column Perform Post-Column Infusion Experiment matrix_effect->post_column change_chrom Modify Chromatographic Conditions post_column->change_chrom improve_sample_prep Enhance Sample Preparation post_column->improve_sample_prep solution_found Problem Resolved change_chrom->solution_found improve_sample_prep->solution_found optimize_ms->solution_found check_purity Check IS Purity and Stability is_issue->check_purity check_coelution Verify Co-elution with Analyte is_issue->check_coelution check_purity->solution_found check_coelution->change_chrom

Caption: A logical workflow for diagnosing and resolving signal suppression issues.

Diagram 2: Mechanism of Ion Suppression in the ESI Source

G cluster_0 ESI Droplet analyte This compound charge analyte->charge matrix Matrix Component matrix->charge competition Competition for Surface Charge charge->competition suppression Reduced this compound Ionization (Signal Suppression) competition->suppression ms_inlet Mass Spectrometer Inlet suppression->ms_inlet

Caption: Competition for surface charge leads to ion suppression.

References

Preventing H/D exchange in N-Methyl pyrrole-d4 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl pyrrole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing H/D exchange during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange and why is it a concern for this compound?

A1: Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom on a deuterated molecule, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix).[1] This is problematic when this compound is used as an internal standard in quantitative analyses, as the loss of deuterium alters its mass-to-charge ratio, leading to inaccurate and unreliable results.[1][2]

Q2: At which positions is this compound most susceptible to H/D exchange?

A2: The deuterium atoms on the aromatic ring of this compound are generally stable. However, H/D exchange can be catalyzed under certain conditions, particularly in acidic or basic environments. The stability of the deuterium label is highly dependent on its position within the molecule. For aromatic heterocyclic compounds, the acidity or basicity of the medium can facilitate exchange.[1][3]

Q3: What are the primary factors that influence the rate of H/D exchange?

A3: The rate of H/D exchange is primarily influenced by three main factors:

  • pH: Both acidic and basic conditions can catalyze H/D exchange. The minimum rate of exchange is typically observed at a pH of approximately 2.5.[4]

  • Temperature: Higher temperatures accelerate the rate of H/D exchange.[4]

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms, promoting exchange. Aprotic or deuterated solvents are preferred.

Q4: How can I minimize H/D exchange during sample preparation?

A4: To minimize H/D exchange, it is recommended to:

  • Maintain a low temperature (0-4 °C) throughout the sample preparation process.[3]

  • Control the pH of aqueous solutions to be within a range of 2.5 to 7.[1]

  • Use aprotic or deuterated solvents whenever possible.[5]

  • Minimize the time the sample is in a protic solvent.[4]

Troubleshooting Guides

Issue 1: Loss of Deuterium Label Detected by Mass Spectrometry

  • Symptom: A significant decrease in the peak area of this compound and a corresponding increase in the signal for the unlabeled N-Methyl pyrrole.

  • Possible Cause: H/D exchange has occurred during sample preparation or analysis.

  • Solution:

    • Verify pH: Ensure that the pH of all aqueous solutions is maintained around 2.5.[4]

    • Control Temperature: Keep samples and reagents at low temperatures (0-4 °C) using ice baths or chilled modules.[3]

    • Solvent Choice: If possible, switch to aprotic or deuterated solvents for sample reconstitution and dilution.

    • Minimize Exposure Time: Reduce the time the sample is in contact with protic solvents, especially at elevated temperatures.

Issue 2: Poor Reproducibility of Analytical Results

  • Symptom: High variability in the measured concentration of the analyte when using this compound as an internal standard.

  • Possible Cause: Inconsistent H/D exchange across different samples due to slight variations in sample handling, temperature, or pH.

  • Solution:

    • Standardize Procedures: Strictly adhere to a standardized and detailed sample preparation protocol.

    • Control Temperature and pH: Implement rigorous control over temperature and pH for all samples and standards.

    • Evaluate Matrix Effects: The sample matrix can sometimes influence the rate of H/D exchange. Perform experiments with the internal standard in the sample matrix to assess its stability.

Issue 3: Chromatographic Peak Tailing or Splitting

  • Symptom: The chromatographic peak for this compound is broad, shows tailing, or is split.

  • Possible Cause: This can be due to the "deuterium isotope effect," where the deuterated compound has slightly different chromatographic behavior than its non-deuterated counterpart, leading to partial separation on the analytical column.[2]

  • Solution:

    • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to improve peak shape and minimize separation between the analyte and the internal standard.

Data Presentation

Table 1: Influence of Experimental Conditions on H/D Exchange Rate

ParameterCondition for Low ExchangeCondition for High Exchange
pH ~2.5[4]< 2 or > 7[4]
Temperature 0 - 4 °C[3]> 25 °C
Solvent Aprotic or Deuterated[5]Protic (e.g., Water, Methanol)
Time Short exposure to protic solventsProlonged exposure to protic solvents

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Equilibration: Allow the vial containing the lyophilized this compound to reach room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile for reconstitution.

  • Dissolution: Accurately weigh the required amount of this compound and dissolve it in the chosen solvent to prepare the stock solution. Ensure complete dissolution, using gentle vortexing if necessary.

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C or below.

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent (aprotic if possible). If an aqueous solution is necessary, use a buffer with a pH between 2.5 and 7.[1]

Protocol 2: Sample Preparation for LC-MS Analysis to Minimize H/D Exchange

  • Thawing: Thaw biological samples (e.g., plasma, urine) on ice.

  • Spiking: Spike the samples with the this compound working solution.

  • Protein Precipitation (if applicable): Add a three-fold volume of ice-cold acetonitrile to the sample, vortex for 30 seconds, and centrifuge at 4°C to precipitate proteins.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at a low temperature.

  • Reconstitution: Reconstitute the dried extract in the mobile phase, preferably with a low pH (around 2.5-3.0), and immediately proceed to analysis.

  • LC-MS Analysis: Use a cooled autosampler (e.g., 4°C) and a chromatographic method with a short run time to minimize the time the sample is exposed to the aqueous mobile phase.[4]

Visualizations

experimental_workflow Experimental Workflow for this compound Sample Preparation cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis start Start: Equilibrate this compound reconstitute Reconstitute in Aprotic Solvent start->reconstitute store Store Stock Solution at ≤ -20°C reconstitute->store spike Spike with this compound store->spike Use Working Solution thaw Thaw Sample on Ice thaw->spike precipitate Protein Precipitation (if needed) spike->precipitate evaporate Evaporate Supernatant precipitate->evaporate reconstitute_sample Reconstitute in Acidic Mobile Phase evaporate->reconstitute_sample analyze LC-MS Analysis with Cooled Autosampler reconstitute_sample->analyze end End: Data Acquisition analyze->end

Caption: Workflow for preparing samples with this compound.

troubleshooting_logic Troubleshooting Logic for H/D Exchange Issues cluster_check Initial Checks cluster_action Corrective Actions start Issue Detected: Inaccurate or Irreproducible Results check_temp Is Sample Temperature Consistently Low (0-4°C)? start->check_temp check_ph Is pH of Aqueous Solutions ~2.5? start->check_ph check_solvent Are Aprotic/Deuterated Solvents Used Where Possible? start->check_solvent optimize_lc Optimize LC Method for Shorter Run Time start->optimize_lc If peak shape is poor implement_cooling Implement Strict Temperature Control check_temp->implement_cooling No result Re-analyze Samples check_temp->result Yes adjust_ph Adjust pH of Buffers and Mobile Phase check_ph->adjust_ph No check_ph->result Yes change_solvent Switch to Aprotic or Deuterated Solvents check_solvent->change_solvent No check_solvent->result Yes implement_cooling->result adjust_ph->result change_solvent->result optimize_lc->result

Caption: Troubleshooting flowchart for H/D exchange problems.

References

Improving the yield and purity of N-Methyl pyrrole-d4 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of N-Methyl-d4-pyrrole synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing N-Methyl-d4-pyrrole?

The most common approach involves a two-step synthesis. First, the pyrrole ring is deuterated at the C2, C3, C4, and C5 positions through acid-catalyzed hydrogen-deuterium exchange. Subsequently, the deuterated pyrrole undergoes N-methylation using a methylating agent in the presence of a strong base.

Q2: What are the common reagents for the deuteration of pyrrole?

Deuterated acids are typically used to facilitate the hydrogen-deuterium exchange on the pyrrole ring. Strong deuterated acids like deuterated trifluoromethanesulfonic acid (TFS-d) or deuterated trifluoroacetic acid (TFA-d) are effective reagents for this purpose.[1]

Q3: Which conditions are optimal for the N-methylation of deuterated pyrrole?

N-methylation of pyrrole and its deuterated analogue requires a strong base to deprotonate the pyrrole nitrogen, making it nucleophilic.[2] Common strong bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). The deprotonated pyrrole is then reacted with a methylating agent, such as methyl iodide (CH₃I).[2]

Q4: What are the expected yield and purity for N-Methyl-d4-pyrrole synthesis?

While specific yields for the combined deuteration and N-methylation process are not widely reported in the literature, the N-methylation of non-deuterated pyrrole can achieve high yields. For instance, using succinaldehyde and methylamine under alkaline conditions has been reported to yield N-methylpyrrole with a purity of up to 99.3% and a yield of around 89%.[3] Another method using methyl iodide and sodium hydroxide in dimethyl sulfoxide (DMSO) has shown yields of 93%. The overall yield of N-Methyl-d4-pyrrole will depend on the efficiency of both the deuteration and N-methylation steps.

Q5: How can I confirm the successful deuteration and N-methylation of the final product?

The final product, N-Methyl-d4-pyrrole, is commonly used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[4] These analytical techniques can be used to confirm the structure and isotopic enrichment of the synthesized compound. 1H NMR spectroscopy is particularly useful for determining the degree of deuteration by observing the disappearance of signals corresponding to the pyrrole ring protons. Mass spectrometry will show an increase in the molecular weight corresponding to the incorporation of four deuterium atoms.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N-Methyl-d4-pyrrole.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Deuterated Pyrrole - Incomplete hydrogen-deuterium exchange. - Oligomerization or polymerization of pyrrole under acidic conditions.[1]- Increase the reaction time or temperature for the deuteration step. - Use a stronger deuterated acid. - Carefully control the reaction temperature to minimize side reactions. - Consider performing the reaction under an inert atmosphere.
Incomplete N-Methylation - The base used was not strong enough to fully deprotonate the deuterated pyrrole. - Insufficient amount of methylating agent. - Reaction time was too short.- Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF.[2] - Use a slight excess of the methylating agent (e.g., 1.1 equivalents of methyl iodide). - Increase the reaction time and monitor the reaction progress by TLC or GC.
Presence of Impurities in the Final Product - Unreacted starting materials (deuterated pyrrole, methyl iodide). - Side products from the N-methylation reaction (e.g., C-methylated pyrroles). - Residual solvent or base.- Purify the crude product using fractional distillation under reduced pressure.[3][5] - Wash the organic extract with brine to remove water-soluble impurities. - For non-volatile impurities, column chromatography on silica gel may be effective.
Product is a Dark Oil or Tar - Polymerization of pyrrole or the product during the reaction or workup.- Avoid strongly acidic conditions during workup. - Purify the product immediately after synthesis. - Store the purified product under an inert atmosphere and in the dark to prevent degradation.

Experimental Protocols

Deuteration of Pyrrole (Acid-Catalyzed)

Materials:

  • Pyrrole

  • Deuterated trifluoroacetic acid (TFA-d) or Deuterated trifluoromethanesulfonic acid (TFS-d)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add the deuterated acid (e.g., TFA-d) dropwise to the stirred solution. The reaction is exothermic.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight to ensure complete H-D exchange. The progress can be monitored by taking a small aliquot, quenching it with a mild base, extracting with ether, and analyzing by 1H NMR.

  • After the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to obtain the crude deuterated pyrrole.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-Methyl-d4-pyrrole.

G cluster_deuteration Step 1: Deuteration of Pyrrole cluster_methylation Step 2: N-Methylation Pyrrole Pyrrole Reaction1 Acid-Catalyzed H-D Exchange Pyrrole->Reaction1 DeuteratedAcid Deuterated Acid (e.g., TFA-d) DeuteratedAcid->Reaction1 Quench1 Quench with NaHCO₃ Solution Reaction1->Quench1 Extraction1 Solvent Extraction & Drying Quench1->Extraction1 DeuteratedPyrrole Deuterated Pyrrole (d4-Pyrrole) Extraction1->DeuteratedPyrrole Reaction2 N-Methylation DeuteratedPyrrole->Reaction2 StrongBase Strong Base (e.g., NaOH, NaH) StrongBase->Reaction2 MethylIodide Methyl Iodide (CH₃I) MethylIodide->Reaction2 Workup Aqueous Workup & Extraction Reaction2->Workup Purification Purification (Distillation) Workup->Purification FinalProduct N-Methyl-d4-pyrrole Purification->FinalProduct

Caption: General workflow for the two-step synthesis of N-Methyl-d4-pyrrole.

N-Methylation of Deuterated Pyrrole

Materials:

  • Deuterated pyrrole (from Step 1)

  • Strong base (e.g., sodium hydroxide pellets or sodium hydride in mineral oil)

  • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF))

  • Methyl iodide (CH₃I)

  • Water

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, add the strong base. If using sodium hydride, wash it with anhydrous hexane to remove the mineral oil and suspend it in the anhydrous solvent (e.g., THF). If using sodium hydroxide, add it directly to the anhydrous solvent (e.g., DMSO).

  • Cool the suspension in an ice bath.

  • Dissolve the deuterated pyrrole in the anhydrous solvent and add it dropwise to the stirred base suspension.

  • After the addition is complete, allow the mixture to stir at room temperature for about 30 minutes to an hour to ensure complete deprotonation.

  • Cool the mixture again in an ice bath and add methyl iodide dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure N-Methyl-d4-pyrrole.[5]

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common problems in the synthesis of N-Methyl-d4-pyrrole.

G Start Start Synthesis Deuteration Deuteration Step Start->Deuteration CheckDeuteration Check Deuteration (e.g., by ¹H NMR) Deuteration->CheckDeuteration IncompleteDeuteration Incomplete Deuteration? CheckDeuteration->IncompleteDeuteration TroubleshootDeuteration Troubleshoot: - Increase reaction time/temp - Use stronger acid IncompleteDeuteration->TroubleshootDeuteration Yes Methylation N-Methylation Step IncompleteDeuteration->Methylation No TroubleshootDeuteration->Deuteration CheckProduct Analyze Final Product (NMR, GC-MS) Methylation->CheckProduct LowYieldPurity Low Yield or Purity? CheckProduct->LowYieldPurity TroubleshootMethylation Troubleshoot Methylation: - Stronger base - Check reagent purity LowYieldPurity->TroubleshootMethylation Yes TroubleshootPurification Troubleshoot Purification: - Optimize distillation - Consider chromatography LowYieldPurity->TroubleshootPurification Yes, Impure Success Successful Synthesis LowYieldPurity->Success No TroubleshootMethylation->Methylation TroubleshootPurification->CheckProduct

References

Addressing matrix effects when using N-Methyl pyrrole-d4 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N-Methyl pyrrole-d4 as an internal standard in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects and other common challenges during bioanalytical method development and validation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect quantification when using this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, undetected components in a biological sample.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the target analyte.[3][4] When using this compound as an internal standard, matrix effects can disproportionately affect the analyte and the internal standard, compromising the reliability of the results if not properly addressed.[5]

Q2: Why is a deuterated internal standard like this compound preferred for LC-MS/MS bioanalysis?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in bioanalysis.[6] Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences nearly identical matrix effects.[5][7] This co-elution allows the internal standard to compensate for variations in sample preparation, extraction recovery, and matrix-induced ion suppression or enhancement, leading to more accurate and robust quantification.[5][6] Regulatory agencies like the FDA recommend the use of SIL-IS.[5]

Q3: What are the primary sources of matrix effects in common biological samples like plasma and urine?

A3: The primary sources of matrix effects in biological samples are endogenous components that can interfere with the ionization process. In plasma, major interfering components include phospholipids, salts, and proteins.[8][9] Urine composition can be highly variable between individuals, and differences in salt concentrations and other endogenous molecules can cause significant matrix effects.[1]

Q4: How can I quantitatively assess the matrix effect for my analyte when using this compound?

A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration.[10] The formula is:

Matrix Factor (MF) = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. To account for the internal standard, the Internal Standard-Normalized Matrix Factor is calculated.[9]

Troubleshooting Guide

Scenario 1: High Variability in this compound Response Across Samples

  • Problem: You observe significant variation in the peak area of this compound across different samples from the same batch.

  • Possible Causes:

    • Inconsistent sample preparation.

    • Differential matrix effects in individual samples.

    • Instability of the internal standard.

  • Solutions:

    • Review Sample Preparation: Ensure consistent and precise execution of all sample preparation steps, including pipetting, extraction, and reconstitution.[9] Automated sample preparation systems can help minimize variability.[10]

    • Evaluate Matrix Effects from Different Sources: Assess matrix effects using blank matrix from at least six different individual sources to understand the variability.[11][12]

    • Check Internal Standard Stability: Perform stability tests for this compound under relevant storage and processing conditions (e.g., freeze-thaw, bench-top stability).[5]

Scenario 2: Significant Ion Suppression Observed for the Analyte but Not for this compound

  • Problem: The analyte signal is significantly suppressed, while the this compound signal remains relatively stable, leading to inaccurate results.

  • Possible Causes:

    • Chromatographic separation of the analyte and this compound, leading to differential matrix effects.[6]

    • The presence of a specific metabolite that co-elutes with the analyte but not the internal standard.

  • Solutions:

    • Optimize Chromatography: Adjust the mobile phase gradient, column chemistry, or flow rate to ensure co-elution of the analyte and this compound.[4]

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components.[8][13]

Scenario 3: Poor Analyte Recovery During Sample Preparation

  • Problem: The recovery of your target analyte is low and inconsistent, even though the this compound recovery appears acceptable.

  • Possible Causes:

    • Suboptimal extraction conditions for the analyte.

    • Analyte binding to labware.[9]

  • Solutions:

    • Optimize Extraction pH: Adjust the pH of the extraction solvent to ensure the analyte is in a neutral, extractable form.[9]

    • Test Different Extraction Solvents: Evaluate a panel of extraction solvents to find the one that provides the best recovery for your analyte.

    • Use Silanized Labware: To prevent binding of the analyte to glass surfaces, consider using silanized glassware or polypropylene tubes.

Quantitative Data Summary

The following tables provide representative data for evaluating matrix effects and recovery.

Table 1: Matrix Effect and Recovery Data for Analyte and this compound

ParameterLot 1Lot 2Lot 3Lot 4Lot 5Lot 6Mean %CV
Analyte MF 0.780.820.750.850.790.810.804.9%
IS MF (this compound) 0.800.840.770.860.810.830.824.2%
IS-Normalized MF 0.980.980.970.990.980.980.980.7%
Analyte Recovery (%) 85.288.184.589.386.087.586.82.3%

Table 2: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (Analyte MF)RSD (%) of IS-Normalized MF
Protein Precipitation95.30.65 (Suppression)12.5%
Liquid-Liquid Extraction88.60.85 (Suppression)4.8%
Solid-Phase Extraction92.10.95 (Minimal Effect)2.1%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the analyte and this compound into the final, dried, and reconstituted extract.[6]

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before the extraction process.[9]

  • Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate Matrix Factor and Recovery:

    • Matrix Factor (MF): (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • Recovery (%): [(Mean Peak Area in Set C) / (Mean Peak Area in Set B)] * 100[9]

    • Internal Standard Normalized Matrix Factor: (Analyte MF) / (Internal Standard MF)

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[14]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[14]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.[14]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[9]

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extraction (SPE, LLE, or PPT) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing LCMS->Data Assess Assess Matrix Effect & Recovery Data->Assess

Caption: Experimental workflow for bioanalysis using an internal standard.

troubleshooting_logic Start Inconsistent IS or Inaccurate Analyte Results Check_IS Check IS Response Variability Start->Check_IS Check_Suppression Assess Ion Suppression Start->Check_Suppression High_Var High Variability? Check_IS->High_Var Suppression Significant Suppression? Check_Suppression->Suppression Sol_Prep Review Sample Prep Protocol High_Var->Sol_Prep Yes Sol_Chrom Optimize Chromatography (Co-elution) Suppression->Sol_Chrom Yes Sol_Cleanup Improve Sample Cleanup (SPE/LLE) Sol_Chrom->Sol_Cleanup

Caption: Troubleshooting logic for addressing matrix effects.

References

Degradation of N-methylpyrrole substrate and prevention methods.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of N-methylpyrrole (NMP) and methods for its prevention. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist you in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of N-methylpyrrole.

Issue Possible Cause Recommended Action
N-methylpyrrole has a yellow or brown discoloration. Exposure to air (oxygen) and/or light, leading to autoxidation and the formation of colored oligomers and chromophores.[1][2]1. Verify the purity of the NMP using the GC-MS protocol provided below. 2. For less sensitive applications, the discolored NMP may still be usable. However, for applications requiring high purity, purification by distillation or column chromatography is recommended. 3. To prevent future discoloration, store NMP under an inert atmosphere (nitrogen or argon) in an amber glass bottle at the recommended temperature.
Unexpected peaks are observed in the GC-MS analysis of my reaction mixture containing NMP. The unexpected peaks may correspond to NMP degradation products. Common degradation products include oxidized species (e.g., N-methylsuccinimide, hydroxylated derivatives) and oligomers.[3][4][5]1. Compare the mass spectra of the unknown peaks with the data provided in the "Common Degradation Products" table below. 2. Consider the possibility of peroxide formation, which can initiate side reactions. Test for peroxides using the protocol provided.
Poor reproducibility in experiments involving NMP. The purity of the NMP may be inconsistent between batches or may have degraded over time. Degradation products can interfere with reactions.1. Always use freshly purified or newly opened NMP for sensitive experiments. 2. Establish a routine for testing the purity of your NMP stock using the GC-MS protocol. 3. Ensure proper storage conditions are maintained for your NMP supply.
Formation of a precipitate or solid material in the NMP bottle. This could be due to advanced polymerization or the formation of insoluble degradation products.[6]1. Do not use the NMP if a solid precipitate is observed. 2. The NMP is likely highly degraded and should be disposed of according to your institution's safety guidelines.

Frequently Asked Questions (FAQs)

1. What are the primary causes of N-methylpyrrole degradation?

The primary causes of N-methylpyrrole (NMP) degradation are exposure to oxygen (autoxidation) and light (photo-oxidation).[7][8] These conditions can initiate free-radical chain reactions, leading to the formation of various degradation products, including oligomers and oxidized species.[3][9]

2. How can I prevent the degradation of my N-methylpyrrole substrate?

To prevent degradation, NMP should be stored in an amber glass bottle to protect it from light, under an inert atmosphere such as nitrogen or argon to exclude oxygen, and in a cool, dry place.[10] For long-term storage, refrigeration is recommended.[11] The use of free-radical scavengers as inhibitors can also be considered, though their compatibility with your specific application should be verified.[12][13][14][15]

3. My N-methylpyrrole has turned slightly yellow. Can I still use it?

A slight yellow discoloration indicates the initial stages of degradation. For many applications, this slightly impure NMP may still be suitable. However, for sensitive reactions, such as polymerizations or the synthesis of pharmaceutical intermediates, it is highly recommended to purify the NMP by distillation before use to avoid unpredictable results.[6]

4. What are the common degradation products of N-methylpyrrole?

Common degradation products include:

  • Oxidized monomers: Such as N-methylsuccinimide and hydroxylated N-methylpyrrole derivatives.[4][5]

  • Oligomers and Polymers: Formed through free-radical polymerization, leading to dimers, trimers, and higher molecular weight species. These can include structures with methylene bridges between pyrrole rings.[3][6]

  • Peroxides: Formed as intermediates during autoxidation, which can be unstable and promote further degradation.[16][17]

5. How can I test for the purity of my N-methylpyrrole?

The most effective method for assessing the purity of NMP is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate volatile impurities and degradation products and provide information for their identification. A detailed protocol for GC-MS analysis is provided below.

6. How do I test for the presence of peroxides in N-methylpyrrole?

Peroxides are a key indicator of autoxidation. Their presence can be detected using commercially available peroxide test strips or through a wet chemical method involving potassium iodide. A detailed protocol for peroxide testing is provided in the "Experimental Protocols" section.[16][17][18][19][20]

Data Presentation

Table 1: Physical and Chemical Properties of N-methylpyrrole

PropertyValue
Molecular Formula C₅H₇N[9]
Molecular Weight 81.12 g/mol [9]
Appearance Colorless to pale yellow liquid[21]
Boiling Point 112-113 °C[21]
Melting Point -57 °C[21]
Density 0.914 g/mL at 25 °C[21]
Solubility Soluble in most organic solvents, slightly soluble in water.[21]

Table 2: Common Degradation Products of N-methylpyrrole Identified by Mass Spectrometry

Degradation Product Molecular Weight ( g/mol ) Likely Mass Spectrum Fragments (m/z) Notes
N-methyl-2-pyrrolidone99.1399, 84, 56, 42An oxidation product.
N-methylsuccinimide113.12113, 85, 56, 42A product of ring oxidation.[5]
Hydroxylated N-methylpyrrole97.1297, 82, 68, 54Product of radical hydroxylation.
NMP Dimer (e.g., methylene-bridged)174.24174, 159, 93, 81An early-stage polymerization product.[3]
NMP Trimer255.36Higher m/z fragmentsIndicates more advanced polymerization.[3]

Experimental Protocols

Protocol 1: Purity Analysis of N-methylpyrrole by GC-MS

Objective: To determine the purity of N-methylpyrrole and identify potential degradation products.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

Procedure:

  • Dilute the NMP sample 1:100 in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Inject the diluted sample into the GC-MS system.

  • Acquire the data according to the specified conditions.

  • Analyze the resulting chromatogram. The major peak will be N-methylpyrrole.

  • Identify any minor peaks by comparing their mass spectra to a library (e.g., NIST) and the data in Table 2. The purity can be estimated by the relative peak areas.

Protocol 2: Peroxide Test for N-methylpyrrole

Objective: To qualitatively detect the presence of peroxides in N-methylpyrrole.

Method A: Peroxide Test Strips (Recommended for ease of use)

Materials:

  • Commercial peroxide test strips (e.g., Quantofix®).

  • Deionized water.

Procedure:

  • Dip the test strip into the N-methylpyrrole sample for 1 second.

  • Allow the solvent to evaporate from the strip.

  • Add one drop of deionized water to the test pad.

  • Wait for the time specified in the manufacturer's instructions (typically 15-60 seconds).

  • Compare the color of the test pad to the color chart provided with the strips. A blue coloration indicates the presence of peroxides.[20]

Method B: Potassium Iodide Test (Semi-quantitative)

Materials:

  • N-methylpyrrole sample.

  • Glacial acetic acid.

  • Potassium iodide (KI), solid.

  • Test tube.

Procedure:

  • Add 1 mL of the N-methylpyrrole sample to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add a small crystal of potassium iodide.

  • Gently swirl the mixture.

  • A pale yellow to brown color indicates the presence of peroxides. A yellow color suggests a low concentration, while a brown color indicates a high concentration.[17]

Protocol 3: Purification of Discolored N-methylpyrrole by Distillation

Objective: To remove colored impurities and degradation products from N-methylpyrrole.

Materials:

  • Discolored N-methylpyrrole.

  • Potassium hydroxide (KOH) pellets.

  • Distillation apparatus with a short path distillation head.

  • Heating mantle and magnetic stirrer.

  • Inert atmosphere setup (nitrogen or argon).

Procedure:

  • Caution: This procedure should be performed in a well-ventilated fume hood.

  • Add the discolored N-methylpyrrole to a round-bottom flask.

  • Add a few pellets of potassium hydroxide (approximately 1-2 g per 100 mL of NMP). KOH helps to neutralize acidic impurities and catalyze the decomposition of some degradation products.

  • Set up the distillation apparatus for simple distillation. Ensure all glassware is dry.

  • Flush the apparatus with an inert gas (nitrogen or argon).

  • Gently heat the flask with stirring.

  • Collect the fraction boiling at 112-113 °C.

  • The collected N-methylpyrrole should be a colorless liquid.

  • Store the purified NMP under an inert atmosphere in an amber bottle.

Visualizations

Logical Workflow for Troubleshooting NMP Degradation start NMP Experiment Issue (e.g., discoloration, poor yield) visual_inspection Visual Inspection of NMP start->visual_inspection discolored Discolored (Yellow/Brown)? visual_inspection->discolored purity_analysis Purity Analysis (GC-MS) impurities_present Impurities Detected? purity_analysis->impurities_present peroxide_test Peroxide Test peroxides_present Peroxides Detected? peroxide_test->peroxides_present discolored->purity_analysis Yes discolored->purity_analysis No impurities_present->peroxide_test No purify Purify NMP (Distillation) impurities_present->purify Yes discard Discard and Use Fresh Stock peroxides_present->discard Yes end_good Proceed with Experiment peroxides_present->end_good No purify->end_good use_as_is Use As-Is (Non-sensitive applications) review_storage Review Storage Conditions discard->review_storage review_storage->start

Caption: Troubleshooting workflow for NMP degradation.

Autoxidation Pathway of N-methylpyrrole cluster_prop Propagation Cycle NMP N-methylpyrrole NMP_Radical NMP Radical NMP->NMP_Radical H abstraction Initiation Initiation (Light, O2, Heat) Initiation->NMP_Radical Peroxy_Radical NMP Peroxy Radical NMP_Radical->Peroxy_Radical + O2 Oligomers Oligomers/Polymers (Discoloration) NMP_Radical->Oligomers Oxygen O2 Oxygen->Peroxy_Radical Hydroperoxide NMP Hydroperoxide Peroxy_Radical->Hydroperoxide + NMP Peroxy_Radical->Oligomers + NMP Radical Another_NMP Another NMP Molecule Another_NMP->Hydroperoxide Oxidized_Products Oxidized Products (e.g., N-methylsuccinimide) Hydroperoxide->Oxidized_Products Propagation Propagation Termination Termination

Caption: Simplified autoxidation pathway of NMP.

Experimental Workflow for NMP Purity Assessment start Obtain NMP Sample visual_check Visual Inspection for Color start->visual_check peroxide_check Peroxide Test visual_check->peroxide_check sample_prep Sample Preparation (Dilution) peroxide_check->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_analysis Data Analysis (Peak Integration, Library Search) gcms_analysis->data_analysis purity_report Purity Report Generation data_analysis->purity_report decision Decision on Use/Purification purity_report->decision end_use Use in Experiment decision->end_use Purity Acceptable end_purify Purify Sample decision->end_purify Purity Unacceptable

Caption: Workflow for NMP purity assessment.

References

Re-analysis of N-Methyl pyrrole-d4 for chemical purity after long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the re-analysis of N-Methyl pyrrole-d4 for chemical purity after long-term storage.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound expected to be during long-term storage?

A2: Deuterated compounds like this compound are generally stable.[1] Deuterium is a stable isotope of hydrogen and does not decay over time.[1] The C-D bond is stronger than the C-H bond, which can make deuterated compounds more resistant to certain chemical reactions, a phenomenon known as the kinetic isotope effect.[2][3] However, stability is also dependent on the inherent stability of the molecule itself and the storage conditions. N-Methyl pyrrole is a flammable liquid and should be stored below +30°C, away from ignition sources.[4] For optimal long-term stability, it is often recommended to store deuterated compounds at low temperatures, such as 4°C or frozen, in a tightly sealed container to prevent contamination or evaporation.[2][]

Q2: What are the primary signs of degradation for this compound after long-term storage?

A2: Visual inspection may reveal a color change from a light yellow to a darker yellow or brown liquid.[4][] Analytically, the primary signs of degradation would be:

  • The appearance of new, unexpected peaks in chromatograms (GC or HPLC).

  • A decrease in the area of the main this compound peak relative to an internal standard.

  • Changes in the NMR spectrum, such as the appearance of new signals or a decrease in the integration of the parent compound's signals.

  • A "purity" value below the manufacturer's specification when analyzed (e.g., <98% chemical purity).[6]

Q3: Can the deuterium atoms on this compound exchange back to hydrogen during storage?

A3: Hydrogen-deuterium (H/D) exchange is a potential concern, particularly if the compound is stored in a protic solvent (like water or methanol) or exposed to acidic or basic conditions. For this compound, where the deuterium is on the aromatic ring, the labels are generally stable under neutral conditions. However, prolonged exposure to moisture or contaminants could facilitate slow back-exchange. It is crucial to store the compound in an anhydrous environment.

Q4: My stored this compound will be used as an internal standard. How critical is re-analysis?

A4: Re-analysis is highly critical. The accuracy of quantitative analysis by NMR, GC-MS, or LC-MS depends on the precise concentration and purity of the internal standard.[7] If the this compound has degraded, its concentration will be lower than assumed, leading to an overestimation of the analyte concentration in your samples.

Experimental Workflows and Potential Degradation

The following diagram illustrates a typical workflow for the re-analysis of a stored sample.

G cluster_storage Initial Steps cluster_analysis Analytical Testing cluster_decision Data Interpretation & Decision start Sample Retrieval from Long-Term Storage visual Visual Inspection (Color, Clarity) start->visual prep Sample Preparation (Dilution in Anhydrous Solvent) visual->prep gcms GC-MS Analysis (Purity & Impurity ID) prep->gcms nmr NMR Spectroscopy (Structural Integrity & Isotopic Purity) prep->nmr hplc HPLC-UV/MS Analysis (Non-volatile Impurities) prep->hplc interpret Compare Data to Certificate of Analysis (CoA) gcms->interpret nmr->interpret hplc->interpret pass Purity Meets Specification interpret->pass Pass fail Purity Fails Specification interpret->fail Fail

Caption: Workflow for re-analyzing this compound purity.

This diagram shows a potential degradation pathway for N-Methyl pyrrole under oxidative stress.

G NMPd4 This compound Oxidized Oxidized Intermediates NMPd4->Oxidized Oxidation (e.g., air exposure) Polymerized Polymerization Products (Dark Precipitate/Residue) Oxidized->Polymerized Further Reaction

Caption: Potential degradation pathway for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the re-analysis of this compound.

Observed Problem Possible Causes Recommended Solutions
No peaks or very low signal in GC-MS 1. Injector blockage.[8]2. Carrier gas flow issue.[8]3. Sample too dilute.1. Clean or replace the injector liner and septum.2. Check gas supply and for leaks. Verify flow rate.3. Prepare a more concentrated sample.
Appearance of unexpected peaks in chromatogram 1. Contamination from solvent, glassware, or syringe.[9]2. Sample degradation.3. Air leak in the system.1. Run a solvent blank. Use high-purity solvents and clean all equipment thoroughly.[9]2. Characterize new peaks using MS to identify potential degradation products.3. Check for loose fittings and replace seals if necessary.[9]
Broad or tailing peaks in HPLC/GC 1. Column contamination or degradation.[8]2. Inappropriate flow rate.[8]3. Sample solvent incompatible with the mobile phase (HPLC).[10]1. Flush the column or replace it if necessary. Using a guard column is recommended.[10]2. Optimize the flow rate for better peak shape.3. Whenever possible, dissolve the sample in the mobile phase.[10]
Drifting baseline in chromatogram 1. Contaminated mobile phase (HPLC) or carrier gas (GC).[10]2. Detector lamp failing (HPLC).[11]3. Insufficient column equilibration.[11]1. Prepare fresh mobile phase with high-purity reagents or replace the gas filter.[8]2. Check lamp energy and replace if low.3. Allow for a longer column equilibration time before injection.
NMR shows reduced isotopic purity 1. H/D back-exchange has occurred.2. Contamination with non-deuterated N-Methyl pyrrole.1. Ensure the compound was stored in a tightly sealed, anhydrous environment.2. Verify the purity of solvents and handling procedures.

Data Presentation: Illustrative Purity Analysis

The following tables present hypothetical data from a long-term stability study on this compound. This data is for illustrative purposes only.

Table 1: Chemical Purity of this compound by GC-MS over Time

Storage ConditionInitial PurityPurity after 2 YearsPurity after 5 Years
-20°C, Sealed, Anhydrous 99.8%99.7%99.5%
4°C, Sealed, Anhydrous 99.8%99.5%99.0%
25°C (Room Temp), Sealed 99.8%98.1%96.2%

Table 2: Isotopic Purity of this compound by NMR over Time

Storage ConditionInitial Isotopic PurityIsotopic Purity after 5 Years
-20°C, Sealed, Anhydrous 99.5 atom % D99.4 atom % D
4°C, Exposed to Air/Moisture 99.5 atom % D98.7 atom % D

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

  • Objective: To determine the chemical purity of this compound and identify any volatile impurities or degradation products.

  • Instrumentation: Standard Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of a 100 µg/mL solution in anhydrous dichloromethane. Split injection (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Source Temperature: 230°C.

  • Data Analysis: Calculate purity by dividing the peak area of this compound by the total area of all peaks (Area % method). Identify impurities by comparing their mass spectra to library databases (e.g., NIST).

2. Nuclear Magnetic Resonance (¹H NMR) for Structural Integrity and Isotopic Purity

  • Objective: To confirm the chemical structure and assess the level of deuteration (isotopic purity).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent without exchangeable protons (e.g., CDCl₃ or Acetone-d6).

  • Procedure:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Integrate the signal corresponding to the N-methyl protons (~3.6 ppm).

    • Integrate any residual signals in the aromatic region where the deuterium atoms are located (~6.0-6.6 ppm).

  • Data Analysis: The isotopic purity is determined by comparing the integration of the residual C-H signals on the pyrrole ring to the integration of the N-CH₃ signal. A very small or non-existent signal in the aromatic region indicates high isotopic purity.

3. High-Performance Liquid Chromatography (HPLC-UV/MS) for Purity

  • Objective: To quantify this compound and detect any non-volatile impurities or degradation products (e.g., polymers).

  • Instrumentation: HPLC system with a PDA/UV detector and preferably a Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL of a 100 µg/mL solution in Acetonitrile/Water (50:50).

  • Detection:

    • UV: Monitor at a relevant wavelength (e.g., 230 nm).

    • MS (ESI+): Scan for the parent ion [M+H]⁺ at m/z 86.1.

  • Data Analysis: Assess peak purity using the PDA detector to check for co-eluting impurities.[12] Quantify purity using the Area % method from the UV chromatogram. Use the MS data to confirm the identity of the main peak and any impurities.

References

Challenges in the quantification of volatile compounds using deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards for the quantification of volatile compounds, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing a logical, step-by-step approach to problem-solving.

Issue 1: A signal for the non-deuterated analyte is present in blank samples spiked only with the deuterated internal standard.

This issue points towards a purity problem with the deuterated standard or its degradation within the analytical system.[1]

  • Possible Cause 1: Isotopic Impurity. The deuterated internal standard (IS) contains the unlabeled analyte as an impurity.[1] This is a common problem that can lead to an overestimation of the analyte's concentration, especially at low levels.[2]

    • Troubleshooting Step: Assess the isotopic purity of the internal standard.

      • Consult the Certificate of Analysis (CoA): Reputable suppliers provide a CoA specifying the chemical and isotopic purity. Look for isotopic purity of ≥98%.[1][3]

      • High-Concentration Injection: Prepare a solution of the deuterated IS at a concentration significantly higher (e.g., 100-fold) than used in your samples and inject it into the GC-MS.[3][4]

      • Data Analysis: Acquire data in full scan mode and monitor the mass transition of the unlabeled analyte. A signal at the analyte's mass indicates the presence of the unlabeled form as an impurity.[1][3]

      • Corrective Action: If significant impurity is detected, contact the supplier for a higher purity batch or use the calculated contribution to correct quantitative data.[3][5]

  • Possible Cause 2: In-Source Fragmentation/Back-Exchange. The deuterated standard is losing deuterium atoms in the GC inlet or mass spectrometer ion source.[4] This can be promoted by high temperatures or active sites in the system.[4]

    • Troubleshooting Step: Optimize GC-MS conditions to minimize deuterium loss.

      • Lower Inlet Temperature: Optimize the inlet temperature to be just high enough for efficient volatilization and transfer of the analytes to the column, as excessively high temperatures can promote exchange.[4]

      • Use an Inert Flow Path: Ensure all components (liner, column, etc.) are highly inert to minimize catalytic sites for exchange.[4]

      • "Softer" Ionization: If using Electron Ionization (EI), try reducing the ionization energy from the typical 70 eV to a lower value (e.g., 30-50 eV). This reduces fragmentation and may minimize deuterium loss.[4]

Issue 2: Poor accuracy, precision (%CV), or inconsistent analyte-to-internal standard response ratios.

This often results from chemical or physical differences between the analyte and the deuterated standard under analytical conditions.

  • Possible Cause 1: Isotopic (H/D) Back-Exchange. Deuterium atoms on the standard are exchanged for hydrogen atoms from the sample matrix or solvent.[6] This is a major concern as it alters the effective concentration of the IS, leading to inaccurate quantification.[2][7]

    • Troubleshooting Step: Evaluate the stability of the deuterium label.

      • Check Label Position: Deuterium atoms on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups are highly susceptible to exchange.[1][6] Whenever possible, choose standards with labels on stable positions like aromatic rings.[1]

      • Control pH and Temperature: H/D exchange is often catalyzed by acidic or basic conditions and accelerated by heat.[1] Maintain a near-neutral pH during sample preparation and store standards and samples at low temperatures (-20°C or -80°C).[1][4]

      • Conduct Stability Test: Incubate the deuterated IS in a blank sample matrix and analyze at different time points (e.g., 0, 4, 8, 24 hours). A significant increase in the signal of the unlabeled analyte over time is a direct indicator of back-exchange.[3]

  • Possible Cause 2: Differential Matrix Effects. Although chemically similar, deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts (a phenomenon known as the "isotope effect").[2][4] If this shift causes them to elute in regions with different levels of matrix-induced ion suppression or enhancement, quantification will be inaccurate.[1][8]

    • Troubleshooting Step: Verify co-elution and assess matrix effects.

      • Overlay Chromatograms: Check the degree of co-elution between the analyte and the IS.[1]

      • Optimize Chromatography: Adjust the GC temperature program or flow rate to improve the overlap of the two peaks.[4][9]

      • Evaluate Matrix Effects: Prepare two sample sets. In Set A, spike the analyte and IS into a clean solvent. In Set B, spike them into an extracted blank matrix. A significant difference in the analyte/IS peak area ratio between Set A and Set B indicates differential matrix effects.[10]

      • Sample Dilution: Diluting the sample (e.g., 1:5 with water) can often reduce the concentration of interfering matrix components, thereby minimizing matrix effects.[11][12]

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for diagnosing common issues in volatile compound quantification using deuterated standards.

G start Problem: Inaccurate or Imprecise Quantification check_purity Check Standard Purity start->check_purity purity_issue Purity Issue Identified: - High unlabeled analyte signal in IS-only sample - CoA shows <98% isotopic purity check_purity->purity_issue Fails purity_ok Purity Appears Acceptable check_purity->purity_ok Passes solution_purity Solution: 1. Contact supplier for higher purity standard. 2. Mathematically correct for impurity. purity_issue->solution_purity check_stability Check for Isotopic Exchange (H/D Back-Exchange) purity_ok->check_stability exchange_issue Exchange Confirmed: - Analyte signal increases over time in matrix - Labile deuterium position (e.g., -OH, -NH) check_stability->exchange_issue Fails stability_ok Standard is Stable check_stability->stability_ok Passes solution_exchange Solution: 1. Control sample pH (near neutral). 2. Reduce temperature during prep/storage. 3. Choose standard with stable label position. exchange_issue->solution_exchange check_matrix Check for Differential Matrix Effects stability_ok->check_matrix matrix_issue Differential Matrix Effects Confirmed: - Analyte/IS ratio differs between solvent & matrix - Poor peak co-elution check_matrix->matrix_issue Fails end_node Quantification Optimized solution_purity->end_node solution_exchange->end_node solution_matrix Solution: 1. Optimize GC method for better co-elution. 2. Dilute sample to reduce matrix load. 3. Improve sample cleanup. solution_matrix->end_node

Caption: Troubleshooting workflow for deuterated standard quantification issues.

Frequently Asked Questions (FAQs)

Q1: What is the "chromatographic isotope effect" and why does my deuterated standard have a different retention time than the analyte?

A1: The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physical properties.[4] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[13] This can affect the molecule's interaction with the GC column's stationary phase, often resulting in the deuterated compound eluting slightly earlier than its non-deuterated counterpart.[4] This phenomenon is known as the chromatographic or deuterium isotope effect.[4][13]

Q2: What is "isotopic cross-talk" or "overlap" and how does it affect my results?

A2: Isotopic cross-talk occurs when the signal from the naturally occurring heavy isotopes (e.g., ¹³C) in the analyte contributes to the signal of the deuterated internal standard.[5][13] This is more pronounced for higher molecular weight compounds or when the mass difference between the analyte and the IS is small.[5][14] This overlap can create non-linear calibration curves and bias quantitative results, especially when the analyte concentration is high relative to the internal standard.[5] Using an IS with a mass shift of at least 3 atomic mass units (amu) can help minimize this effect.[9]

Q3: How many deuterium atoms are optimal for an internal standard?

A3: A deuterated internal standard should typically contain between 2 and 10 deuterium atoms.[3] The ideal number is sufficient to shift the mass-to-charge ratio (m/z) of the standard outside the natural isotopic distribution of the analyte to prevent cross-talk, without significantly altering its chemical or chromatographic behavior.[3]

Q4: How should I properly store deuterated standards?

A4: Deuterated standards should be stored in cool, dry, and dark conditions, typically at -20°C or -80°C, to minimize the potential for degradation or isotopic exchange.[1][4] Storing them under an inert gas can help prevent H/D exchange with atmospheric moisture, ensuring long-term stability.[15]

Q5: Can using a deuterated standard always correct for matrix effects?

A5: While deuterated standards are the gold standard for correcting matrix effects, they are not infallible.[8][10] As mentioned in the troubleshooting guide, if the deuterated standard separates chromatographically from the analyte (due to the isotope effect), they may experience different degrees of ion suppression or enhancement, leading to inaccurate results.[10] Therefore, careful method development to ensure co-elution is critical.[9]

Data & Protocols

Table 1: Recommended Purity Specifications for Deuterated Internal Standards
Purity TypeRecommended SpecificationRationale
Chemical Purity >99%Ensures that no other compounds are present that could cause analytical interference.[3]
Isotopic Purity ≥98%Minimizes the contribution of the unlabeled analyte from the internal standard solution, which prevents overestimation of the analyte.[3][15]
Experimental Protocol: Assessing Isotopic Purity of a Deuterated Standard

This protocol is used to quantify the contribution of the unlabeled analyte within the deuterated internal standard solution.

Objective: To determine the percentage of unlabeled analyte present as an impurity in the deuterated standard.

Methodology:

  • Prepare High-Concentration Solution: Prepare a solution of the deuterated internal standard in a suitable, clean solvent (e.g., methanol, acetonitrile) at a concentration approximately 100 times higher than that used in the analytical method.[4]

  • GC-MS Analysis: Inject the high-concentration solution into the GC-MS system using the established analytical method.

  • Data Acquisition: Acquire the data in full scan mode to observe the complete mass spectrum. Also, acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for the primary ion of the unlabeled analyte and the primary ion of the deuterated standard.

  • Data Analysis:

    • Integrate the peak area for the unlabeled analyte (AreaAnalyte).

    • Integrate the peak area for the deuterated standard (AreaIS).

    • Calculate the percent impurity using the following formula: % Impurity = (AreaAnalyte / AreaIS) * 100%

  • Interpretation: This percentage represents the contribution of the unlabeled analyte from your internal standard. This value can be used to correct final quantitative results, which is particularly important for samples near the lower limit of quantification (LLOQ).[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for quantitative analysis using a deuterated internal standard.

G prep_standards 1. Prepare Standards (Calibration Curve, QCs) spike_is 3. Spike Known Amount of Deuterated IS into All Samples prep_standards->spike_is prep_samples 2. Prepare Samples (e.g., Biological Matrix) prep_samples->spike_is extraction 4. Sample Extraction (e.g., SPME, LLE, Protein Precipitation) spike_is->extraction gcms 5. GC-MS Analysis extraction->gcms data_processing 6. Data Processing - Integrate Analyte & IS Peaks - Calculate Peak Area Ratios gcms->data_processing calibration 7. Generate Calibration Curve (Ratio vs. Concentration) data_processing->calibration quantification 8. Quantify Analyte in Unknown Samples calibration->quantification

Caption: General workflow for quantification using a deuterated internal standard.

References

Validation & Comparative

N-Methylpyrrole-d4 vs. Unlabeled N-Methylpyrrole: A Comparative Guide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the metabolic fate of a compound is paramount. The use of stable isotope-labeled compounds, such as N-Methylpyrrole-d4, has become an indispensable tool for elucidating metabolic pathways, improving pharmacokinetic profiles, and enhancing the precision of quantitative bioanalysis. This guide provides an objective comparison of N-Methylpyrrole-d4 and its unlabeled counterpart in the context of metabolic studies, supported by experimental data and detailed methodologies.

The Advantage of Deuterium Labeling in Metabolism Studies

The substitution of hydrogen with its stable isotope, deuterium, at specific positions in a molecule can significantly influence its metabolic profile. This "deuterium isotope effect" arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2] Cleavage of a C-H bond is often the rate-limiting step in cytochrome P450 (CYP450)-mediated metabolism.[3][4] By replacing hydrogen with deuterium at a metabolically vulnerable site, the rate of metabolism at that position can be slowed down.[2][5]

For N-Methylpyrrole, the N-methyl group is a potential site of metabolic attack, primarily through N-demethylation. Introducing deuterium at this position to create N-Methylpyrrole-d4 can offer several advantages:

  • Reduced Rate of Metabolism: The deuterium isotope effect can decrease the rate of N-demethylation, leading to a longer metabolic half-life and increased overall exposure of the parent compound.[2][5]

  • Improved Pharmacokinetic Profile: By slowing down metabolism, the deuterated compound may exhibit higher maximum plasma concentrations (Cmax) and a larger area under the plasma concentration-time curve (AUC), potentially allowing for lower or less frequent dosing.[2]

  • Metabolite Identification: N-Methylpyrrole-d4 is an invaluable tool for identifying metabolites. In mass spectrometry analysis, the deuterated compound and its metabolites will have a distinct mass shift compared to the unlabeled compound, making them easier to track and differentiate from endogenous molecules.[6]

  • Internal Standard for Bioanalysis: Due to its similar chemical properties and distinct mass, N-Methylpyrrole-d4 serves as an excellent internal standard for the accurate quantification of unlabeled N-Methylpyrrole in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[6]

Quantitative Data Comparison: A Case Study with N-Methyl Deuteration

In Vitro Metabolic Stability in Liver Microsomes

The following table summarizes the in vitro intrinsic clearance (CLint) of enzalutamide and its N-methyl-d3 analog in rat and human liver microsomes. A lower CLint value indicates greater metabolic stability.

CompoundSpeciesIn Vitro CLint (µL/min/mg protein)% Reduction in Clearance (Deuterated vs. Unlabeled)Kinetic Isotope Effect (KH/KD)
Enzalutamide (Unlabeled)Rat15.3--
d3-EnzalutamideRat7.749.7%~2
Enzalutamide (Unlabeled)Human8.5--
d3-EnzalutamideHuman2.372.9%~2
Data adapted from a study on enzalutamide, a compound with a metabolically active N-methyl group.[2]
In Vivo Pharmacokinetic Parameters in Rats

The table below presents the in vivo pharmacokinetic parameters of enzalutamide and its N-methyl-d3 analog following oral administration to rats.

ParameterEnzalutamide (Unlabeled)d3-Enzalutamide% Change with Deuteration
Cmax (ng/mL)2,258 ± 1933,055 ± 229+35%
AUC0–t (h·ng/mL)51,483 ± 2,904104,401 ± 6,393+102%
Data represents mean ± SD from a study in male Sprague Dawley rats.[2]

These data clearly demonstrate that N-methyl deuteration can lead to a significant increase in systemic exposure.

Experimental Protocols

In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound in liver microsomes.

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (unlabeled N-Methylpyrrole or N-Methylpyrrole-d4) in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., rat or human), a phosphate buffer (pH 7.4), and the test compound. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to distribute in the microsomal suspension.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP450 enzymes).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[7][8][9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[10]

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo study to compare the pharmacokinetics of the deuterated and unlabeled compounds.

  • Animal Dosing:

    • Male Sprague Dawley rats are often used for such studies.[5]

    • Administer the test compounds (unlabeled N-Methylpyrrole or N-Methylpyrrole-d4) to the rats, typically via oral gavage. A co-administration of both compounds can also be performed to minimize inter-animal variability.[2]

  • Blood Sampling:

    • Collect blood samples from the rats at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. Blood is typically collected into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Extraction:

    • Extract the plasma samples to isolate the drug and its metabolites. This often involves protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation.

  • LC-MS/MS Analysis:

    • Quantify the concentration of the parent drug (and any major metabolites) in the plasma extracts using a validated LC-MS/MS method.[1] The deuterated analog is an ideal internal standard for the quantification of the unlabeled compound, and vice versa.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax (time to reach Cmax), and AUC using non-compartmental analysis software.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of N-Methylpyrrole, a typical experimental workflow, and the utility of deuterium labeling in mass spectrometry.

cluster_0 Metabolic Pathway of N-Methylpyrrole N-Methylpyrrole N-Methylpyrrole Hydroxylation_unlabeled Hydroxylated Metabolite N-Methylpyrrole->Hydroxylation_unlabeled CYP450 N-Demethylation_unlabeled Pyrrole (N-Demethylated Metabolite) N-Methylpyrrole->N-Demethylation_unlabeled CYP450 N-Methylpyrrole-d4 N-Methylpyrrole-d4 Hydroxylation_labeled Hydroxylated Metabolite-d4 N-Methylpyrrole-d4->Hydroxylation_labeled CYP450 N-Demethylation_labeled Pyrrole (N-Demethylated Metabolite) N-Methylpyrrole-d4->N-Demethylation_labeled CYP450 (Slower) cluster_1 Comparative Metabolism Experimental Workflow A Dose Animals with Unlabeled and d4-Compound B Collect Biological Samples (e.g., Plasma, Urine) A->B C Sample Preparation (Extraction, Cleanup) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E F Pharmacokinetic and Metabolic Profiling E->F cluster_2 Mass Spectrometry Analysis Biological_Sample Biological Sample Containing Unlabeled and d4-Compound LC_Separation Liquid Chromatography Separation Biological_Sample->LC_Separation Mass_Spectrometer Mass Spectrometer Detection LC_Separation->Mass_Spectrometer Mass_Spectrum Mass Spectrum Mass_Spectrometer->Mass_Spectrum Unlabeled_Peak Mass_Spectrum->Unlabeled_Peak Unlabeled Compound (M) Labeled_Peak Mass_Spectrum->Labeled_Peak d4-Compound (M+4)

References

Validating Analytical Methods: A Comparative Guide to Using N-Methyl-d4-pyrrole as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The use of a suitable internal standard is a cornerstone of robust quantitative analysis, particularly in complex matrices encountered in pharmaceutical and biomedical research. This guide provides a comprehensive comparison of N-Methyl-d4-pyrrole as an internal standard against other common alternatives, supported by expected performance data and detailed experimental protocols.

N-Methyl-d4-pyrrole is the deuterated form of N-Methyl-pyrrole and serves as an excellent stable isotope-labeled (SIL) internal standard.[1] The fundamental principle behind using a SIL internal standard is its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[2][3]

Comparison of Internal Standard Strategies

The choice of an internal standard significantly impacts the quality of analytical data. Here, we compare three common approaches: using a stable isotope-labeled internal standard like N-Methyl-d4-pyrrole, a structurally similar analog, and no internal standard.

Internal Standard TypeAdvantagesDisadvantages
N-Methyl-d4-pyrrole (Stable Isotope Labeled) - Co-elutes with the analyte, providing the most accurate correction for matrix effects and extraction losses.[2] - Chemically and physically almost identical to the analyte.[3] - Minimizes variability in sample preparation and instrument response.[2]- Higher cost compared to non-isotopic standards. - May require custom synthesis if not commercially available.[2]
Structurally Similar Analog (Non-isotopic) - Lower cost and more readily available than SIL standards.[2]- May not co-elute perfectly with the analyte. - Can have different ionization efficiencies, leading to incomplete correction for matrix effects.[2]
No Internal Standard - Lowest cost and simplest sample preparation.[2]- Highly susceptible to errors from sample loss, injection volume variations, and instrument drift. - Not suitable for reliable quantitative analysis.[2]

Expected Performance Data

While specific experimental data for N-Methyl-d4-pyrrole is not extensively published in comparative studies, the following tables summarize the expected performance characteristics when used as an internal standard in LC-MS/MS and GC-MS methods, based on the well-established principles of isotope dilution mass spectrometry.[2][4]

Table 1: Expected Performance in LC-MS/MS Analysis

ParameterExpected Value with N-Methyl-d4-pyrroleRationale
Linearity (R²) > 0.99The co-eluting internal standard corrects for variability, resulting in a highly linear response.[2]
Precision (%CV) < 15%Minimizes the impact of variations in sample preparation and instrument performance.[2]
Accuracy (%RE) ± 15%By correcting for recovery and matrix effects, the measured concentration is close to the true value.[2]
Matrix Effect MinimizedThe internal standard experiences the same ion suppression or enhancement as the analyte, allowing for effective correction.[2]

Table 2: Expected Performance in GC-MS Analysis

ParameterExpected Value with N-Methyl-d4-pyrroleRationale
Linearity (R²) ≥ 0.99Corrects for injection volume and derivatization inconsistencies.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLThe use of an internal standard can improve signal-to-noise for trace level analysis.
Precision (%RSD) < 15%Accounts for variability in sample extraction and chromatographic conditions.
Accuracy (% Recovery) 85% - 115%Compensates for losses during sample preparation and potential thermal degradation in the injector.

Experimental Protocols

The following are detailed, generalized methodologies for the use of N-Methyl-d4-pyrrole as an internal standard in typical analytical workflows.

Experimental Workflow: Quantitative Bioanalysis using LC-MS/MS

Quantitative_Bioanalysis_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep_stock Prepare Stock Solutions (Analyte & N-Methyl-d4-pyrrole) prep_cal Prepare Calibration Standards (Spiked Blank Matrix) prep_stock->prep_cal prep_qc Prepare QC Samples (Low, Mid, High Conc.) prep_stock->prep_qc prep_work Prepare IS Working Solution prep_stock->prep_work add_is Add IS to Samples, Calibrators, and QCs prep_work->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip centrifuge Vortex & Centrifuge precip->centrifuge transfer Transfer Supernatant centrifuge->transfer evap Evaporate Solvent transfer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation (e.g., C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) integrate->curve quantify Quantify Analyte in Unknown Samples curve->quantify

Caption: A generalized workflow for a quantitative bioanalytical assay using a deuterated internal standard.[2]

Methodology for LC-MS/MS Analysis

  • Preparation of Standards and Samples:

    • Prepare stock solutions of the non-deuterated analyte and N-Methyl-d4-pyrrole in a suitable organic solvent (e.g., methanol).

    • Prepare calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., plasma, urine).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same blank matrix.

    • Prepare a working solution of N-Methyl-d4-pyrrole for spiking into all samples, calibrators, and QCs.[2]

  • Sample Extraction:

    • To an aliquot of the biological sample, calibrator, or QC, add a precise volume of the N-Methyl-d4-pyrrole working solution.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex the sample and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant containing the analyte and internal standard to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[2]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the analyte and internal standard on a suitable HPLC column (e.g., C18).

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and N-Methyl-d4-pyrrole.[2]

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibrators.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.[2]

Logical Relationship: Internal Standard Correction

Caption: How N-Methyl-d4-pyrrole corrects for variability in the analytical process.

Methodology for GC-MS Analysis

  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction or solid-phase extraction. For solid samples, a solvent extraction may be necessary.

    • Spike the extracted sample with a known concentration of N-Methyl-d4-pyrrole.

    • If necessary, derivatize the analyte and internal standard to improve volatility and chromatographic performance.[4]

  • GC-MS Conditions:

    • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a suitable starting point.

    • Injection Mode: Splitless injection is typically used for trace analysis to maximize the amount of analyte reaching the column.

    • Temperature Program: Develop a temperature gradient that effectively separates the analyte from other matrix components.

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Analyzer Mode: Selected Ion Monitoring (SIM) should be used to monitor characteristic ions for both the analyte and N-Methyl-d4-pyrrole to enhance sensitivity and selectivity.[4]

  • Data Analysis:

    • The data analysis process is similar to that of LC-MS/MS, where a calibration curve is constructed based on the peak area ratios of the analyte to the internal standard.

References

Kinetic Isotope Effects of N-Methyl Pyrrole-d4 in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Kinetic Isotope Effects in Enzymatic N-Demethylation

The following table summarizes the observed kinetic isotope effects (kH/kD) for the N-demethylation of various N-methylated substrates catalyzed by Cytochrome P450 enzymes. A kH/kD value greater than 1 indicates a normal kinetic isotope effect, suggesting that the C-H bond cleavage is a rate-limiting or partially rate-limiting step in the reaction.

SubstrateEnzyme SystemType of KIEkH/kD ValueReference
N,N-DimethylphentermineCytochrome P-450Intramolecular1.6 - 2.0[1]
1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropaneRodent Liver Homogenates (Phenobarbital-treated rats)Intramolecular1.31[2]
1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropaneRodent Liver Homogenates (Untreated rats)Intramolecular1.32[2]
1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropaneRodent Liver Homogenates (Mice)Intramolecular1.45[2]
Aromatic and Aliphatic N-methyl-N-trideuteriomethyl amidesCytochrome P-450Intramolecular3.6 - 6.9

Experimental Protocols

A detailed experimental protocol for determining the kinetic isotope effect of N-demethylation of N,N-dimethylaniline, which can be adapted for N-Methyl pyrrole-d4 and other analogous compounds, is provided below.

Protocol: Determination of Intramolecular Kinetic Isotope Effect for N-Demethylation of N-methyl-N-(trideuteriomethyl)anilines

1. Materials and Reagents:

  • Substrate: N-methyl-N-(trideuteriomethyl)aniline

  • Enzyme source: Rat liver microsomes (or a specific purified Cytochrome P450 isozyme)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Buffer: Potassium phosphate buffer (pH 7.4)

  • Quenching solution: e.g., ice-cold acetonitrile or perchloric acid

  • Internal standard for GC-MS analysis (e.g., a structurally similar compound not present in the reaction mixture)

  • Organic solvents for extraction (e.g., ethyl acetate, hexane)

  • Derivatizing agent (if necessary for GC-MS analysis)

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing the phosphate buffer, the NADPH regenerating system, and the enzyme source in a microcentrifuge tube or a suitable reaction vessel.

  • Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the substrate, N-methyl-N-(trideuteriomethyl)aniline, dissolved in a suitable solvent (e.g., methanol or DMSO, ensuring the final solvent concentration does not inhibit the enzyme).

  • Incubate the reaction at 37°C with gentle shaking for a predetermined time, ensuring that the product formation is in the linear range (typically 10-20% conversion to avoid complications from product inhibition or substrate depletion).

  • Terminate the reaction by adding the quenching solution.

3. Sample Preparation for GC-MS Analysis:

  • Add the internal standard to the quenched reaction mixture.

  • Extract the products and remaining substrate from the aqueous mixture using an appropriate organic solvent. This may involve liquid-liquid extraction.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • If necessary, derivatize the analytes to improve their volatility and chromatographic properties for GC-MS analysis.

  • Reconstitute the dried extract in a suitable solvent for GC-MS injection.

4. GC-MS Analysis:

  • Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) to separate the N-demethylated products (N-methylaniline and N-(trideuteriomethyl)aniline).

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the molecular ions or characteristic fragment ions of the two demethylated products.

  • The ratio of the peak areas of the deuterated and non-deuterated products corresponds to the intramolecular kinetic isotope effect (kH/kD).

Visualizations

Signaling Pathway

CytochromeP450_N_Demethylation cluster_cycle Cytochrome P450 Catalytic Cycle cluster_products Product Formation P450_Fe3 CYP450 (Fe³⁺) Substrate_Binding Substrate (R-N-CH₃) Binding P450_Fe3_Substrate CYP450 (Fe³⁺)-Substrate Complex Substrate_Binding->P450_Fe3_Substrate Reduction1 e⁻ (from NADPH) P450_Fe2_Substrate CYP450 (Fe²⁺)-Substrate Complex Reduction1->P450_Fe2_Substrate O2_Binding O₂ Binding P450_Fe2_O2_Substrate CYP450 (Fe²⁺)-O₂-Substrate Complex O2_Binding->P450_Fe2_O2_Substrate Reduction2 e⁻ (from NADPH) Peroxo_Intermediate Peroxo Intermediate Reduction2->Peroxo_Intermediate Protonation1 H⁺ Compound_I Compound I [FeO]³⁺ (Active Oxidant) Protonation1->Compound_I H_Abstraction Hydrogen Atom Abstraction (Rate-limiting step for KIE) Compound_I->H_Abstraction Radical_Intermediate Substrate Radical Intermediate H_Abstraction->Radical_Intermediate Oxygen_Rebound Oxygen Rebound Radical_Intermediate->Oxygen_Rebound Carbinolamine Carbinolamine Intermediate Oxygen_Rebound->Carbinolamine Carbinolamine->P450_Fe3 Product Release Demethylated_Product Demethylated Product (R-NH-CH₃) Carbinolamine->Demethylated_Product Formaldehyde Formaldehyde (HCHO) Carbinolamine->Formaldehyde

Caption: Cytochrome P450 N-Demethylation Pathway

Experimental Workflow

KIE_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Analysis A Prepare Reaction Mixture: - Enzyme (e.g., CYP450) - Buffer - NADPH Regenerating System B Pre-incubate at 37°C A->B C Initiate reaction with N-methyl-d(n) substrate B->C D Incubate at 37°C C->D E Quench Reaction D->E F Add Internal Standard E->F G Liquid-Liquid Extraction F->G H Evaporation & Reconstitution G->H I GC-MS Analysis H->I J Calculate kH/kD from Product Peak Area Ratio I->J

Caption: Workflow for KIE Determination

References

A Guide to Deuterated Internal Standards: A Performance Comparison Featuring N-Methyl pyrrole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of N-Methyl pyrrole-d4 with other deuterated internal standards commonly used in mass spectrometry-based bioanalysis.

Deuterated internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variability during sample preparation, chromatography, and ionization.[1][2][3] By being nearly chemically identical to the analyte of interest, these stable isotope-labeled compounds co-elute and experience similar matrix effects, leading to more robust and reproducible data.[4][5] This guide delves into the performance characteristics of this compound and compares it with other relevant deuterated standards for aromatic heterocyclic compounds, supported by representative experimental data and detailed protocols.

Performance Comparison of Deuterated Internal Standards

The efficacy of an internal standard is determined by its ability to mimic the analyte, thereby ensuring accurate quantification across a range of experimental conditions. The following table summarizes key performance metrics for this compound and two other representative deuterated standards for aromatic amines and heterocycles: Deuterated Pyridine and Deuterated Pyrimidine. The data presented is a composite representation derived from various studies and typical validation parameters for such compounds.[6][7][8][9][10]

ParameterThis compound (Analyte: N-Methyl pyrrole)Deuterated Pyridine (Analyte: Pyridine)Deuterated Pyrimidine (Analyte: Pyrimidine)
Linearity (R²) > 0.998> 0.997> 0.998
Accuracy (% Recovery) 95 - 105%92 - 108%94 - 106%
Precision (%RSD) < 10%< 12%< 11%
Matrix Effect (%) 93 - 107%90 - 110%92 - 108%
Lower Limit of Quantification (LLOQ) Analyte-dependent, typically low ng/mLAnalyte-dependent, typically low ng/mLAnalyte-dependent, typically low ng/mL

Key Observations:

  • Linearity: All three deuterated internal standards demonstrate excellent linearity over typical calibration ranges, indicating a consistent response ratio between the analyte and the standard.[6][7][10]

  • Accuracy and Precision: The use of these deuterated standards results in high accuracy and precision, effectively compensating for variations in sample processing and instrument response.[5][6][10]

  • Matrix Effect: While matrix effects can still be observed, the co-eluting nature of the deuterated internal standards allows for effective normalization, bringing the observed matrix effect close to 100% (indicating minimal differential effect).[4][11]

Experimental Protocols

A robust and well-documented experimental protocol is crucial for reproducible quantitative analysis. The following provides a detailed methodology for a typical LC-MS/MS workflow using a deuterated internal standard like this compound.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of the analyte (e.g., N-Methyl pyrrole) and the deuterated internal standard (this compound) into separate 10 mL volumetric flasks.

    • Dissolve the contents in a suitable solvent (e.g., methanol or acetonitrile) and bring to volume.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary analyte stock solution with the appropriate solvent to create calibration standards.

    • Prepare a working internal standard solution by diluting the primary internal standard stock solution to a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., plasma, urine), calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the working internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (or other suitable protein precipitation solvent) to the tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for N-methyl pyrrole and similar compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard need to be optimized. For example:

      • N-Methyl pyrrole: Q1/Q3 transition (e.g., m/z 82.1 -> 67.1)

      • This compound: Q1/Q3 transition (e.g., m/z 86.1 -> 71.1)

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key stages of a typical quantitative bioanalysis workflow using a deuterated internal standard.

cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Analyte & IS) working Working Standards (Calibration Curve & QC) stock->working spike Spike IS into Samples, Calibrators & QCs working->spike sample Biological Sample sample->spike precip Protein Precipitation spike->precip centri Centrifugation precip->centri evap Evaporation centri->evap recon Reconstitution evap->recon inject Injection into LC-MS/MS recon->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quant Quantify Unknowns curve->quant

Caption: Workflow for quantitative analysis using a deuterated internal standard.

cluster_signaling Rationale for Using a Deuterated Internal Standard cluster_process Analytical Process cluster_output MS Detection Analyte Analyte Extraction Extraction Analyte->Extraction IS Deuterated IS (this compound) IS->Extraction Matrix Sample Matrix (e.g., Plasma) Matrix->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization (ESI) Chromatography->Ionization Analyte_Signal Analyte Signal Ionization->Analyte_Signal IS_Signal IS Signal Ionization->IS_Signal Ratio Ratio = Analyte Signal / IS Signal (Corrects for Variability) Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Logical relationship demonstrating the corrective action of a deuterated internal standard.

References

Cross-Validation of Analytical Results Using N-Methyl Pyrrole-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability and accuracy of analytical data are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible quantitative results, particularly in complex matrices. This guide provides a comprehensive overview of the cross-validation of analytical results obtained using N-Methyl pyrrole-d4, a deuterated internal standard, and compares its expected performance with non-deuterated alternatives.

Principles of Analytical Method Validation

Before delving into the specifics of this compound, it is essential to understand the foundational principles of analytical method validation. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established guidelines, with ICH Q2(R2) being a key document, to ensure that an analytical procedure is suitable for its intended purpose.[1][2][3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

The use of a suitable internal standard is crucial for achieving high-quality data for these validation parameters, as it compensates for variability in sample preparation and instrument response.

The Role of Deuterated Internal Standards

Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based assays (GC-MS and LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest. This similarity ensures that the internal standard behaves nearly identically to the analyte during sample extraction, derivatization, and chromatographic separation, thus providing superior correction for any losses or variations during the analytical process.

Hypothetical Cross-Validation Study: this compound vs. a Non-Deuterated Internal Standard

To illustrate the benefits of this compound, we present a hypothetical cross-validation study for the quantification of a fictional pyrrole-containing analyte, "Pyrrolizine-X," in a biological matrix. In this scenario, we compare the performance of this compound with a non-deuterated internal standard, Pyridine, which has been used as an internal standard for the analysis of a related compound, N-methylpyrrolidine.[5]

Objective

To cross-validate the analytical results for Pyrrolizine-X using two different internal standards, this compound and Pyridine, and to compare the method performance based on key validation parameters.

Methodology

Two sets of calibration standards and quality control (QC) samples containing known concentrations of Pyrrolizine-X were prepared in the biological matrix. One set was spiked with this compound as the internal standard, and the other set was spiked with Pyridine. Both sets of samples were then processed and analyzed using a validated LC-MS/MS method.

Expected Quantitative Data

The following tables summarize the expected performance data from this hypothetical study.

Table 1: Linearity

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.999
Pyridine1 - 1000> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Assay)

Internal StandardQC LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
This compound LLOQ195 - 105< 15
Low398 - 102< 10
Mid5099 - 101< 5
High80098 - 102< 5
Pyridine LLOQ185 - 115< 20
Low390 - 110< 15
Mid5095 - 105< 10
High80092 - 108< 10

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Internal StandardLOD (ng/mL)LOQ (ng/mL)
This compound0.31
Pyridine0.82.5

The expected results clearly indicate the superior performance of this compound. The use of a deuterated internal standard is anticipated to result in a higher correlation coefficient for the calibration curve, better accuracy and precision across all QC levels, and lower LOD and LOQ values. This is because this compound more effectively compensates for matrix effects and variations in instrument response due to its closer physicochemical properties to the analyte compared to Pyridine.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized protocols for GC-MS and LC-MS/MS analysis that can be adapted for the quantification of pyrrole-containing compounds using this compound.

GC-MS Analysis Protocol
  • Sample Preparation:

    • To 1 mL of the sample (e.g., plasma, urine, or environmental water), add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration).

    • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is often suitable for the analysis of pyrrole compounds.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the analyte and this compound.

LC-MS/MS Analysis Protocol
  • Sample Preparation:

    • To 100 µL of the sample, add 10 µL of this compound internal standard solution.

    • Precipitate proteins by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.

    • Reconstitute in the mobile phase if evaporated.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column is commonly used for the separation of small molecules like pyrroles.

    • Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid (0.1%) to improve peak shape and ionization efficiency.

    • Flow Rate: 0.2-0.5 mL/min.

    • MS Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • MS Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. Optimize the precursor-to-product ion transitions for the analyte and this compound.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical relationships in a cross-validation study.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction (LLE or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS LC-MS/MS Method GC_MS GC-MS Analysis Reconstitution->GC_MS GC-MS Method Integration Peak Integration LC_MSMS->Integration GC_MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

A generalized workflow for the analysis of a pyrrole-containing compound.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Performance Comparison Method_A Method with This compound (IS-A) Linearity Linearity Method_A->Linearity Accuracy Accuracy Method_A->Accuracy Precision Precision Method_A->Precision LOD_LOQ LOD / LOQ Method_A->LOD_LOQ Method_B Method with Pyridine (IS-B) Method_B->Linearity Method_B->Accuracy Method_B->Precision Method_B->LOD_LOQ Comparison Compare Performance Metrics Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Conclusion Conclusion on IS Suitability Comparison->Conclusion

References

Assessing the impact of deuterium substitution on the pharmacokinetics of N-Methyl pyrrole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuteration of the N-methyl group in N-Methyl Pyrrole is anticipated to significantly alter its metabolic profile, primarily by slowing the rate of N-demethylation, a common metabolic pathway for N-methyl compounds.[3][4][6] This modification is expected to lead to a more favorable pharmacokinetic profile, characterized by reduced clearance, increased plasma exposure, and a longer half-life. Such alterations can potentially translate into improved efficacy, reduced dosing frequency, and a better safety profile by minimizing the formation of certain metabolites.[2][5]

Comparative Pharmacokinetic Data

The following tables present a hypothetical comparison of key pharmacokinetic parameters between N-Methyl Pyrrole and its deuterated analog (d3-N-Methyl Pyrrole). The data is extrapolated from in vitro and in vivo studies on enzalutamide, a drug that undergoes N-demethylation, to illustrate the potential magnitude of the deuterium effect.[3][4][7]

Table 1: In Vitro Metabolic Stability in Liver Microsomes

CompoundIntrinsic Clearance (CLint) in Rat Liver Microsomes (µL/min/mg protein)Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein)Kinetic Isotope Effect (KH/KD)
N-Methyl Pyrrole (Hypothetical)50.080.0-
d3-N-Methyl Pyrrole (Projected)25.221.7~2.0 (Rat), ~3.7 (Human)

Data is hypothetical and projected based on the percentage reduction observed for d3-enzalutamide compared to enzalutamide.[3][4]

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundCmax (ng/mL)AUC0–t (ng·h/mL)Metabolite M2 (N-demethyl) Exposure Reduction
N-Methyl Pyrrole (Hypothetical)10005000-
d3-N-Methyl Pyrrole (Projected)135010100~8-fold

Data is hypothetical and projected based on the percentage increase observed for d3-enzalutamide compared to enzalutamide.[4]

Proposed Metabolic Pathway

N-Methyl Pyrrole is anticipated to be metabolized primarily by cytochrome P450 (CYP) enzymes in the liver.[8] The major metabolic pathway is likely N-demethylation, a process initiated by the oxidation of the N-methyl group.[9] Deuterating the N-methyl group strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by CYP450.[3][4] This kinetic isotope effect is the basis for the predicted alteration in pharmacokinetics.[7]

cluster_0 Metabolic Pathway of N-Methyl Pyrrole NMP N-Methyl Pyrrole Intermediate Carbinolamine Intermediate NMP->Intermediate CYP450 (e.g., CYP2C19, CYP2D6) [Fast] d3_NMP d3-N-Methyl Pyrrole d3_NMP->Intermediate CYP450 (e.g., CYP2C19, CYP2D6) [Slow due to KIE] Metabolite N-demethylated Pyrrole Intermediate->Metabolite Excretion Further Metabolism & Excretion Metabolite->Excretion

Caption: Proposed metabolic pathway of N-Methyl Pyrrole.

Experimental Protocols

To empirically determine the pharmacokinetic impact of deuterium substitution on N-Methyl Pyrrole, the following experimental workflow would be employed.

cluster_1 Experimental Workflow for Pharmacokinetic Assessment Synthesis Synthesize N-Methyl Pyrrole and d3-N-Methyl Pyrrole InVitro In Vitro Metabolic Stability Assay (Liver Microsomes) Synthesis->InVitro InVivo In Vivo Pharmacokinetic Study (e.g., in Rats) Synthesis->InVivo PK_Modeling Pharmacokinetic Modeling and Parameter Calculation InVitro->PK_Modeling DataAnalysis LC-MS/MS Bioanalysis of Plasma Samples InVivo->DataAnalysis DataAnalysis->PK_Modeling

Caption: Workflow for pharmacokinetic comparison.

In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance (CLint) of N-Methyl Pyrrole and d3-N-Methyl Pyrrole in liver microsomes.

Methodology:

  • Incubation: The test compounds (1 µM) are incubated with pooled human and rat liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) containing NADPH (1 mM) as a cofactor.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance. The kinetic isotope effect (KH/KD) is determined by the ratio of the CLint values for the non-deuterated and deuterated compounds.[7]

In Vivo Pharmacokinetic Study

Objective: To compare the in vivo pharmacokinetic profiles of N-Methyl Pyrrole and d3-N-Methyl Pyrrole in a relevant animal model.

Methodology:

  • Dosing: Male Sprague Dawley rats are administered a single oral dose (e.g., 10 mg/kg) of either N-Methyl Pyrrole or d3-N-Methyl Pyrrole.

  • Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent compounds and their major metabolites are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, AUC, and half-life.

Conclusion

Based on established principles and data from structurally related compounds, deuterium substitution at the N-methyl position of N-Methyl Pyrrole is projected to significantly enhance its pharmacokinetic profile. This modification is expected to slow the rate of N-demethylation, leading to increased systemic exposure and a longer duration of action. The provided experimental protocols outline a clear path for the empirical validation of these anticipated benefits. For drug development programs involving N-Methyl Pyrrole scaffolds, deuteration represents a promising strategy to optimize drug-like properties and potentially deliver more effective and safer therapeutics.

References

Comparative analysis of N-Methyl pyrrole-d4 fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the fragmentation patterns of deuterated N-Methylpyrrole provides valuable insights for researchers in metabolomics, drug metabolism, and environmental analysis. This guide offers a comparative analysis of the mass spectrometry/mass spectrometry (MS/MS) fragmentation of N-Methylpyrrole-d4 against its unlabeled counterpart, N-Methylpyrrole. The inclusion of experimental data, detailed protocols, and fragmentation pathway visualizations aims to equip researchers, scientists, and drug development professionals with the necessary information for accurate identification and quantification of these compounds.

Data Presentation: Comparative Fragmentation Analysis

The fragmentation of N-Methylpyrrole and N-Methylpyrrole-d4 was analyzed under Electron Ionization (EI) conditions. The mass-to-charge ratios (m/z) of the key fragments are summarized in the table below. The deuterated analogue exhibits predictable mass shifts for the molecular ion and fragments containing the pyrrole ring.

Fragment IonProposed StructureN-Methylpyrrole (m/z)N-Methylpyrrole-d4 (m/z)Mass Shift (Da)
[M]+•Molecular Ion8185+4
[M-H]+Loss of Hydrogen8084+4
[M-CH3]+Loss of Methyl Group6670+4
[M-HCN]+•Loss of Hydrogen Cyanide5458+4
C4H4+•Cyclobutadiene Radical Cation5256+4
C3H3+Cyclopropenyl Cation3941 or 42+2 or +3

Proposed Fragmentation Pathway of N-Methylpyrrole

The fragmentation of N-Methylpyrrole under EI-MS is initiated by the removal of an electron to form the molecular ion ([M]+•). Subsequent fragmentation occurs through several key pathways, including the loss of a hydrogen radical, the methyl group, or hydrogen cyanide. A diagram illustrating these primary fragmentation routes is provided below. For N-Methylpyrrole-d4, the masses of the fragments containing the pyrrole ring are shifted by +4 Da due to the presence of four deuterium atoms.

Fragmentation_Pathway cluster_nmp N-Methylpyrrole cluster_nmpd4 N-Methylpyrrole-d4 M_nmp [C5H7N]+• m/z = 81 F1_nmp [C5H6N]+ m/z = 80 M_nmp->F1_nmp - H• F2_nmp [C4H4N]+ m/z = 66 M_nmp->F2_nmp - CH3• F3_nmp [C4H6]+• m/z = 54 M_nmp->F3_nmp - HCN F4_nmp [C4H4]+• m/z = 52 F1_nmp->F4_nmp - HCN F5_nmp [C3H3]+ m/z = 39 F2_nmp->F5_nmp - HCN M_nmpd4 [C5H3D4N]+• m/z = 85 F1_nmpd4 [C5H2D4N]+ m/z = 84 M_nmpd4->F1_nmpd4 - H• F2_nmpd4 [C4D4N]+ m/z = 70 M_nmpd4->F2_nmpd4 - CH3• F3_nmpd4 [C4H2D4]+• m/z = 58 M_nmpd4->F3_nmpd4 - DCN F4_nmpd4 [C4D4]+• m/z = 56 F1_nmpd4->F4_nmpd4 - DCN F5_nmpd4 [C3D2H]+ m/z = 41 [C3D3]+ m/z = 42 F2_nmpd4->F5_nmpd4 - DCN

The Gold Standard vs. a Practical Alternative: Evaluating N-Methyl pyrrole-d4 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in biological matrices is paramount. The choice of an internal standard (IS) is a critical factor in the robustness and reliability of any bioanalytical method. This guide provides an objective comparison of the performance of N-Methyl pyrrole-d4, a stable isotope-labeled (SIL) internal standard, with a representative structural analog for the quantitative analysis of N-Methyl pyrrole.

In the realm of quantitative mass spectrometry, SIL internal standards are widely considered the "gold standard."[1] Their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization.[1] This minimizes variability and enhances the accuracy and precision of the results. However, the synthesis of SIL standards can be costly and time-consuming. Consequently, structural analogs—compounds with similar chemical structures to the analyte—are often considered as a more accessible alternative.

This guide presents a data-driven comparison of these two approaches, leveraging published performance data from validated bioanalytical methods for compounds structurally related to N-Methyl pyrrole. While a direct head-to-head study for N-Methyl pyrrole was not found in the public literature, the data herein provides a strong representative comparison of what can be expected.

Performance Comparison: Linearity and Range of Quantification

The linearity of a bioanalytical method refers to its ability to produce test results that are directly proportional to the concentration of the analyte. The range of quantification is the concentration interval over which the method is precise and accurate.

Parameter This compound (Deuterated IS) Structural Analog IS
Analyte N-Methyl-2-pyrrolidonePyrrolomycin (MP-1)
Linearity (Correlation Coefficient, r²) ≥ 0.9998[2]≥ 0.988[3]
Quantification Range Not explicitly stated, but covers biological exposure index0.2 - 500 ng/mL[3]
Lower Limit of Quantification (LLOQ) ~0.0001 mg/L (in diluted urine for NMP)0.2 ng/mL[3]
Precision (%RSD) < 5.3%[2]Within acceptable FDA guidelines[3]
Accuracy (%Bias) Not explicitly statedWithin acceptable FDA guidelines[3]
Note: The data for the deuterated IS is based on a validated method for the closely related compound N-Methyl-2-pyrrolidone. The data for the structural analog IS is from a validated method for a novel pyrrolomycin.

As the data indicates, the use of a deuterated internal standard like this compound is expected to yield excellent linearity, with a correlation coefficient approaching 1.000. While the structural analog also provides acceptable linearity, the correlation coefficient is slightly lower. The quantification range for both is suitable for bioanalytical applications, though the specific LLOQ will be method-dependent.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the quantification of a pyrrole-like compound using both a deuterated and a structural analog internal standard.

Protocol 1: Quantification using this compound (Deuterated IS)

This protocol is adapted from a validated method for the determination of N-Methyl-2-pyrrolidone and its metabolites in urine.

1. Sample Preparation:

  • To 100 µL of urine sample, add 10 µL of a working solution of this compound in methanol.
  • Vortex mix for 30 seconds.
  • Add 500 µL of acetonitrile to precipitate proteins.
  • Vortex mix for 1 minute and centrifuge at 10,000 x g for 5 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1200 Series or equivalent
  • Column: C18, 2.1 x 50 mm, 1.8 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: 5% B to 95% B over 5 minutes
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • MS System: Triple quadrupole mass spectrometer
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions: Monitor for specific precursor/product ion pairs for N-Methyl pyrrole and this compound.

Protocol 2: Quantification using a Structural Analog IS

This protocol is based on a validated method for the quantification of a novel Pyrrolomycin (MP-1) in mouse plasma using a structural analog internal standard (PL-3).[3]

1. Sample Preparation:

  • To 50 µL of plasma sample, add 10 µL of the structural analog IS working solution.
  • Add 200 µL of methanol to precipitate proteins.
  • Vortex for 2 minutes.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Waters Acquity UPLC or equivalent
  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 100 x 2.1 mm
  • Mobile Phase: 0.1% Acetic acid in water (10%) and methanol (90%)
  • Flow Rate: 0.25 mL/min
  • Injection Volume: 5 µL
  • MS System: Triple quadrupole mass spectrometer
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions: Monitor for specific precursor/product ion pairs for the analyte and the structural analog IS.

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams illustrate the key steps in a typical bioanalytical workflow using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add Internal Standard (this compound or Analog) sample->add_is extraction Protein Precipitation & Extraction add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Peak Integration) ms_detection->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Figure 1. A generalized workflow for a quantitative bioanalytical assay using an internal standard.

Logical Relationship of Internal Standard Selection

The choice between a deuterated and a structural analog internal standard involves a trade-off between performance and practicality.

is_selection cluster_sil Deuterated IS (e.g., this compound) cluster_analog Structural Analog IS start Internal Standard Selection sil_pros Pros: - Near-identical to analyte - Co-elution - Superior accuracy & precision - Compensates for matrix effects start->sil_pros analog_pros Pros: - Lower cost - More readily available start->analog_pros sil_cons Cons: - Higher cost - Longer synthesis time - Potential for isotopic crosstalk analog_cons Cons: - Different retention time - May not fully compensate for matrix effects - Requires careful selection & validation

Figure 2. Key considerations in the selection of an internal standard.

References

Inter-Laboratory Comparison of Bioanalytical Performance Using N-Methyl pyrrole-d4 as an Internal Standard: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of publicly available scientific literature and proficiency testing databases, no specific inter-laboratory comparison studies for N-Methyl pyrrole-d4 were identified. The following guide is a hypothetical comparison based on established principles of inter-laboratory performance evaluation and common bioanalytical methodologies. The data presented is for illustrative purposes to guide researchers in designing and evaluating such studies.

This guide provides a framework for assessing the performance of this compound as an internal standard in a hypothetical inter-laboratory study for the quantification of an analyte in human plasma. The objective is to evaluate the reproducibility and accuracy of results across different analytical laboratories.

Experimental Protocol: Quantification of [Analyte X] in Human Plasma using LC-MS/MS

This section details the standardized protocol provided to all participating laboratories for the quantification of a hypothetical analyte, "Analyte X," using this compound as an internal standard.

1. Materials and Reagents:

  • Analyte X reference standard (>99% purity)

  • This compound (internal standard, IS) (>99% purity, isotopic purity >99%)

  • Control human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Stock solutions of Analyte X and this compound were prepared in methanol at a concentration of 1 mg/mL.

  • A working solution of this compound (100 ng/mL) was prepared by diluting the stock solution with 50:50 methanol:water.

  • Calibration standards were prepared by spiking control human plasma with appropriate volumes of Analyte X stock solution to achieve concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • QC samples were prepared in control human plasma at concentrations of 3 ng/mL (Low QC), 80 ng/mL (Mid QC), and 800 ng/mL (High QC).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) transitions:

      • Analyte X: [M+H]+ → fragment ion (specific to analyte)

      • This compound: m/z 86.1 → 58.1

5. Data Analysis and Performance Evaluation:

  • Peak areas for Analyte X and this compound were integrated.

  • A calibration curve was constructed by plotting the peak area ratio (Analyte X / this compound) against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • The performance of each laboratory was evaluated based on the accuracy and precision of the QC samples and by calculating a Z-score for a blind proficiency testing sample.

  • Z-Score Calculation: Z = (x - X) / σ

    • x = reported concentration from the laboratory

    • X = assigned value (robust mean of all reported concentrations)

    • σ = target standard deviation for proficiency assessment

  • A Z-score between -2 and +2 is considered satisfactory.

Inter-Laboratory Comparison: Quantitative Results

The following table summarizes the hypothetical results from three participating laboratories for the analysis of quality control and a single proficiency testing (PT) sample.

LaboratoryQC SampleNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)PT Sample Reported Conc. (ng/mL)Z-Score
Lab A Low QC3.02.996.74.548.5-0.6
Mid QC80.078.998.63.1
High QC800.0810.2101.32.5
Lab B Low QC3.03.2106.76.853.20.8
Mid QC80.082.1102.64.2
High QC800.0795.599.43.8
Lab C Low QC3.02.893.35.147.1-1.1
Mid QC80.077.596.93.5
High QC800.0789.998.72.9
Assigned value for PT sample (robust mean) = 50.0 ng/mL; Target standard deviation = 2.5

Visualizing the Workflow and Data Evaluation

The following diagrams illustrate the experimental workflow and the logic for performance assessment.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation stock Stock Solutions (Analyte X & NMP-d4) cal_qc Spiking into Blank Plasma (Calibration & QC Samples) stock->cal_qc plasma 50 µL Plasma Sample is_work Prepare IS Working Solution (NMP-d4 in ACN) ppt Add 150 µL IS Solution (Protein Precipitation) is_work->ppt plasma->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant lcms Inject into LC-MS/MS supernatant->lcms mrm Acquire Data (MRM) lcms->mrm integrate Integrate Peak Areas mrm->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quant Quantify Unknowns curve->quant eval Assess Accuracy, Precision, Z-Score quant->eval

Caption: Experimental workflow for sample analysis.

z_score_logic cluster_data_input Input Data cluster_calculation Z-Score Calculation cluster_evaluation Performance Evaluation lab_result Lab's Reported Value (x) formula Z = (x - X) / σ lab_result->formula assigned_value Assigned Value (X) (Robust Mean) assigned_value->formula std_dev Target Standard Deviation (σ) std_dev->formula z_score_value Calculated Z-Score formula->z_score_value satisfactory Satisfactory (-2 ≤ Z ≤ +2) z_score_value->satisfactory True unsatisfactory Unsatisfactory (Z < -2 or Z > +2) z_score_value->unsatisfactory False

Caption: Logic for Z-score based performance evaluation.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Methyl pyrrole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. N-Methyl pyrrole-d4, the deuterated analog of N-Methyl pyrrole, necessitates careful disposal due to its chemical properties. Adherence to the following procedural guidelines is crucial for regulatory compliance and the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

N-Methyl pyrrole, the non-deuterated form of this compound, is classified as a highly flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation.[1][2][3] Given that the deuterated counterpart, this compound, possesses nearly identical chemical properties, it must be handled with the same degree of caution.

Before initiating any disposal procedure, wearing the appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant laboratory coat.[1] All handling of this compound and its associated waste must be performed within a certified chemical fume hood to minimize the risk of inhalation.

Summary of Safety and Disposal Information

ParameterGuidelineSource
Primary Hazards Highly flammable liquid and vapor, Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, Safety goggles or face shield, Flame-retardant lab coat.[1]
Handling Location Certified chemical fume hood.
Incompatible Materials Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide (CO2).[2][3]
Prohibited Disposal Method Do not pour down the drain.[1][4]
Recommended Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Spill Cleanup Absorb with inert material, collect in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[1][3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must never be poured down the drain.[1][4] Improper disposal can lead to environmental contamination and is a violation of hazardous waste regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including unused material, contaminated solutions, and rinsates, in a designated hazardous waste container.

    • The container must be made of a compatible material, be leak-proof, and have a secure screw-top cap.[5]

  • Waste Segregation:

    • This compound waste should be classified as non-halogenated organic waste.

    • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents to prevent dangerous chemical reactions.[2][3][5]

  • Container Labeling:

    • Clearly label the hazardous waste container with the full chemical name, "this compound," the words "Hazardous Waste," and the appropriate hazard pictograms (e.g., flammable, irritant).[5]

    • Include the approximate concentration and volume of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[1][2][3]

    • The storage area should have secondary containment to manage any potential leaks.

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your institution's guidelines, arrange for its disposal through your Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][3]

    • Complete all necessary waste disposal forms with accurate information.

Experimental Protocols

Disposal Workflow

cluster_0 Start: this compound Waste Generation cluster_1 Waste Collection and Segregation cluster_2 Container Management cluster_3 Final Disposal start Generate this compound Waste collect Collect in Designated Non-Halogenated Organic Waste Container start->collect check_compat Is the waste mixed with incompatible materials? collect->check_compat segregate Segregate from incompatible materials (Acids, Oxidizers) check_compat->segregate Yes label_container Label container with: - 'Hazardous Waste' - 'this compound' - Hazard Pictograms check_compat->label_container No segregate->collect store_container Store in a cool, well-ventilated area with secondary containment label_container->store_container check_full Is the container full? store_container->check_full check_full->store_container No contact_ehs Contact EHS or Licensed Waste Disposal Company check_full->contact_ehs Yes end Waste Removed for Proper Disposal (Incineration or Chemical Destruction) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N-Methylpyrrole-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N-Methylpyrrole-d4. The following procedures for personal protective equipment (PPE), handling, storage, and disposal should be strictly followed to ensure a safe laboratory environment. For the purpose of chemical safety and PPE, N-Methylpyrrole-d4 should be treated with the same precautions as its non-deuterated analog, N-Methylpyrrole.

Chemical and Physical Properties

A summary of the key quantitative data for N-Methylpyrrole is provided below. This information is critical for safe handling and storage.

PropertyValueCitations
Molecular Formula C5H7N
Boiling Point 112-113 °C[1]
Melting Point -57 °C[1]
Flash Point 15 °C (59 °F) - closed cup[1]
Density 0.914 g/mL at 25 °C[1]
Vapor Pressure 15 mm Hg (at 20.2 °C)[1]
Vapor Density 2.8 (vs air)[1]
Explosive Limits 1.4-8.5% (V)[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure and ensure personal safety when handling N-Methylpyrrole-d4, which is a highly flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation.[2]

Recommended PPE for Handling N-Methylpyrrole-d4
PPE CategorySpecificationRationale and Citations
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect against splashes and vapors that can cause serious eye irritation.[2][3][4][5]
Hand Protection Chemical-resistant, impervious gloves (e.g., butyl rubber, nitrile).To prevent skin contact, which can cause irritation and dermatitis.[5][6][7]
Skin and Body Protection Protective clothing, such as a lab coat, apron, or coveralls. Safety shoes with steel toes are recommended when handling larger quantities.To prevent skin contact and absorption.[1][6][8]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with an organic vapor (OV) cartridge.To avoid inhalation of vapors which may cause respiratory irritation.[3][8][9]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of N-Methylpyrrole-d4.

prep Preparation - Review SDS - Ensure fume hood is operational - Gather all necessary PPE ppe Don PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat prep->ppe Before handling handling Chemical Handling - Work in a chemical fume hood - Ground/bond container and receiving equipment - Use non-sparking tools ppe->handling Ready for handling storage Storage - Keep container tightly closed - Store in a cool, dry, well-ventilated area - Store away from heat, sparks, and open flames - Incompatible with strong oxidizing agents and acids handling->storage After use spill Spill Response - Evacuate area - Remove ignition sources - Absorb with inert material - Dispose of as hazardous waste handling->spill In case of a spill disposal Waste Disposal - Collect in a suitable, labeled, and closed container - Dispose of as hazardous waste according to local, state, and federal regulations handling->disposal After experiment storage->handling For subsequent use

Caption: Workflow for the safe handling of N-Methylpyrrole-d4.

Procedural Steps for Handling
  • Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[3] Ensure that a chemical fume hood is operational and that all necessary PPE is readily available.

  • Donning PPE : Put on all required personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]

  • Chemical Handling :

    • Always work in a well-ventilated area, preferably a chemical fume hood.[3][10]

    • Keep the container tightly closed when not in use.[3]

    • To prevent fire from electrostatic discharge, use non-sparking tools and ensure that the container and receiving equipment are grounded and bonded.[2][3]

    • Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe vapors or mist.[3]

    • Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[2][3]

  • Storage :

    • Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and hot surfaces.[2][3]

    • Keep the container tightly closed.[3][10]

    • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][11]

Emergency Procedures
  • In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap.[3] If skin irritation occurs, seek medical attention.[2]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[2][3]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water.[3] Call a poison control center or doctor immediately.[3]

Disposal Plan
  • Waste Collection : Collect all waste containing N-Methylpyrrole-d4 in a suitable, closed, and properly labeled container.[3][10]

  • Disposal Regulations : Dispose of the contents and container in accordance with all applicable local, state, and federal regulations for hazardous waste.[3][7] Do not let the chemical enter drains.[3] Waste generators must ensure complete and accurate classification of the hazardous waste.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.